1-Phenyl-2,3,4,9-tetrahydro-1H-beta-carboline
描述
属性
IUPAC Name |
1-phenyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2/c1-2-6-12(7-3-1)16-17-14(10-11-18-16)13-8-4-5-9-15(13)19-17/h1-9,16,18-19H,10-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INERHEQVAVQJBO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(C2=C1C3=CC=CC=C3N2)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40276762 | |
| Record name | 1-Phenyl-2,3,4,9-tetrahydro-1H-beta-carboline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40276762 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3790-45-2 | |
| Record name | 1-Phenyl-2,3,4,9-tetrahydro-1H-beta-carboline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40276762 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 1-Phenyl-2,3,4,9-tetrahydro-1H-beta-carboline: Hydrochloride Salt vs. Free Base
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive comparison of 1-Phenyl-2,3,4,9-tetrahydro-1H-beta-carboline in its hydrochloride salt and free base forms. It delves into their respective physicochemical properties, synthesis, interconversion, and pharmacological context. This document is intended to serve as a detailed resource for researchers and professionals involved in the development and study of beta-carboline derivatives.
Introduction
This compound is a synthetic compound belonging to the beta-carboline family of indole alkaloids. This class of compounds is of significant interest in medicinal chemistry due to a wide range of biological activities. The core structure, a pyrido[3,4-b]indole ring system, is found in numerous natural products and pharmacologically active molecules. This compound has garnered attention primarily as a selective inhibitor of monoamine oxidase A (MAO-A), an enzyme crucial for the metabolism of key neurotransmitters.[1] This inhibitory action leads to increased levels of serotonin, norepinephrine, and dopamine in the brain, suggesting potential therapeutic applications in mood and neurological disorders.[1]
Like many amine-containing pharmaceuticals, this compound can be prepared and utilized as either a free base or a salt, most commonly the hydrochloride salt. The choice between the free base and the salt form has significant implications for the compound's properties, including its solubility, stability, handling, and formulation. This guide aims to provide a detailed comparison of these two forms to aid researchers in selecting the appropriate form for their specific application.
Physicochemical Properties: A Comparative Analysis
The conversion of the free base to its hydrochloride salt significantly alters the physicochemical properties of this compound. These differences are crucial for considerations in experimental design, formulation, and in vivo studies.
| Property | This compound Hydrochloride | This compound (Free Base) | Rationale for Difference |
| Molecular Formula | C₁₇H₁₇ClN₂[1] | C₁₇H₁₆N₂[1] | Addition of one molecule of hydrogen chloride. |
| Molecular Weight | 284.78 g/mol [1] | 248.32 g/mol [1] | Mass of the added HCl molecule. |
| CAS Number | 3574-01-4[1] | 3790-45-2[1] | Unique identifiers for distinct chemical substances. |
| Appearance | Typically a white to off-white crystalline solid. | Pale yellow solid.[2] | Salt formation often leads to a more defined crystalline structure. |
| Melting Point | Data not available in searched literature. | 165-168 °C[3] | The ionic nature of the salt generally results in a higher melting point compared to the free base. |
| Aqueous Solubility | Expected to be significantly higher than the free base. | Expected to be low. | The ionic character of the hydrochloride salt allows for favorable interactions with polar water molecules. |
| Organic Solvent Solubility | Generally lower than the free base. | Soluble in Chloroform, Dichloromethane, Ether, Ethyl Acetate, Methanol.[2][3] | The non-polar nature of the free base allows for better solvation in organic solvents. |
| pKa | Not directly applicable (it is a salt). | 17.43 ± 0.40 (Predicted)[2] | This predicted value refers to the acidity of the N-H proton on the indole ring. The basicity of the piperidine nitrogen is more relevant for salt formation. |
| Stability | Generally more stable, particularly towards air oxidation. | More susceptible to degradation, such as oxidation. | Protonation of the basic nitrogen in the hydrochloride salt reduces its reactivity and susceptibility to oxidative degradation. |
| Hygroscopicity | May be hygroscopic. | Generally less hygroscopic. | Salts have a higher tendency to absorb moisture from the atmosphere. |
Synthesis and Interconversion
Synthesis of this compound (Free Base) via Pictet-Spengler Reaction
The most common method for the synthesis of the tetrahydro-beta-carboline scaffold is the Pictet-Spengler reaction.[1][4] This reaction involves the condensation of a β-arylethylamine (in this case, tryptamine) with an aldehyde or ketone (benzaldehyde), followed by an acid-catalyzed cyclization.
A specific protocol for the synthesis of this compound is as follows:
-
Materials:
-
Tryptamine
-
Benzaldehyde
-
Glacial Acetic Acid
-
Dichloromethane (CH₂Cl₂)
-
Ammonium Hydroxide (NH₄OH)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Methanol (MeOH)
-
-
Procedure:
-
Dissolve tryptamine (1 equivalent) in a mixture of glacial acetic acid and dichloromethane (e.g., 5:10 mL).
-
Slowly add benzaldehyde (1.2 equivalents) to the solution.
-
Reflux the reaction mixture for 1-2 hours.
-
After completion (monitored by TLC), cool the mixture to room temperature.
-
Basify the reaction mixture to a pH of 9-10 using ammonium hydroxide.
-
Extract the product with dichloromethane.
-
Dry the combined organic layers over anhydrous sodium sulfate and evaporate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of methanol and dichloromethane (e.g., 15% MeOH in CH₂Cl₂) as the eluent to afford this compound as a yellow solid. A reported yield for this synthesis is 25%.[5]
-
Conversion of Free Base to Hydrochloride Salt
The hydrochloride salt is typically prepared by treating a solution of the free base with hydrochloric acid.
-
Materials:
-
This compound (free base)
-
Anhydrous solvent (e.g., diethyl ether, isopropanol, or dioxane)
-
Anhydrous Hydrogen Chloride (gas or as a solution in an anhydrous solvent)
-
-
Procedure:
-
Dissolve the free base in a minimal amount of a suitable anhydrous solvent (e.g., diethyl ether).
-
Cool the solution in an ice bath.
-
Slowly bubble anhydrous HCl gas through the solution or add a solution of HCl in an anhydrous solvent (e.g., 4M HCl in dioxane) dropwise with stirring.
-
The hydrochloride salt will precipitate out of the solution.
-
Collect the precipitate by filtration.
-
Wash the solid with a small amount of the cold anhydrous solvent.
-
Dry the product under vacuum to yield the hydrochloride salt.
-
Conversion of Hydrochloride Salt to Free Base
The free base can be regenerated from the hydrochloride salt by treatment with a base.
-
Materials:
-
This compound hydrochloride
-
Aqueous basic solution (e.g., saturated sodium bicarbonate or dilute sodium hydroxide)
-
Organic solvent for extraction (e.g., dichloromethane or ethyl acetate)
-
Anhydrous sodium sulfate
-
-
Procedure:
-
Dissolve or suspend the hydrochloride salt in water.
-
Add an aqueous basic solution dropwise with stirring until the solution becomes basic (pH > 8).
-
The free base may precipitate out of the aqueous solution.
-
Extract the aqueous mixture with an organic solvent (e.g., dichloromethane).
-
Separate the organic layer.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter and evaporate the solvent under reduced pressure to obtain the free base.
-
Pharmacological Context: Mechanism of Action as a MAO-A Inhibitor
The primary pharmacological action of this compound is the selective inhibition of monoamine oxidase A (MAO-A).[1] MAO-A is a mitochondrial enzyme responsible for the oxidative deamination of monoamine neurotransmitters, including serotonin, norepinephrine, and dopamine. By inhibiting MAO-A, the compound prevents the breakdown of these neurotransmitters, leading to their increased concentration in the synaptic cleft and enhanced neurotransmission.
This increased availability of monoamines can modulate various physiological and psychological processes, forming the basis for the potential therapeutic effects of MAO-A inhibitors in conditions like depression and anxiety.
The increased levels of serotonin, norepinephrine, and dopamine subsequently activate their respective postsynaptic receptors, initiating a cascade of intracellular signaling events. These receptors are predominantly G-protein coupled receptors (GPCRs) that modulate the activity of second messengers such as cyclic AMP (cAMP), inositol trisphosphate (IP₃), and diacylglycerol (DAG).
Conclusion
The choice between the hydrochloride salt and the free base of this compound is a critical decision in a research and development setting. The hydrochloride salt offers the advantages of higher aqueous solubility and greater stability, making it more suitable for formulation and in vivo studies where bioavailability is a key consideration. Conversely, the free base, with its higher solubility in organic solvents, is often the preferred form for chemical synthesis and modification.
A thorough understanding of the distinct physicochemical properties and the appropriate protocols for synthesis and interconversion of these two forms is essential for the efficient and effective investigation of this promising pharmacological agent. This guide provides a foundational framework for researchers working with this compound and similar beta-carboline derivatives.
References
- 1. This compound hydrochloride | 3574-01-4 | Benchchem [benchchem.com]
- 2. This compound CAS#: 3790-45-2 [m.chemicalbook.com]
- 3. 3790-45-2 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Synthesis and Investigation of Tetrahydro-β-carboline Derivatives as Inhibitors of Plant Pathogenic Fungi - PMC [pmc.ncbi.nlm.nih.gov]
The Inhibitory Potential of 1-Phenyl-2,3,4,9-tetrahydro-1H-β-carboline on Monoamine Oxidase: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the monoamine oxidase (MAO) inhibitory properties of 1-Phenyl-2,3,4,9-tetrahydro-1H-β-carboline. As a member of the β-carboline family, this compound is a subject of significant interest for its potential applications in neuropharmacology and drug development. This document consolidates available data on its MAO-A and MAO-B inhibition, details relevant experimental protocols for assessing its activity, and visualizes the associated biochemical pathways and experimental workflows. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals engaged in the study of MAO inhibitors.
Introduction
Monoamine oxidases (MAOs) are a family of flavin-containing enzymes responsible for the oxidative deamination of monoamine neurotransmitters, such as serotonin, norepinephrine, and dopamine.[1] There are two main isoforms, MAO-A and MAO-B, which differ in their substrate specificity and inhibitor sensitivity. The selective inhibition of these enzymes is a key strategy in the treatment of various neurological and psychiatric disorders. For instance, MAO-A inhibitors are effective in treating depression and anxiety, while MAO-B inhibitors are utilized in the management of Parkinson's disease.[2]
The β-carboline alkaloids, a class of compounds derived from tryptophan, have been extensively studied for their diverse biological activities, including their potent MAO inhibitory effects.[3] 1-Phenyl-2,3,4,9-tetrahydro-1H-β-carboline is a synthetic derivative of this class that has been identified as a selective inhibitor of MAO-A.[2] Its tetracyclic structure, featuring a phenyl group at the 1-position, is a key determinant of its inhibitory activity and selectivity. This guide explores the quantitative aspects of its MAO inhibition, the methodologies used for its characterization, and the underlying biochemical pathways.
Quantitative Analysis of MAO Inhibition
Table 1: In Vitro MAO-A Inhibitory Activity of Selected Tetrahydro-β-carboline Analogs
| Compound | MAO-A IC50 (µM) | Enzyme Source | Substrate | Reference |
| 6-Methoxy-1,2,3,4-tetrahydro-β-carboline | 1.6 | Mouse brain homogenate | [3H]Serotonin | [4] |
Table 2: In Vitro MAO-B Inhibitory Activity of Selected Tetrahydro-β-carboline Analogs
| Compound | MAO-B Inhibition | Enzyme Source | Substrate | Reference |
| 6-Methoxy-1,2,3,4-tetrahydro-β-carboline | 16% inhibition at 100 mg/kg (in vivo) | Mouse brain homogenate | [14C]β-phenylethylamine | [4] |
Note: The data for 6-Methoxy-1,2,3,4-tetrahydro-β-carboline suggests its selectivity for MAO-A over MAO-B.
Experimental Protocols
The following is a detailed methodology for a standard in vitro assay used to determine the MAO inhibitory activity of compounds like 1-Phenyl-2,3,4,9-tetrahydro-1H-β-carboline. The kynuramine assay is a widely used fluorometric method for this purpose.[5]
In Vitro MAO Inhibition Assay: Kynuramine Method
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against MAO-A and MAO-B.
Principle: This assay is based on the MAO-catalyzed deamination of kynuramine, which results in the formation of 4-hydroxyquinoline, a fluorescent product. The rate of fluorescence increase is proportional to the MAO activity.
Materials:
-
Recombinant human MAO-A and MAO-B enzymes
-
Kynuramine dihydrobromide (substrate)
-
Test compound (e.g., 1-Phenyl-2,3,4,9-tetrahydro-1H-β-carboline)
-
Clorgyline (selective MAO-A inhibitor, positive control)
-
Selegiline (selective MAO-B inhibitor, positive control)
-
Potassium phosphate buffer (100 mM, pH 7.4)
-
Dimethyl sulfoxide (DMSO)
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Compound Preparation:
-
Prepare a stock solution of the test compound in DMSO.
-
Perform serial dilutions of the stock solution in potassium phosphate buffer to obtain a range of test concentrations. The final DMSO concentration in the assay should not exceed 1%.
-
Prepare stock solutions of the positive controls (clorgyline and selegiline) in DMSO and dilute them similarly.
-
-
Enzyme Preparation:
-
Dilute the recombinant human MAO-A and MAO-B enzymes in potassium phosphate buffer to a predetermined optimal concentration.
-
-
Substrate Preparation:
-
Prepare a working solution of kynuramine dihydrobromide in potassium phosphate buffer.
-
-
Assay Protocol:
-
To each well of a 96-well black microplate, add 50 µL of the diluted enzyme solution (MAO-A or MAO-B).
-
Add 25 µL of the test compound dilutions or control solutions to the respective wells. For control wells (100% activity), add 25 µL of the buffer.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 25 µL of the kynuramine substrate solution to all wells.
-
Incubate the plate at 37°C for 30 minutes, protected from light.
-
Stop the reaction by adding 50 µL of 2 N NaOH.
-
Measure the fluorescence intensity using a microplate reader with an excitation wavelength of ~320 nm and an emission wavelength of ~400 nm.
-
-
Data Analysis:
-
Subtract the background fluorescence (wells without enzyme) from all readings.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the control (100% activity).
-
Plot the percentage of inhibition against the logarithm of the test compound concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software.
-
Signaling Pathways and Experimental Workflows
MAO-A Signaling Pathway
The primary mechanism of action of 1-Phenyl-2,3,4,9-tetrahydro-1H-β-carboline is the inhibition of MAO-A. This enzyme is located on the outer mitochondrial membrane and plays a crucial role in the degradation of monoamine neurotransmitters in the presynaptic neuron.
Figure 1. MAO-A signaling pathway and the inhibitory action of 1-Phenyl-2,3,4,9-tetrahydro-1H-β-carboline.
Experimental Workflow for MAO Inhibition Assay
The following diagram illustrates the key steps in the experimental workflow for determining the MAO inhibitory potential of a test compound.
References
- 1. mdpi.com [mdpi.com]
- 2. 1-phenyl-2,3,4,9-tetrahydro-1H-beta-carboline hydrochloride | 3574-01-4 | Benchchem [benchchem.com]
- 3. Inhibition of monoamine oxidase A by beta-carboline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 6-Methoxy-1,2,3,4-tetrahydro-beta-carboline: a specific monoamine oxidase-A inhibitor in CF-1 mouse brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
The Multifaceted Biological Activities of 1-Phenyl-2,3,4,9-tetrahydro-1H-beta-carboline Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 1-phenyl-2,3,4,9-tetrahydro-1H-beta-carboline scaffold, a privileged structure in medicinal chemistry, has garnered significant attention for its diverse and potent biological activities. This technical guide provides an in-depth overview of the pharmacological properties of its derivatives, focusing on their anticancer, neuroprotective, and enzyme-inhibiting capabilities. Quantitative data from various studies are summarized for comparative analysis, and detailed experimental methodologies are provided to facilitate further research and development in this promising area.
Anticancer Activity
Derivatives of this compound have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against a range of human tumor cell lines. Their mechanisms of action are often multifaceted, involving the inhibition of key enzymes and signaling pathways crucial for cancer cell proliferation and survival.
Dual PRMT5/EGFR Inhibition
Recent studies have highlighted a series of 1-phenyl-tetrahydro-β-carboline (THβC) derivatives as the first-in-class dual inhibitors of Protein Arginine Methyltransferase 5 (PRMT5) and Epidermal Growth Factor Receptor (EGFR).[1] Both PRMT5 and EGFR are implicated in various cancer-related processes, and their overexpression is observed in many tumors.[1] One of the most potent compounds, 10p , displayed significant dual inhibitory activity and promising antiproliferative effects against several cancer cell lines.[1]
Inhibition of Kinesin Spindle Protein (Eg5)
The tetrahydro-β-carboline framework is also a promising scaffold for the development of inhibitors of the kinesin spindle protein (Eg5).[2] Eg5 is essential for the formation of the bipolar spindle during mitosis, and its inhibition leads to mitotic arrest and subsequent apoptosis in cancer cells.[2]
Aminopeptidase N (APN) Inhibition
Novel aminopeptidase N (APN) inhibitors incorporating the tetrahydro-β-carboline structure have been developed as potential cancer chemosensitizers.[3] APN is associated with cancer development and progression, and its inhibitors have been shown to enhance the efficacy of chemotherapeutic drugs.[3]
DNA Intercalation and Cytotoxicity
Certain 1,9-disubstituted β-carboline derivatives have been shown to act as potent DNA intercalating agents, leading to significant cytotoxic activities against numerous human tumor cell lines.[4]
Quantitative Anticancer Activity Data
The following table summarizes the in vitro anticancer activities of representative this compound derivatives.
| Compound ID | Target(s) | Cell Line | Assay Type | IC50 (µM) | Reference |
| 10p | PRMT5 | - | Enzyme Inhibition | 15.47 ± 1.31 | [1] |
| EGFR | - | Enzyme Inhibition | 19.31 ± 2.14 | [1] | |
| - | A549 (Lung) | Antiproliferative | < 10 | [1] | |
| - | MCF7 (Breast) | Antiproliferative | < 10 | [1] | |
| - | HeLa (Cervical) | Antiproliferative | < 10 | [1] | |
| - | MDA-MB-231 (Breast) | Antiproliferative | < 10 | [1] | |
| 8q | - | PC-3 (Prostate) | Antiproliferative | 9.86 | [5] |
| 7b, 7c, 8b, 8c | DNA | Various (10 lines) | Cytotoxicity | < 20 | [4] |
| D3 | APN | K562-CD13 | Enzyme Inhibition | 6.24 | [3] |
| D14 | APN | K562-CD13 | Enzyme Inhibition | 7.74 | [3] |
| D16 | APN | K562-CD13 | Enzyme Inhibition | 7.90 | [3] |
| D21 | APN | K562-CD13 | Enzyme Inhibition | 7.82 | [3] |
| D24 | APN | K562-CD13 | Enzyme Inhibition | 7.13 | [3] |
| D28 | APN | K562-CD13 | Enzyme Inhibition | 4.85 | [3] |
| Compound 8 | Eg5 | A549 (Lung) | Cytotoxicity | Potent | [2] |
| Compound 16 | Eg5 | A549 (Lung) | Cytotoxicity | Potent | [2] |
| Compound 9 | - | HepG2 (Liver) | Antiproliferative | Equipotent to Adriamycin | [6] |
| - | A549 (Lung) | Antiproliferative | Equipotent to Adriamycin | [6] |
Neuropharmacological Activity
The β-carboline core is a well-established pharmacophore for targeting receptors in the central nervous system. 1-Aryl-β-carboline derivatives have shown significant affinity for serotonin (5-hydroxytryptamine, 5-HT) and dopamine receptors, suggesting their potential for the development of novel neuropharmacological agents.[7]
Serotonin and Dopamine Receptor Binding
A library of 1-aryl-β-carbolines was synthesized and screened for activity against various protein receptors involved in brain signaling. The most potent activity was observed against the 5-HT subtype-2 family of receptors, with some compounds exhibiting Ki values as low as 100 nM.[7]
Monoamine Oxidase (MAO) Inhibition
This compound hydrochloride is a known selective inhibitor of monoamine oxidase A (MAO-A).[8] MAO-A is a critical enzyme in the metabolism of neurotransmitters like serotonin, norepinephrine, and dopamine. By inhibiting MAO-A, these compounds can increase the levels of these neurotransmitters in the brain, which may have implications for mood and cognitive function.[8]
Neuroprotective Effects
Recent research has explored the neuroprotective potential of β-carboline derivatives. A series of tetrahydro-β-carboline (THβC) hydroxamic acids were synthesized and found to be potent inhibitors of histone deacetylase 6 (HDAC6), an enzyme implicated in Alzheimer's disease.[9] The most promising compound, 11d , exhibited significant neuroprotective activity in a model of oxidative stress and induced neurite outgrowth.[9] Furthermore, 3-tetrazolyl-β-carboline derivatives have shown promise as neuroprotective agents in models of Parkinson's disease.[10]
Quantitative Neuropharmacological Data
| Compound ID | Target | Assay Type | Ki (nM) | Reference |
| 15h | 5-HT7 Receptor | Receptor Binding | 294 | [7] |
| 17a | Dopamine D1 Receptor | Receptor Binding | 536 | [7] |
| 15c | µ Opioid Receptor | Receptor Binding | 494 | [7] |
| 11d | HDAC6 | Enzyme Inhibition | 8.64 (IC50) | [9] |
Other Biological Activities
Antifungal Activity
A series of N-substituted tetrahydro-β-carbolines have been synthesized and evaluated for their antifungal activity against various plant pathogenic fungi.[11] The substituent at the piperidine nitrogen was found to be crucial for enhancing antifungal properties.
Phosphodiesterase 5 (PDE5) Inhibition
Novel tetrahydro-β-carboline derivatives have been synthesized and shown to be potent inhibitors of phosphodiesterase 5 (PDE5).[12] PDE5 is a target for drugs used to treat erectile dysfunction and pulmonary hypertension, and recent studies suggest it may also be a target for cancer chemoprevention.[12]
Experimental Protocols
Synthesis of this compound Derivatives
The synthesis of the 1-phenyl-tetrahydro-β-carboline core is often achieved through the Pictet-Spengler reaction. This involves the condensation of a tryptamine derivative with an aldehyde or ketone, followed by cyclization. For the synthesis of 1-aryl-β-carbolines, a common strategy is the Suzuki cross-coupling reaction, which allows for the introduction of various aryl groups at the 1-position from a common triflate precursor.[7]
In Vitro Anticancer Assays
-
Antiproliferative Assay (MTT Assay):
-
Seed cancer cells (e.g., A549, MCF7, HeLa, MDA-MB-231) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds for 48-72 hours.
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader. The IC50 value is calculated as the concentration of the compound that inhibits cell growth by 50%.
-
-
Enzyme Inhibition Assays (e.g., PRMT5, EGFR, APN, Eg5, HDAC6):
-
These assays are typically performed in a 96-well or 384-well plate format.
-
The recombinant enzyme is incubated with the test compound at various concentrations in an appropriate assay buffer.
-
The reaction is initiated by the addition of the substrate and any necessary cofactors (e.g., ATP for kinases).
-
The reaction is allowed to proceed for a defined period at a specific temperature.
-
The product formation is measured using a suitable detection method, such as fluorescence, luminescence, or absorbance.
-
The IC50 value is determined by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.
-
Neuropharmacological Assays
-
Receptor Binding Assays (e.g., 5-HT2A, Dopamine D1):
-
A radioligand binding assay is commonly used to determine the affinity of a compound for a specific receptor.
-
Cell membranes expressing the receptor of interest are incubated with a radiolabeled ligand and various concentrations of the unlabeled test compound.
-
After incubation, the bound and free radioligand are separated by rapid filtration.
-
The amount of radioactivity bound to the filter is measured using a scintillation counter.
-
The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation.
-
-
Monoamine Oxidase (MAO-A) Inhibition Assay:
-
A fluorometric assay is often used to screen for MAO-A inhibitors.
-
The assay is based on the detection of H2O2, a byproduct of the oxidative deamination of the MAO substrate.
-
The enzyme is incubated with the test compound, and the reaction is initiated by the addition of the substrate.
-
The fluorescence generated is measured over time, and the rate of the reaction is used to determine the level of inhibition.
-
Visualizations
Caption: General workflow for the synthesis and biological evaluation of this compound derivatives.
References
- 1. tools.thermofisher.com [tools.thermofisher.com]
- 2. benchchem.com [benchchem.com]
- 3. DNA cell cycle analysis of K562 and Ehrlich tumor cells by flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. 4.8. Cell Migration Assay [bio-protocol.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Activity Assay of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Triple-Negative Breast Cancer Cells Using Peptide-Conjugated Magnetic Beads - PMC [pmc.ncbi.nlm.nih.gov]
- 10. reactionbiology.com [reactionbiology.com]
- 11. rsc.org [rsc.org]
- 12. benchchem.com [benchchem.com]
A Technical Guide to the Neuroprotective Effects of 1-Phenyl-2,3,4,9-tetrahydro-1H-β-carboline
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Phenyl-2,3,4,9-tetrahydro-1H-β-carboline is a synthetic derivative of the β-carboline family of indole alkaloids, which are known for their diverse pharmacological activities within the central nervous system. This technical guide provides a comprehensive overview of the current understanding of the neuroprotective effects of 1-Phenyl-2,3,4,9-tetrahydro-1H-β-carboline, with a focus on its core mechanism of action, available quantitative data, and detailed experimental protocols for its evaluation. The primary neuroprotective mechanism identified is the selective inhibition of monoamine oxidase A (MAO-A), which leads to an increase in the synaptic availability of key monoamine neurotransmitters and a reduction in oxidative stress. This guide aims to serve as a valuable resource for researchers and professionals involved in the development of novel neuroprotective therapeutics.
Core Mechanism of Neuroprotection: Monoamine Oxidase A Inhibition
The principal mechanism underlying the neuroprotective effects of 1-Phenyl-2,3,4,9-tetrahydro-1H-β-carboline is its function as a selective inhibitor of monoamine oxidase A (MAO-A).[1] MAO-A is a key enzyme responsible for the degradation of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine in the brain.[1] By inhibiting MAO-A, 1-Phenyl-2,3,4,9-tetrahydro-1H-β-carboline increases the levels of these neurotransmitters, which can enhance neuronal signaling and potentially exert mood-regulating and cognitive-enhancing effects.[1]
Furthermore, the inhibition of MAO-A is intrinsically linked to a reduction in oxidative stress. The catalytic activity of MAO-A produces hydrogen peroxide (H₂O₂) as a byproduct, a reactive oxygen species (ROS) that can contribute to cellular damage and neuronal death, particularly in the context of neurodegenerative diseases like Parkinson's disease.[2] By inhibiting MAO-A, 1-Phenyl-2,3,4,9-tetrahydro-1H-β-carboline helps to mitigate this source of oxidative stress, thereby protecting neurons from oxidative damage.[1]
It is important to note that while many β-carbolines exhibit neuroprotective properties, a study on 1-benzyl-1,2,3,4-tetrahydro-β-carboline, a close structural analog, found that 1-phenyl-1,2,3,4-tetrahydro-β-carboline had no effect on blocking NMDA receptor-mediated, glutamate-induced excitotoxicity. This suggests a degree of specificity in the neuroprotective mechanisms of different β-carboline derivatives.
Quantitative Data
Quantitative data specifically for the neuroprotective effects of 1-Phenyl-2,3,4,9-tetrahydro-1H-β-carboline are limited in the public domain. However, data from related β-carboline derivatives and general MAO inhibitors provide a valuable context for its potential efficacy.
Table 1: MAO-A Inhibitory Activity of Selected β-Carboline Derivatives
| Compound | Kᵢ (nM) for MAO-A | Source |
| Harmine | 5 | [Kim et al., 1997] |
| Harmaline | 48 | [Kim et al., 1997] |
| 2-Methylharminium | 69 | [Kim et al., 1997] |
| 2,9-Dimethylharminium | 15 | [Kim et al., 1997] |
Note: Kᵢ represents the inhibition constant. Lower values indicate greater potency.
Table 2: Neuroprotective Effects of a β-Carboline Derivative in an In Vitro Model of Parkinson's Disease
| Compound | Toxin | Cell Line | Assay | Outcome | Source |
| 3-(1-benzyl-1H-tetrazol-5-yl)-1-(p-dimethylaminophenyl)-β-carboline | MPP⁺ | Not Specified | Cytotoxicity Assay | Prevented cell death | [de la Cueva et al., 2024] |
Note: MPP⁺ (1-methyl-4-phenylpyridinium) is a neurotoxin used to model Parkinson's disease in vitro.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to assessing the neuroprotective effects of 1-Phenyl-2,3,4,9-tetrahydro-1H-β-carboline.
MAO-A Inhibition Assay
Objective: To determine the in vitro inhibitory activity of 1-Phenyl-2,3,4,9-tetrahydro-1H-β-carboline against human MAO-A.
Materials:
-
Recombinant human MAO-A enzyme
-
Kynuramine (substrate)
-
1-Phenyl-2,3,4,9-tetrahydro-1H-β-carboline (test compound)
-
Clorgyline (positive control inhibitor)
-
Sodium phosphate buffer (pH 7.4)
-
Spectrofluorometer
Procedure:
-
Prepare a series of dilutions of 1-Phenyl-2,3,4,9-tetrahydro-1H-β-carboline and the positive control, clorgyline.
-
In a 96-well plate, add the sodium phosphate buffer, recombinant human MAO-A enzyme, and the test compound or control at various concentrations.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the enzymatic reaction by adding the substrate, kynuramine.
-
Incubate the reaction mixture at 37°C for 30 minutes.
-
Stop the reaction by adding a suitable stopping reagent (e.g., NaOH).
-
Measure the fluorescence of the product, 4-hydroxyquinoline, using a spectrofluorometer with an excitation wavelength of 310 nm and an emission wavelength of 400 nm.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the enzyme activity) by plotting the percentage of inhibition against the log of the compound concentration.
In Vitro Neuroprotection Assay against Oxidative Stress
Objective: To evaluate the ability of 1-Phenyl-2,3,4,9-tetrahydro-1H-β-carboline to protect neuronal cells from oxidative stress-induced cell death.
Materials:
-
Human neuroblastoma cell line (e.g., SH-SY5Y)
-
Cell culture medium (e.g., DMEM/F12) supplemented with fetal bovine serum and antibiotics
-
1-Phenyl-2,3,4,9-tetrahydro-1H-β-carboline (test compound)
-
Hydrogen peroxide (H₂O₂) or 6-hydroxydopamine (6-OHDA) as the oxidative stressor
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
Procedure:
-
Seed SH-SY5Y cells in a 96-well plate and allow them to adhere and grow for 24 hours.
-
Pre-treat the cells with various concentrations of 1-Phenyl-2,3,4,9-tetrahydro-1H-β-carboline for 2 hours.
-
Induce oxidative stress by adding a predetermined concentration of H₂O₂ or 6-OHDA to the cell culture medium.
-
Incubate the cells for 24 hours.
-
Assess cell viability using the MTT assay. Add the MTT reagent to each well and incubate for 4 hours at 37°C.
-
Remove the medium and dissolve the formazan crystals in DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment group relative to the untreated control. Increased cell viability in the presence of the test compound compared to the toxin-only control indicates a neuroprotective effect.
Future Directions
While the MAO-A inhibitory activity of 1-Phenyl-2,3,4,9-tetrahydro-1H-β-carboline provides a strong foundation for its neuroprotective potential, further research is warranted. Future studies should focus on:
-
Quantitative Neuroprotection Studies: Conducting comprehensive in vitro studies using various neurotoxins (e.g., MPP⁺, rotenone) and cellular models to quantify the neuroprotective efficacy of 1-Phenyl-2,3,4,9-tetrahydro-1H-β-carboline.
-
Elucidation of Downstream Signaling Pathways: Investigating the specific signaling cascades modulated by this compound beyond MAO-A inhibition, such as pathways related to apoptosis (e.g., Bcl-2/Bax), inflammation, and antioxidant defense (e.g., Nrf2/HO-1).
-
In Vivo Efficacy: Evaluating the neuroprotective effects of 1-Phenyl-2,3,4,9-tetrahydro-1H-β-carboline in animal models of neurodegenerative diseases to assess its therapeutic potential in a physiological context.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of 1-Phenyl-2,3,4,9-tetrahydro-1H-β-carboline to optimize its neuroprotective potency and pharmacokinetic properties.
Conclusion
1-Phenyl-2,3,4,9-tetrahydro-1H-β-carboline is a promising compound with neuroprotective potential primarily attributed to its selective inhibition of MAO-A. This mechanism offers the dual benefit of increasing neurotransmitter levels and reducing oxidative stress. Although direct quantitative data on its neuroprotective efficacy are still emerging, the information available for the broader class of β-carbolines, coupled with its defined mechanism of action, positions it as a compelling candidate for further investigation in the development of novel treatments for neurodegenerative disorders. The experimental protocols and data presented in this guide provide a solid framework for researchers to build upon in their exploration of this and related compounds.
References
An In-Depth Technical Guide on the Potential Therapeutic Applications of 1-Phenyl-2,3,4,9-tetrahydro-1H-beta-carboline
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Phenyl-2,3,4,9-tetrahydro-1H-beta-carboline is a synthetic derivative of the beta-carboline family of alkaloids, which are known for their diverse biological activities. This technical guide provides a comprehensive overview of the potential therapeutic applications of this compound, with a primary focus on its role as a selective inhibitor of monoamine oxidase A (MAO-A). Inhibition of MAO-A leads to an increase in the synaptic levels of key monoamine neurotransmitters, suggesting its potential in the treatment of neurological and psychiatric disorders such as depression and anxiety. This document details the compound's mechanism of action, summarizes available quantitative data for related compounds, provides detailed experimental protocols for its synthesis and primary bioactivity assay, and visualizes key pathways and workflows. While direct quantitative data on the MAO-A inhibitory potency of this compound is not prominently available in the reviewed literature, this guide establishes a framework for its further investigation and development.
Core Compound Profile
-
IUPAC Name: 1-Phenyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole
-
Synonyms: 1-Phenyl-1,2,3,4-tetrahydro-beta-carboline
-
Molecular Formula: C₁₇H₁₆N₂[1]
-
Molecular Weight: 248.33 g/mol [1]
-
Structure:
-
A tricyclic indole alkaloid core.
-
A phenyl group substituted at the C-1 position of the tetrahydro-beta-carboline scaffold.
-
Primary Therapeutic Target: Monoamine Oxidase A (MAO-A)
The principal therapeutic potential of this compound lies in its function as a selective inhibitor of monoamine oxidase A (MAO-A).[2] MAO-A is a crucial enzyme responsible for the degradation of monoamine neurotransmitters, including serotonin, norepinephrine, and dopamine, in the brain and peripheral tissues.[2]
Mechanism of Action
By inhibiting MAO-A, this compound prevents the breakdown of these key neurotransmitters.[2] This leads to their increased availability in the synaptic cleft, thereby enhancing neurotransmission. This modulation of monoaminergic systems is a well-established strategy for the treatment of depressive and anxiety disorders.[2] The inhibition by beta-carbolines is typically reversible and competitive.
Signaling Pathway
The downstream effect of MAO-A inhibition is the potentiation of signaling pathways associated with the elevated levels of monoamine neurotransmitters.
References
The Structure-Activity Relationship of 1-Phenyl-2,3,4,9-tetrahydro-1H-β-carbolines: A Technical Guide for Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The 1-phenyl-2,3,4,9-tetrahydro-1H-β-carboline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. This heterocyclic system has demonstrated a remarkable versatility, with derivatives exhibiting a wide range of pharmacological activities, including potent and selective interactions with central nervous system (CNS) receptors, inhibition of key enzymes, and cytotoxic effects against cancer cell lines. This technical guide provides a comprehensive overview of the structure-activity relationships (SAR) of this compound class, with a focus on their interactions with serotonin and dopamine receptors, phosphodiesterase 5 (PDE5), and their potential as anticancer agents. Detailed experimental protocols for key assays and visualizations of relevant signaling pathways and experimental workflows are provided to facilitate further research and development in this promising area of drug discovery.
Core Structure and Synthesis
The fundamental 1-phenyl-2,3,4,9-tetrahydro-1H-β-carboline structure consists of a tetrahydro-β-carboline core with a phenyl group substituted at the 1-position. The synthesis of this scaffold is most commonly achieved through the Pictet-Spengler reaction, which involves the condensation of a tryptamine derivative with a phenyl-substituted aldehyde.[1][2] This versatile reaction allows for the introduction of a wide variety of substituents on both the β-carboline and the phenyl rings, enabling extensive exploration of the SAR.
Below is a general workflow for the synthesis of 1-phenyl-2,3,4,9-tetrahydro-1H-β-carboline derivatives.
Structure-Activity Relationship at CNS Receptors
Derivatives of 1-phenyl-2,3,4,9-tetrahydro-1H-β-carboline have been extensively investigated for their interactions with serotonin (5-HT) and dopamine (D) receptors, key targets for the treatment of various neurological and psychiatric disorders.
Serotonin Receptor Interactions
The affinity of these compounds for serotonin receptors, particularly the 5-HT2A and 5-HT2C subtypes, is highly dependent on the substitution pattern on both the β-carboline and the phenyl rings.[3][4] Generally, the degree of saturation of the pyridyl ring and the presence of specific substituents influence binding affinity.[4]
Key SAR Observations for 5-HT Receptors:
-
Substitution on the Phenyl Ring: The position and nature of substituents on the 1-phenyl ring are critical for affinity and selectivity.
-
Substitution on the β-Carboline Core: Modifications to the indole and piperidine rings of the β-carboline nucleus can significantly modulate receptor binding. For instance, methoxy substituents on the benzenoid ring can impact affinity.[4]
The 5-HT2A receptor, a Gq/G11-coupled receptor, activates phospholipase C (PLC) upon agonist binding, leading to the generation of inositol triphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC).[5]
Dopamine Receptor Interactions
The interaction of β-carbolines with dopamine receptors has also been a subject of interest, with some derivatives showing the potential to modulate dopaminergic transmission.[6][7]
Key SAR Observations for Dopamine Receptors:
-
Substituent Effects: The nature and position of substituents can influence the interaction with different dopamine receptor subtypes.
Dopamine D2 receptors are typically coupled to Gi/o proteins, and their activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[8]
Phosphodiesterase 5 (PDE5) Inhibition
A significant area of research for 1-phenyl-2,3,4,9-tetrahydro-1H-β-carboline derivatives has been their potent inhibitory activity against phosphodiesterase 5 (PDE5).[9][10][11][12] Tadalafil, a well-known PDE5 inhibitor, features a related core structure.
Key SAR Observations for PDE5 Inhibition:
-
Stereochemistry: The stereochemistry at positions 1 and 3 of the tetrahydro-β-carboline ring is crucial for potent PDE5 inhibition.
-
Substituents on the Piperidine Nitrogen (N-2): Elongation of the N-2 substituent can lead to highly potent inhibitors.[9][10]
-
Phenyl Ring Substitution: The substitution pattern on the 1-phenyl ring significantly influences inhibitory activity.
The following table summarizes the PDE5 inhibitory activity of selected 1-phenyl-tetrahydro-β-carboline derivatives.
| Compound | R1 (at N-2) | Phenyl Substituent | IC50 (nM) | Reference |
| XXI | Elongated chain | - | 3 | [9][10] |
| Tadalafil Analog | Methyl | 3,4-Methylenedioxy | - | [9][10] |
Anticancer Activity
Numerous studies have highlighted the potential of 1-phenyl-2,3,4,9-tetrahydro-1H-β-carboline derivatives as anticancer agents.[13][14][15][16][17] Their cytotoxic effects have been demonstrated against a variety of cancer cell lines.
Key SAR Observations for Anticancer Activity:
-
Substituents at C-1 and C-3: The nature of the substituents at the 1- and 3-positions of the β-carboline ring plays a significant role in their anticancer potency.
-
N-Substitution: Modifications at the N-2 and N-9 positions can modulate cytotoxic activity and selectivity.[16]
-
Mechanism of Action: Some derivatives have been shown to induce apoptosis by targeting specific cellular components like the kinesin spindle protein (Eg5).[14][15]
The following table presents the in vitro anticancer activity of representative 1-phenyl-tetrahydro-β-carboline derivatives against various human cancer cell lines.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 9 | HepG2 (Liver) | - | [13] |
| Compound 9 | A549 (Lung) | - | [13] |
| Compound 41 | HL-60 (Leukemia) | 3.24 - 8.78 | [16] |
| Compound 41 | A-549 (Lung) | 3.24 - 8.78 | [16] |
| Compound 41 | MCF-7 (Breast) | 3.24 - 8.78 | [16] |
| Compound 8 | A549 (Lung) | Potent | [14][15] |
| Compound 16 | A549 (Lung) | Potent | [14][15] |
Experimental Protocols
Radioligand Binding Assay for 5-HT2A Receptor
This protocol describes a competitive radioligand binding assay to determine the affinity (Ki) of test compounds for the human 5-HT2A receptor.[5][18][19][20][21]
Materials:
-
HEK293 cells stably expressing the human 5-HT2A receptor
-
[3H]Ketanserin (radioligand)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4
-
Non-specific binding control: Mianserin (10 µM)
-
96-well glass fiber filter plates (pre-soaked in 0.5% polyethyleneimine)
-
Scintillation cocktail
-
Microplate scintillation counter
Procedure:
-
Membrane Preparation: Homogenize receptor-expressing cells in assay buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in fresh assay buffer.
-
Assay Setup: In a 96-well plate, add the following to a final volume of 200 µL:
-
Total Binding: 50 µL Assay Buffer, 50 µL [3H]Ketanserin, 100 µL membrane suspension.
-
Non-specific Binding: 50 µL Mianserin (10 µM), 50 µL [3H]Ketanserin, 100 µL membrane suspension.
-
Test Compound: 50 µL of test compound (at various concentrations), 50 µL [3H]Ketanserin, 100 µL membrane suspension.
-
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Filtration: Rapidly filter the plate contents through the pre-soaked glass fiber filter plate using a cell harvester. Wash the filters 3-4 times with ice-cold wash buffer.
-
Counting: Dry the filter plate, add scintillation cocktail to each well, and measure radioactivity using a microplate scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC50 value by plotting the percent inhibition against the logarithm of the test compound concentration using non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
References
- 1. jmpcr.samipubco.com [jmpcr.samipubco.com]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Binding of beta-carbolines and related agents at serotonin (5-HT(2) and 5-HT(1A)), dopamine (D(2)) and benzodiazepine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Investigation of hallucinogenic and related beta-carbolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. beta-Carbolines: a tool for investigating structure-activity relationships of the high-affinity uptake of serotonin, noradrenaline, dopamine, GABA and choline into a synaptosome-rich fraction of various regions from rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Interaction of beta-carbolines with central dopaminergic transmission in mice: structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. innoprot.com [innoprot.com]
- 9. Design, Synthesis and Structure–Activity Relationship of Functionalized Tetrahydro-β-carboline Derivatives as Novel PDE5 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, synthesis and structure-activity relationship of functionalized tetrahydro-β-carboline derivatives as novel PDE5 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. mdpi.com [mdpi.com]
- 15. Antitumor Activity of Tetrahydro-β-carboline Derivatives via Inhibition of Kinesin Spindle Protein: Validation by Molecular Docking, Molecular Dynamics, and In Vitro Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Synthesis and antitumor activity of novel N-substituted tetrahydro-β-carboline–imidazolium salt derivatives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 17. ar.iiarjournals.org [ar.iiarjournals.org]
- 18. benchchem.com [benchchem.com]
- 19. giffordbioscience.com [giffordbioscience.com]
- 20. Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. dda.creative-bioarray.com [dda.creative-bioarray.com]
Antitumor Properties of 1-Phenyl-2,3,4,9-tetrahydro-1H-beta-carboline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 1-Phenyl-2,3,4,9-tetrahydro-1H-beta-carboline scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating significant potential in the development of novel anticancer agents. Derivatives of this core structure have exhibited potent cytotoxic and antiproliferative activities against a range of human cancer cell lines. Mechanistic studies have revealed that these compounds exert their antitumor effects through multiple pathways, including the dual inhibition of Protein Arginine Methyltransferase 5 (PRMT5) and Epidermal Growth Factor Receptor (EGFR), modulation of the Transforming Growth Factor-beta (TGF-β) signaling cascade, and inhibition of the Kinesin Spindle Protein (Eg5). This technical guide provides a comprehensive overview of the antitumor properties of this compound derivatives, including quantitative data on their biological activity, detailed experimental protocols for their evaluation, and visualizations of the key signaling pathways involved in their mechanism of action.
Introduction
Cancer remains a leading cause of mortality worldwide, necessitating the continuous development of novel and effective therapeutic agents. Natural product scaffolds have historically been a rich source of inspiration for the design of new anticancer drugs. The β-carboline alkaloids, a class of indole-containing compounds, have garnered significant attention due to their diverse pharmacological activities, including potent antitumor effects. Among these, the this compound framework has been a focal point of recent research, with numerous synthetic derivatives demonstrating promising anticancer properties. These compounds have been shown to induce apoptosis and cause cell cycle arrest in various cancer cell lines, highlighting their potential as lead compounds for the development of next-generation cancer therapies.
Quantitative Biological Activity
The antitumor activity of this compound derivatives has been quantified against several human cancer cell lines using in vitro cytotoxicity assays. The half-maximal inhibitory concentration (IC50) is a key parameter used to assess the potency of these compounds. The following tables summarize the reported IC50 values for various derivatives.
Table 1: In Vitro Cytotoxicity (IC50) of 1-Phenyl-tetrahydro-β-carboline Derivatives Against Various Cancer Cell Lines
| Compound ID | Cell Line | Cancer Type | IC50 (µM) | Reference |
| 10p | A549 | Lung Carcinoma | < 10 | [1] |
| MCF7 | Breast Adenocarcinoma | < 10 | [1] | |
| HeLa | Cervical Carcinoma | < 10 | [1] | |
| MDA-MB-231 | Breast Adenocarcinoma | < 10 | [1] | |
| Compound 8 | A549 | Lung Carcinoma | Potent Cytotoxicity | [2] |
| Compound 16 | A549 | Lung Carcinoma | Potent Cytotoxicity | [2] |
| Compound 9 | HepG2 | Hepatocellular Carcinoma | Equipotent to Adriamycin | [3] |
| A549 | Lung Carcinoma | Equipotent to Adriamycin | [3] | |
| trans-24 | - | - | Potent Eg5 inhibitor | [4][5] |
Table 2: Dual Inhibitory Activity of 1-Phenyl-tetrahydro-β-carboline Derivative 10p [1]
| Target | IC50 (µM) |
| PRMT5 | 15.47 ± 1.31 |
| EGFR | 19.31 ± 2.14 |
Key Signaling Pathways and Mechanisms of Action
The antitumor effects of this compound derivatives are attributed to their interaction with several key cellular signaling pathways implicated in cancer cell proliferation, survival, and metastasis.
Dual Inhibition of PRMT5 and EGFR
Certain derivatives of 1-Phenyl-tetrahydro-β-carboline have been identified as the first class of dual inhibitors of Protein Arginine Methyltransferase 5 (PRMT5) and Epidermal Growth Factor Receptor (EGFR).[1] Both PRMT5 and EGFR are frequently overexpressed in various tumors and play crucial roles in cancer progression.[1] The simultaneous inhibition of these two targets represents a promising strategy for cancer therapy.
Inhibition of the TGF-β Signaling Pathway
The Transforming Growth Factor-beta (TGF-β) signaling pathway has a dual role in cancer, acting as a tumor suppressor in the early stages and a promoter of metastasis in advanced stages. Some tetrahydro-β-carboline derivatives have been identified as inhibitors of this pathway, thereby suppressing tumor growth and metastasis.
Inhibition of Kinesin Spindle Protein (Eg5)
Kinesin Spindle Protein (Eg5), a motor protein, is essential for the formation of the bipolar mitotic spindle during cell division. Inhibition of Eg5 leads to the formation of monopolar spindles, causing mitotic arrest and subsequent apoptosis in cancer cells. Several tetrahydro-β-carboline derivatives have been identified as potent inhibitors of Eg5.[2][4][5]
Experimental Protocols
The evaluation of the antitumor properties of this compound derivatives involves a series of standardized in vitro assays. The following sections provide detailed methodologies for these key experiments.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 1 x 10^5 cells/mL and incubate for 24 hours in a CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of the 1-Phenyl-tetrahydro-β-carboline derivatives in the culture medium. Add 100 µL of each concentration to the respective wells in triplicate. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 atmosphere.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.
References
- 1. Synthesis and biological evaluation of 1-phenyl-tetrahydro-β-carboline-based first dual PRMT5/EGFR inhibitors as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antitumor Activity of Tetrahydro-β-carboline Derivatives via Inhibition of Kinesin Spindle Protein: Validation by Molecular Docking, Molecular Dynamics, and In Vitro Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and biological evaluation of new tetrahydro-beta-carbolines as inhibitors of the mitotic kinesin Eg5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. DSpace [kops.uni-konstanz.de]
Antifungal Activity of 1-Phenyl-2,3,4,9-tetrahydro-1H-β-carboline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the antifungal activity of 1-Phenyl-2,3,4,9-tetrahydro-1H-β-carboline and its derivatives. The document summarizes key quantitative data, details relevant experimental protocols, and visualizes the synthetic pathway, experimental workflows, and potential fungal signaling pathways affected by this class of compounds.
Quantitative Antifungal Activity Data
The antifungal efficacy of 1-Phenyl-2,3,4,9-tetrahydro-1H-β-carboline and its analogs has been evaluated against a range of fungal pathogens. The following tables summarize the reported Minimum Inhibitory Concentration (MIC) and half maximal effective concentration (EC50) values, providing a comparative look at their potency.
Table 1: Antifungal Activity of 1-Phenyl-2,3,4,9-tetrahydro-1H-β-carboline
| Fungal Strain | MIC (µg/mL) | Reference |
| Rice Pathogens | 0.1 | [1] |
Table 2: Antifungal Activity of Tetrahydro-β-carboline Derivatives
| Compound | Fungal Strain | EC50 (mg/L) | Reference |
| a6 | Sclerotinia sclerotiorum | 16.43 | [2] |
| a20 | Sclerotinia sclerotiorum | 12.72 | [2] |
| a16 | Sclerotinia sclerotiorum | 12.71 | [2] |
| a16 | Botrytis cinerea | 12.71 | [2] |
Table 3: Antifungal Activity of C-1 Alkylated Tetrahydro-β-carboline Derivatives against Candida Species
| Compound | Fungal Strain | Activity | Reference |
| 12c (n-alkyl chain of eight carbons) | Candida glabrata | Potent | [3] |
| 12c (n-alkyl chain of eight carbons) | Candida kefyr | Potent | [3] |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the assessment of antifungal properties of 1-Phenyl-2,3,4,9-tetrahydro-1H-β-carboline.
Synthesis of 1-Phenyl-2,3,4,9-tetrahydro-1H-β-carboline
The core tetrahydro-β-carboline scaffold is commonly synthesized via the Pictet-Spengler reaction.[1][3]
Protocol:
-
Reactant Preparation: Dissolve tryptamine in a suitable solvent mixture, such as acetic acid and dichloromethane.
-
Aldehyde Addition: Slowly add benzaldehyde to the tryptamine solution.
-
Reaction: Reflux the mixture for 1-2 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Adjust the pH to alkaline using a base like ammonium hydroxide.
-
Extraction: Extract the product with an organic solvent, for instance, dichloromethane.
-
Purification: Dry the organic extract over sodium sulfate and purify the crude product using column chromatography to obtain 1-Phenyl-2,3,4,9-tetrahydro-1H-β-carboline.
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
This method is the gold standard for determining the MIC of an antifungal agent. The protocol is based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).
Protocol:
-
Preparation of Antifungal Stock Solution: Prepare a stock solution of the test compound (e.g., 1-Phenyl-2,3,4,9-tetrahydro-1H-β-carboline) in a suitable solvent like dimethyl sulfoxide (DMSO).
-
Serial Dilutions: In a 96-well microtiter plate, perform serial twofold dilutions of the antifungal agent in a liquid broth medium (e.g., RPMI 1640). The final concentration range should be sufficient to determine the MIC.
-
Inoculum Preparation: Prepare a standardized fungal inoculum suspension from a fresh culture. Adjust the concentration to approximately 0.5 × 10³ to 2.5 × 10³ cells/mL.
-
Inoculation: Add the fungal inoculum to each well of the microtiter plate containing the diluted compound. Include a growth control (inoculum without the compound) and a sterility control (medium only).
-
Incubation: Incubate the plates at 35°C for 24-48 hours.
-
MIC Determination: The MIC is the lowest concentration of the antifungal agent that causes a significant reduction in visible fungal growth compared to the growth control well.
Determination of Minimum Fungicidal Concentration (MFC)
The MFC is determined after the MIC assay to assess whether the compound has a fungicidal or fungistatic effect.
Protocol:
-
Subculturing: Following the MIC determination, take a 20 µL aliquot from each well that shows complete inhibition of growth.
-
Plating: Spread the aliquot onto a Sabouraud dextrose agar plate.
-
Incubation: Incubate the plates at 35°C until growth is visible in the subculture from the growth control well.
-
MFC Determination: The MFC is the lowest concentration of the compound that results in no fungal growth or a 99.9% reduction in the initial inoculum.
Cell Membrane Integrity Assay using Propidium Iodide (PI)
This assay assesses whether the antifungal compound damages the fungal cell membrane.
Protocol:
-
Cell Treatment: Treat fungal cells with the test compound at various concentrations for a specified duration.
-
Cell Harvesting: Harvest the cells by centrifugation.
-
Washing: Wash the cells with a buffer solution (e.g., phosphate-buffered saline, PBS).
-
Staining: Resuspend the cells in a buffer containing propidium iodide.
-
Incubation: Incubate the cells in the dark.
-
Analysis: Analyze the cells using flow cytometry or fluorescence microscopy. PI can only enter cells with compromised membranes, where it intercalates with DNA and fluoresces red. An increase in red fluorescence indicates a loss of cell membrane integrity.
Ergosterol Quantification Assay
This assay is used to determine if the compound interferes with the ergosterol biosynthesis pathway, a common target for antifungal drugs.
Protocol:
-
Cell Treatment and Harvesting: Treat fungal cells with the test compound, and then harvest and weigh the cell pellet.
-
Saponification: Add alcoholic potassium hydroxide to the cell pellet and incubate to saponify the cellular lipids.
-
Extraction: Extract the non-saponifiable lipids (including ergosterol) with a solvent like n-heptane or n-hexane.
-
Quantification: Analyze the extract using high-performance liquid chromatography (HPLC) with UV detection at approximately 282 nm to quantify the ergosterol content. A reduction in ergosterol content in treated cells compared to untreated controls suggests inhibition of the ergosterol biosynthesis pathway.
Reactive Oxygen Species (ROS) Detection Assay
This assay measures the generation of intracellular ROS, which can be a mechanism of antifungal action leading to oxidative stress and cell death.
Protocol:
-
Cell Treatment: Treat fungal cells with the test compound.
-
Probe Loading: Add a fluorescent probe, such as 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA), to the cell suspension. DCFH-DA is cell-permeable and non-fluorescent until oxidized by ROS.
-
Incubation: Incubate the cells to allow for probe uptake and oxidation.
-
Analysis: Measure the fluorescence intensity using a microplate reader, flow cytometer, or fluorescence microscope. An increase in fluorescence in treated cells indicates an elevation in intracellular ROS levels.
Visualizations
Synthesis and Experimental Workflows
Caption: Workflow for the synthesis and antifungal screening of 1-Phenyl-2,3,4,9-tetrahydro-1H-β-carboline.
Caption: Experimental workflow for investigating the antifungal mechanism of action.
Potential Fungal Signaling Pathways
While the precise signaling pathways affected by 1-Phenyl-2,3,4,9-tetrahydro-1H-β-carboline are still under investigation, its observed effects on cell membrane integrity and induction of apoptosis suggest potential interactions with key fungal signaling cascades.
Caption: Potential fungal signaling pathways affected by β-carboline derivatives.
References
- 1. Components of the calcium-calcineurin signaling pathway in fungal cells and their potential as antifungal targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Our Paths Might Cross: the Role of the Fungal Cell Wall Integrity Pathway in Stress Response and Cross Talk with Other Stress Response Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
1-Phenyl-2,3,4,9-tetrahydro-1H-β-carboline: A Potential Therapeutic Scaffold for Neurodegenerative Diseases
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Neurodegenerative diseases, including Alzheimer's and Parkinson's, present a growing global health challenge with limited therapeutic options. The complex pathophysiology of these disorders, often involving multiple interconnected pathways, necessitates the exploration of novel chemical scaffolds with multifaceted mechanisms of action. The β-carboline skeleton, a tricyclic indole alkaloid, has emerged as a privileged structure in medicinal chemistry due to its diverse biological activities. This technical guide focuses on 1-phenyl-2,3,4,9-tetrahydro-1H-β-carboline, a specific derivative of the tetrahydro-β-carboline class, and its potential relevance in the context of neurodegenerative diseases. This document will synthesize the available preclinical data, outline key experimental methodologies for its evaluation, and visualize its proposed mechanisms of action and experimental workflows.
Core Therapeutic Hypotheses
The therapeutic potential of 1-phenyl-2,3,4,9-tetrahydro-1H-β-carboline and related β-carbolines in neurodegenerative diseases is primarily centered around the following hypotheses:
-
Modulation of Monoaminergic Neurotransmission: As a selective inhibitor of monoamine oxidase A (MAO-A), 1-phenyl-2,3,4,9-tetrahydro-1H-β-carboline can increase the synaptic levels of key neurotransmitters such as serotonin, dopamine, and norepinephrine.[1][2] This is particularly relevant for the symptomatic treatment of both depression, a common comorbidity in neurodegenerative diseases, and the motor and non-motor symptoms of Parkinson's disease.
-
Neuroprotection: By modulating neurotransmitter levels and potentially reducing oxidative stress, this class of compounds may exert neuroprotective effects.[1]
-
Multi-Target Engagement in Alzheimer's Disease: The β-carboline scaffold has been investigated for its ability to inhibit not only MAO but also acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), as well as the aggregation of amyloid-beta (Aβ) peptides.[3][4] This multi-target approach is a promising strategy for tackling the complex pathology of Alzheimer's disease.
Data Presentation
The following tables summarize the quantitative data for various β-carboline derivatives, providing a comparative overview of their inhibitory activities against key targets in neurodegenerative diseases.
Table 1: Inhibitory Activity of β-Carboline Derivatives against Monoamine Oxidase A (MAO-A)
| Compound | R1 Substituent | R7 Substituent | Ki (nM) | Reference |
| Harmine | -CH₃ | -OCH₃ | 5 | [2] |
| 2,9-Dimethylharminium | -CH₃ | -OCH₃ | 15 | [2] |
| Harmaline | -CH₃ | -OCH₃ | 48 | [2] |
| 2-Methylharminium | -CH₃ | -OCH₃ | 69 | [2] |
| 6-Methoxy-1,2,3,4-tetrahydro-β-carboline | H | -OCH₃ | 1600 (IC50) | [5] |
| Norharman | H | H | 3340 | [6] |
| 1-Phenyl-2,3,4,9-tetrahydro-1H-β-carboline | -C₆H₅ | H | Not Specified | [2] |
Note: A specific Ki or IC50 value for 1-phenyl-2,3,4,9-tetrahydro-1H-β-carboline against MAO-A is not available in the reviewed literature, although it is characterized as a selective inhibitor.[2]
Table 2: Inhibitory Activity of β-Carboline Derivatives against Cholinesterases
| Compound | Target Enzyme | Inhibition (%) at specified concentration | Reference |
| Harmine | AChE | > 50% at 2 µM | [4] |
| BuChE | < 50% at 10 µM | [4] | |
| Harmaline | AChE | < 50% at 2 µM | [4] |
| BuChE | > 50% at 10 µM | [4] | |
| Harmol | AChE | < 50% at 2 µM | [4] |
| BuChE | > 50% at 10 µM | [4] | |
| Harmalol | AChE | < 50% at 2 µM | [4] |
| BuChE | > 50% at 10 µM | [4] |
Note: The study cited evaluated a series of synthesized aromatic β-carbolines, not tetrahydro-β-carbolines, for cholinesterase inhibition.
Table 3: Activity of 1-Substituted Tetrahydro-β-carbolines at the NMDA Receptor
| Compound | Activity | IC50 (µM) | Reference |
| 1-Benzyl-1,2,3,4-tetrahydro-β-carboline | Blocked NMDA receptor-mediated excitotoxicity | 27.4 | |
| 1-Phenyl-1,2,3,4-tetrahydro-β-carboline | No effect on NMDA receptor-mediated excitotoxicity | N/A |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of preclinical findings. Below are outlines of key experimental protocols for evaluating the therapeutic potential of 1-phenyl-2,3,4,9-tetrahydro-1H-β-carboline.
1. Monoamine Oxidase A (MAO-A) Inhibition Assay
-
Principle: This assay measures the ability of a test compound to inhibit the enzymatic activity of MAO-A. A common method involves the use of kynuramine as a substrate, which is converted by MAO-A to 4-hydroxyquinoline. The rate of product formation is monitored to determine the enzyme's activity.
-
Methodology:
-
Enzyme Preparation: Recombinant human MAO-A or mitochondrial fractions from brain tissue can be used as the enzyme source.
-
Reaction Mixture: A typical reaction mixture contains the enzyme preparation, kynuramine substrate, and the test compound (or vehicle control) in a suitable buffer (e.g., potassium phosphate buffer, pH 7.4).
-
Incubation: The reaction mixture is incubated at 37°C for a defined period.
-
Reaction Termination: The reaction is stopped, often by the addition of a strong acid or base.
-
Detection: The concentration of the product, 4-hydroxyquinoline, is quantified using high-performance liquid chromatography (HPLC) with UV or fluorescence detection.
-
Data Analysis: The percentage of inhibition is calculated by comparing the rate of product formation in the presence of the test compound to the vehicle control. IC50 values are determined by plotting the percentage of inhibition against a range of compound concentrations. Ki values can be determined through kinetic studies with varying substrate and inhibitor concentrations.
-
2. Cholinesterase Inhibition Assay (Ellman's Method)
-
Principle: This colorimetric assay measures the activity of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) based on the hydrolysis of their respective substrates, acetylthiocholine and butyrylthiocholine. The product of this reaction, thiocholine, reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, which can be quantified spectrophotometrically.
-
Methodology:
-
Enzyme and Substrate Preparation: Solutions of AChE (from electric eel) or BuChE (from equine serum), their respective substrates, and DTNB are prepared in a suitable buffer (e.g., phosphate buffer, pH 8.0).
-
Reaction Mixture: The test compound is pre-incubated with the enzyme before the addition of the substrate and DTNB.
-
Detection: The absorbance of the yellow product is measured over time at 412 nm using a microplate reader.
-
Data Analysis: The rate of the reaction is determined from the change in absorbance over time. The percentage of inhibition is calculated, and IC50 values are determined as described for the MAO-A assay.
-
3. Amyloid-Beta (Aβ) Aggregation Inhibition Assay (Thioflavin T Assay)
-
Principle: Thioflavin T (ThT) is a fluorescent dye that exhibits enhanced fluorescence upon binding to the β-sheet structures characteristic of amyloid fibrils. This assay monitors the kinetics of Aβ aggregation in the presence and absence of a test compound.
-
Methodology:
-
Aβ Peptide Preparation: Monomeric Aβ peptide (typically Aβ₁₋₄₂ or Aβ₁₋₄₀) is prepared by dissolving the lyophilized peptide in a suitable solvent (e.g., hexafluoroisopropanol) and then removing the solvent to obtain a peptide film. The film is then dissolved in a buffer (e.g., phosphate-buffered saline, pH 7.4) to the desired concentration.
-
Aggregation Reaction: The Aβ solution is incubated at 37°C with continuous agitation in the presence of the test compound or vehicle control.
-
ThT Fluorescence Measurement: At various time points, aliquots of the reaction mixture are added to a solution of ThT, and the fluorescence intensity is measured (excitation ~440 nm, emission ~485 nm).
-
Data Analysis: The fluorescence intensity is plotted against time to generate aggregation curves. The extent of inhibition is determined by comparing the final fluorescence intensity and the lag time of aggregation in the presence of the test compound to the control.
-
4. In Vitro Neuroprotection Assay
-
Principle: This assay assesses the ability of a compound to protect neuronal cells from a toxic insult relevant to a neurodegenerative disease.
-
Methodology:
-
Cell Culture: A human neuroblastoma cell line, such as SH-SY5Y, is commonly used. Cells are cultured under standard conditions.
-
Induction of Neurotoxicity: Neurotoxicity can be induced by various agents, depending on the disease model. For example:
-
Parkinson's Disease Model: MPP⁺ (1-methyl-4-phenylpyridinium), the active metabolite of MPTP, or 6-hydroxydopamine (6-OHDA) can be used to induce dopaminergic cell death.
-
Alzheimer's Disease Model: Aggregated Aβ peptides can be added to the cell culture medium to induce cytotoxicity.
-
Neuroinflammation Model: Lipopolysaccharide (LPS) can be used to stimulate an inflammatory response in co-cultures of neurons and microglia.
-
-
Treatment: Cells are pre-treated, co-treated, or post-treated with the test compound at various concentrations.
-
Assessment of Cell Viability: Cell viability is assessed using methods such as the MTT assay, which measures mitochondrial metabolic activity, or by quantifying lactate dehydrogenase (LDH) release, an indicator of cell membrane damage.
-
Data Analysis: The percentage of neuroprotection is calculated by comparing the viability of cells treated with the toxin and the test compound to cells treated with the toxin alone.
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: MAO-A Inhibition Pathway.
Caption: Multi-Target Hypothesis for β-Carbolines in AD.
Caption: Experimental Workflow for Neuroprotective β-Carbolines.
Discussion and Future Directions
The available evidence suggests that 1-phenyl-2,3,4,9-tetrahydro-1H-β-carboline is a promising scaffold for the development of therapeutics for neurodegenerative diseases, primarily through its action as a selective MAO-A inhibitor.[1][2] The lack of a precise inhibitory constant for this specific compound represents a significant knowledge gap that should be addressed in future research. Furthermore, while the broader β-carboline class shows multi-target potential, particularly for Alzheimer's disease, the activity of the 1-phenyltetrahydro derivative against cholinesterases and Aβ aggregation remains to be thoroughly investigated.
A crucial finding is the inactivity of 1-phenyl-1,2,3,4-tetrahydro-β-carboline at the NMDA receptor, distinguishing it from its 1-benzyl counterpart. This selectivity is advantageous, as non-specific NMDA receptor blockade can lead to undesirable side effects.
The most critical next step in the evaluation of 1-phenyl-2,3,4,9-tetrahydro-1H-β-carboline is the assessment of its efficacy and safety in relevant in vivo models of neurodegenerative diseases. Studies in animal models of Parkinson's disease, such as those using MPTP or 6-OHDA, would be essential to determine if the compound can mitigate dopaminergic neurodegeneration and improve motor function. Similarly, its evaluation in transgenic mouse models of Alzheimer's disease would be necessary to explore its potential to modify disease progression by impacting amyloid and tau pathologies, in addition to providing symptomatic relief through MAO-A inhibition.
References
- 1. Inhibition of monoamine oxidase A by beta-carboline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 1-phenyl-2,3,4,9-tetrahydro-1H-beta-carboline hydrochloride | 3574-01-4 | Benchchem [benchchem.com]
- 3. From pyrroles to 1-oxo-2,3,4,9-tetrahydro-1H-beta-carbolines: a new class of orally bioavailable mGluR1 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and application of β-carbolines as novel multi-functional anti-Alzheimer’s disease agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 6-Methoxy-1,2,3,4-tetrahydro-beta-carboline: a specific monoamine oxidase-A inhibitor in CF-1 mouse brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Computational Insights into β-Carboline Inhibition of Monoamine Oxidase A - PMC [pmc.ncbi.nlm.nih.gov]
The Enduring Allure of the β-Carboline Scaffold: A Technical Guide to its Discovery and History
For Immediate Release
This technical guide provides an in-depth exploration of the discovery and history of β-carboline alkaloids, a class of compounds that has captivated chemists and pharmacologists for nearly two centuries. From their early isolation from medicinal plants to their modern investigation as potential therapeutic agents, this document offers a comprehensive resource for researchers, scientists, and drug development professionals. The guide details the historical timeline of key discoveries, presents quantitative pharmacological data, outlines seminal experimental protocols, and visualizes the intricate signaling pathways through which these molecules exert their effects.
A Rich History Rooted in Ethnobotany and Early Chemistry
The story of β-carboline alkaloids begins in the 19th century with the isolation of harmaline and harmine. In 1837, Fr. Göbel first isolated harmaline from the seeds of Peganum harmala, a plant with a long history of use in traditional medicine.[1] This was followed in 1848 by J. Fritzsche's successful isolation and naming of harmine from the same source.[1] For decades, the chemical nature of these psychoactive compounds remained a mystery. It wasn't until 1927 that the brilliant work of Richard Helmuth Fredrick Manske and his colleagues elucidated the precise chemical structures of both harmine and harmaline, revealing the characteristic tricyclic pyrido[3,4-b]indole core that defines the β-carboline family.[1]
A parallel and equally fascinating thread in the history of these alkaloids emerged from the study of Ayahuasca, a ceremonial psychedelic brew from the Amazon. In 1905, the Colombian chemist Rafael Zerda-Bayón proposed the name "telepathine" for the unidentified psychoactive component of the Banisteriopsis caapi vine, a key ingredient in Ayahuasca.[1] It was later confirmed that "telepathine" and another isolated compound, "banisterine," were, in fact, identical to harmine.[1]
The synthesis of the β-carboline scaffold became a reality in 1911 with the development of the Pictet-Spengler reaction. Amé Pictet and Theodor Spengler discovered that β-arylethylamines could be condensed with an aldehyde or ketone followed by ring closure to form tetrahydro-β-carbolines, providing a versatile method for accessing this important chemical framework.
Quantitative Insights into Pharmacological Activity
The diverse biological activities of β-carboline alkaloids are a major focus of modern research. Their interactions with various enzymes and receptors in the central nervous system are of particular interest. The following tables summarize key quantitative data on the inhibitory activity and binding affinities of several prominent β-carboline alkaloids.
| Alkaloid | Target | IC50 / Ki | Assay Type | Reference |
| Harmine | MAO-A | Ki: 5 nM | Reversible competitive inhibition | [2] |
| Harmaline | MAO-A | Ki: 48 nM | Reversible competitive inhibition | [2] |
| Norharman | MAO-A | Ki: 1.2 µM | Reversible competitive inhibition | [3] |
| Norharman | MAO-B | Ki: 1.12 µM | Reversible competitive inhibition | [3] |
| Harman | MAO-A | Ki: 55.54 nM | Reversible competitive inhibition | [3] |
| 9-Methyl-β-carboline | MAO-A | IC50: 1 µM | Inhibition assay | |
| 9-Methyl-β-carboline | MAO-B | IC50: 15.5 µM | Inhibition assay |
Table 1: Inhibitory Activity of β-Carboline Alkaloids against Monoamine Oxidase (MAO)
| Alkaloid | Receptor Subtype | Ki (nM) | Notes | Reference |
| β-CCM | Benzodiazepine Receptor | - | High affinity | |
| FG 7142 | Benzodiazepine Receptor | - | Partial inverse agonist | [4] |
| ZK 93423 | Benzodiazepine Receptor | - | Agonist | [5] |
| ZK 91296 | Benzodiazepine Receptor | - | Agonist | [5] |
Table 2: Binding Affinities of Selected β-Carboline Derivatives for the Benzodiazepine Receptor
| Alkaloid | Receptor Subtype | Ki (nM) | Notes | Reference |
| Harmine | 5-HT2A | 230-397 | Modest affinity | [6] |
| Harmaline | 5-HT2A | 7780 | Low affinity | [6] |
| Tetrahydroharmine (THH) | 5-HT2A | >10,000 | Very low affinity | [6] |
Table 3: Binding Affinities of Harmala Alkaloids for the Serotonin 5-HT2A Receptor
| Alkaloid | Tmax (Oral) | Cmax (Oral) | Bioavailability (Oral) | Elimination Half-life |
| Harmine | 0.56 - 2.7 h | 67.05 ± 34.29 ng/mL (40 mg/kg in rats) | 1.09% (in rats) | 1-3 hours |
| Harmaline | 1.76 - 4 h | 117.80 ± 59.01 ng/mL (40 mg/kg in rats) | 17.11% (in rats) | - |
Table 4: Pharmacokinetic Parameters of Harmine and Harmaline
Seminal Experimental Protocols
To provide a deeper historical and technical context, this section details the foundational experimental procedures for the isolation and synthesis of β-carboline alkaloids.
Isolation of Harmine (Fritzsche, 1848 - Reconstructed from historical accounts)
-
Maceration: Powdered seeds of Peganum harmala were macerated in dilute sulfuric acid for an extended period to extract the alkaloids as their sulfate salts.
-
Basification and Extraction: The acidic extract was filtered, and the filtrate was basified with a strong base, such as sodium hydroxide or calcium hydroxide, to precipitate the free alkaloids. The crude precipitate was then likely extracted with an organic solvent like ether or chloroform.
-
Purification: The organic extract was evaporated to yield a crude mixture of alkaloids. This mixture was then subjected to repeated crystallizations from ethanol to purify the harmine. The distinct fluorescence of the harmala alkaloids under ultraviolet light was likely used as a guide during the purification process.
The Pictet-Spengler Reaction (Pictet and Spengler, 1911)
The original 1911 paper in Berichte der deutschen chemischen Gesellschaft described the reaction of β-phenylethylamine with formaldehyde dimethylacetal in the presence of hydrochloric acid. The general procedure for the synthesis of a tetrahydro-β-carboline from tryptamine would have been as follows:
-
Reaction Setup: Tryptamine hydrochloride was dissolved in an aqueous solution.
-
Aldehyde Addition: An aqueous solution of formaldehyde was added to the tryptamine solution.
-
Condensation and Cyclization: The reaction mixture was heated, typically under reflux, for several hours. The acidic conditions facilitate the initial condensation of the amine and aldehyde to form a Schiff base, which then undergoes an intramolecular electrophilic substitution to form the tetrahydro-β-carboline ring system.
-
Isolation: Upon cooling, the tetrahydro-β-carboline product would precipitate from the reaction mixture and could be isolated by filtration. Further purification could be achieved by recrystallization.
Key Signaling Pathways of β-Carboline Alkaloids
The pharmacological effects of β-carboline alkaloids are mediated through their interaction with several key signaling pathways. The following diagrams, generated using the DOT language, illustrate these complex interactions.
Conclusion
The journey of β-carboline alkaloids from their origins in traditional plant-based medicines to their current status as sophisticated pharmacological tools is a testament to the enduring power of natural product chemistry. This technical guide has provided a comprehensive overview of their discovery, history, quantitative pharmacology, and mechanisms of action. As research continues to uncover the therapeutic potential of these fascinating molecules, a thorough understanding of their foundational science is essential for the development of new and innovative treatments for a range of neurological and psychiatric disorders.
References
- 1. oamjms.eu [oamjms.eu]
- 2. Inhibition of monoamine oxidase A by beta-carboline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Human monoamine oxidase is inhibited by tobacco smoke: beta-carboline alkaloids act as potent and reversible inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. beta-Carboline gamma-aminobutyric acidA receptor inverse agonists modulate gamma-aminobutyric acid via the loreclezole binding site as well as the benzodiazepine site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Computational Insights into β-Carboline Inhibition of Monoamine Oxidase A - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Pictet-Spengler Synthesis of 1-Phenyl-2,3,4,9-tetrahydro-1H-β-carboline
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Pictet-Spengler reaction, discovered by Amé Pictet and Theodor Spengler in 1911, is a fundamental chemical reaction for the synthesis of tetrahydro-β-carbolines and tetrahydroisoquinolines. The reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization. This method is a cornerstone in the synthesis of numerous natural products, pharmaceuticals, and biologically active alkaloids, with the resulting β-carboline skeleton being a prevalent structural motif.
This document provides detailed protocols, reaction data, and mechanistic diagrams for the synthesis of 1-Phenyl-2,3,4,9-tetrahydro-1H-β-carboline from tryptamine and benzaldehyde, a classic example of this powerful transformation.
Reaction Mechanism
The synthesis proceeds through the initial condensation of tryptamine and benzaldehyde to form a Schiff base. Under acidic conditions, the imine is protonated to generate a highly electrophilic iminium ion. This intermediate then undergoes an intramolecular electrophilic aromatic substitution, where the electron-rich indole nucleus attacks the iminium carbon. The reaction typically proceeds via a 6-endo-trig cyclization. Subsequent deprotonation re-aromatizes the indole ring system, yielding the final tetrahydro-β-carboline product.
Caption: Mechanism of the Pictet-Spengler reaction.
Experimental Protocols
Two distinct protocols are presented, highlighting different catalytic and solvent systems.
Protocol 1: HFIP-Promoted Synthesis (High Yield)
This protocol utilizes 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) as both a catalyst and solvent, offering high yields without the need for strong Brønsted or Lewis acids.
Materials:
-
Tryptamine (1.0 eq)
-
Benzaldehyde (1.0 eq)
-
1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)
-
Standard glassware for reflux
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve tryptamine (e.g., 31 mmol, 5 g) and benzaldehyde (e.g., 31 mmol, 3.3 g) in HFIP (e.g., 15 mL).
-
Heat the reaction mixture to reflux.
-
Maintain reflux for 8 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, allow the mixture to cool to room temperature.
-
Remove the low-boiling point HFIP by distillation or under reduced pressure.
-
The resulting crude product is often pure enough for subsequent transformations. If necessary, further purification can be achieved by column chromatography on silica gel.
Protocol 2: Aqueous Synthesis using L-Tartaric Acid
This method represents an environmentally friendly approach, using water as the solvent and a natural acid catalyst.
Materials:
-
Tryptamine hydrochloride (1.0 eq)
-
Benzaldehyde (1.0 eq)
-
L-Tartaric acid (0.5 eq)
-
Deionized water
-
Cold water and ether for rinsing
Procedure:
-
Combine tryptamine hydrochloride (e.g., 1.0 mmol) and benzaldehyde (e.g., 1.0 mmol) in a suitable reaction vessel (e.g., 15 mL falcon tube).
-
Add L-Tartaric acid (0.5 equiv) to the mixture.
-
Add deionized water and stir the reaction mixture.
-
Monitor the reaction until completion. The product often crystallizes directly from the reaction medium.
-
Collect the crystalline product by filtration.
-
Rinse the collected crystals with cold water and then with ether to remove any residual impurities.
-
Dry the product under vacuum. This method often yields the product in high purity without the need for chromatographic workup.
Experimental Workflow
The general workflow for the synthesis, purification, and analysis of 1-Phenyl-2,3
Enantioselective Synthesis of 1-Phenyl-2,3,4,9-tetrahydro-1H-β-carboline: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the enantioselective synthesis of 1-Phenyl-2,3,4,9-tetrahydro-1H-β-carboline, a significant structural motif in medicinal chemistry and natural product synthesis. The protocols focus on two primary asymmetric strategies: the Chiral Brønsted Acid-Catalyzed Pictet-Spengler Reaction and the Asymmetric Transfer Hydrogenation of the corresponding dihydro-β-carboline precursor.
Overview of Synthetic Strategies
The asymmetric synthesis of 1-Phenyl-2,3,4,9-tetrahydro-1H-β-carboline can be effectively achieved through several modern catalytic methods. The Pictet-Spengler reaction, a classic method for constructing the tetrahydro-β-carboline core, has been rendered highly enantioselective through the use of chiral catalysts such as phosphoric acids and thioureas.[1][2][3] An alternative and powerful approach involves the asymmetric transfer hydrogenation of a prochiral 1-phenyl-3,4-dihydro-β-carboline intermediate, often employing chiral ruthenium complexes.[4]
dot
References
Application Note and Protocol: Purification of 1-Phenyl-2,3,4,9-tetrahydro-1H-β-carboline by Chromatography
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed application note and protocol for the purification of 1-Phenyl-2,3,4,9-tetrahydro-1H-β-carboline, a key intermediate in the synthesis of various biologically active compounds. The primary purification method described is silica gel column chromatography, a widely used and effective technique for this class of compounds. Additionally, guidance on High-Performance Liquid Chromatography (HPLC) for analytical and preparative purposes is provided. This protocol is intended to offer a comprehensive guide for researchers in academic and industrial settings to achieve high purity of the target compound.
Introduction
1-Phenyl-2,3,4,9-tetrahydro-1H-β-carboline and its derivatives are of significant interest in medicinal chemistry and drug development due to their diverse pharmacological activities. The synthesis of these compounds, often via the Pictet-Spengler reaction, typically results in a crude product containing starting materials, reagents, and by-products.[1][2][3] Effective purification is therefore a critical step to isolate the desired compound in high purity for subsequent analytical characterization and biological evaluation. Column chromatography using silica gel is a robust and scalable method for the purification of these moderately polar compounds.[1][2] This application note details the necessary steps, materials, and parameters for the successful chromatographic purification of 1-Phenyl-2,3,4,9-tetrahydro-1H-β-carboline.
Data Presentation
The following table summarizes typical quantitative data and conditions for the chromatographic purification of 1-Phenyl-2,3,4,9-tetrahydro-1H-β-carboline and related derivatives based on literature precedents.
| Parameter | Column Chromatography (Silica Gel) | High-Performance Liquid Chromatography (HPLC) |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) | Reversed-Phase C18 (e.g., Ultrabase C18, Atlantis T3) |
| Mobile Phase | Hexane:Ethyl Acetate (8:2 v/v) or 5% Methanol in Dichloromethane[1][2] | Methanol:Acetonitrile:0.05 M Na2HPO4 (pH 9.0) (20:20:60 v/v/v)[4] or a gradient of Acetonitrile in Water with 2% Formic Acid[5] |
| Elution Mode | Isocratic | Isocratic or Gradient[4][5] |
| Detection | Thin Layer Chromatography (TLC) with UV visualization (254 nm) | UV (e.g., 254 nm, 280 nm, 355 nm) or Fluorescence Detection[5][6] |
| Typical Yield | 25-80% (dependent on reaction success)[1] | N/A (analytical) or >90% recovery (preparative) |
| Achievable Purity | >95% | >99% |
Experimental Workflow Diagram
Caption: Experimental workflow for the purification of 1-Phenyl-2,3,4,9-tetrahydro-1H-beta-carboline.
Experimental Protocols
Materials and Equipment
-
Crude 1-Phenyl-2,3,4,9-tetrahydro-1H-β-carboline
-
Silica gel (60 Å, 230-400 mesh)
-
Hexane (HPLC grade)
-
Ethyl Acetate (HPLC grade)
-
Dichloromethane (HPLC grade)
-
Methanol (HPLC grade)
-
Glass chromatography column
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
-
TLC developing chamber
-
UV lamp (254 nm)
-
Fraction collection tubes or flasks
-
Rotary evaporator
-
Analytical balance
-
Beakers, flasks, and other standard laboratory glassware
Protocol 1: Silica Gel Column Chromatography
This protocol is adapted from general procedures for the purification of 1-substituted-tetrahydro-β-carbolines.[1][2]
1. Optimization of Elution Solvent System using TLC: a. Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane). b. Spot the dissolved crude product onto a TLC plate. c. Develop the TLC plate in a chamber containing a mixture of hexane and ethyl acetate (e.g., start with a 9:1 ratio). d. Visualize the developed plate under a UV lamp (254 nm). e. Adjust the solvent polarity (by increasing the proportion of ethyl acetate) until the desired compound has a Retention Factor (Rf) of approximately 0.2-0.3, with good separation from impurities. An 8:2 hexane:ethyl acetate mixture is often a good starting point.[2] Alternatively, a 5% methanol in dichloromethane system can be tested.[1]
2. Preparation of the Silica Gel Column: a. Choose a glass column of appropriate size for the amount of crude product to be purified (a general rule is a 1:30 to 1:50 ratio of crude product to silica gel by weight). b. Prepare a slurry of silica gel in the optimized eluent from step 1. c. Pour the slurry into the column, ensuring no air bubbles are trapped. d. Allow the silica gel to pack under gravity or with gentle pressure, and then drain the excess solvent until the solvent level is just above the silica bed.
3. Sample Loading: a. Dry Loading (Recommended): Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane). Add a small amount of silica gel to this solution and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the prepared column. b. Wet Loading: Dissolve the crude product in a minimal amount of the eluent. Using a pipette, carefully apply the solution to the top of the silica bed.
4. Elution and Fraction Collection: a. Carefully add the eluent to the column. b. Begin eluting the column, collecting fractions in appropriately sized test tubes or flasks. c. Maintain a constant flow rate.
5. Monitoring the Separation: a. Spot aliquots from the collected fractions onto TLC plates. b. Develop and visualize the TLC plates to identify the fractions containing the pure product.
6. Isolation of the Purified Product: a. Combine the fractions that contain the pure 1-Phenyl-2,3,4,9-tetrahydro-1H-β-carboline. b. Remove the solvent from the pooled fractions using a rotary evaporator. c. The resulting solid or oil is the purified product.
7. Purity Confirmation: a. Assess the purity of the final product using analytical HPLC and confirm its identity using spectroscopic methods such as NMR and Mass Spectrometry.
Protocol 2: Analytical HPLC Method
This protocol is based on methods for the analysis of β-carboline alkaloids.[4][5]
1. Instrument and Column: a. HPLC system with a UV or fluorescence detector. b. C18 analytical column (e.g., 4.6 x 250 mm, 5 µm).
2. Mobile Phase Preparation: a. Prepare a mobile phase consisting of Methanol:Acetonitrile:0.05 M Na2HPO4 (pH 9.0) in a 20:20:60 (v/v/v) ratio.[4] b. Alternatively, a gradient elution can be used with Eluent A: Water with 0.1% formic acid and Eluent B: Acetonitrile with 0.1% formic acid.
3. Chromatographic Conditions: a. Flow Rate: 1.0 mL/min b. Injection Volume: 10-20 µL c. Detection Wavelength: 254 nm or 280 nm d. Column Temperature: Ambient or controlled (e.g., 30 °C)
4. Sample Preparation: a. Dissolve a small amount of the purified product in the mobile phase or a compatible solvent. b. Filter the sample through a 0.45 µm syringe filter before injection.
5. Analysis: a. Inject the sample and record the chromatogram. b. The purity can be estimated by the relative area of the main peak.
Conclusion
The chromatographic methods detailed in this application note provide a reliable framework for the purification of 1-Phenyl-2,3,4,9-tetrahydro-1H-β-carboline. Silica gel column chromatography is an effective and scalable technique for obtaining high-purity material from a crude reaction mixture. Subsequent analysis by HPLC is crucial for confirming the purity of the final compound. The provided protocols and data serve as a valuable resource for researchers and professionals engaged in the synthesis and development of β-carboline-based compounds.
References
- 1. Synthesis and Investigation of Tetrahydro-β-carboline Derivatives as Inhibitors of Plant Pathogenic Fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ias.ac.in [ias.ac.in]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Determination of beta-carboline alkaloids in foods and beverages by high-performance liquid chromatography with electrochemical detection at a glassy carbon electrode modified with carbon nanotubes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. High-performance liquid chromatography of tetrahydro-beta-carbolines extracted from plasma and platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 1-Phenyl-2,3,4,9-tetrahydro-1H-β-carboline Cell Viability Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Phenyl-2,3,4,9-tetrahydro-1H-β-carboline is a member of the β-carboline family of compounds, which are known for their diverse pharmacological activities.[1][2] This particular derivative has shown potential as a monoamine oxidase A (MAO-A) inhibitor, which may have implications for the treatment of depression and anxiety.[1] Additionally, preliminary studies suggest it exhibits neuroprotective effects and may induce apoptosis in cancer cells.[1] This document provides a detailed protocol for assessing the in vitro cytotoxic effects of 1-Phenyl-2,3,4,9-tetrahydro-1H-β-carboline on a selected cancer cell line using the MTT assay, a widely used colorimetric method for determining cell viability.[3][4][5]
Principle of the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a quantitative colorimetric method to determine cell viability.[3][5] The assay is based on the ability of NAD(P)H-dependent oxidoreductase enzymes in viable, metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals.[3][4][5] These insoluble crystals are then dissolved using a solubilizing agent, and the absorbance of the resulting colored solution is measured at a specific wavelength (typically between 500 and 600 nm).[3] The intensity of the purple color is directly proportional to the number of viable cells.[5]
Data Presentation
The following table summarizes hypothetical quantitative data from a cell viability assay with 1-Phenyl-2,3,4,9-tetrahydro-1H-β-carboline.
| Concentration (µM) | Mean Absorbance (570 nm) | Standard Deviation | Cell Viability (%) |
| 0 (Vehicle Control) | 1.250 | 0.085 | 100 |
| 1 | 1.188 | 0.079 | 95.0 |
| 5 | 1.050 | 0.065 | 84.0 |
| 10 | 0.875 | 0.051 | 70.0 |
| 25 | 0.625 | 0.042 | 50.0 |
| 50 | 0.313 | 0.033 | 25.0 |
| 100 | 0.125 | 0.021 | 10.0 |
Experimental Protocol: MTT Assay for Cell Viability
This protocol is designed for adherent cells cultured in 96-well plates.
Materials:
-
1-Phenyl-2,3,4,9-tetrahydro-1H-β-carboline
-
Human cancer cell line (e.g., HeLa, A549, PC-3)[2]
-
Complete cell culture medium (e.g., DMEM or RPMI-1640) with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO) or other suitable solubilizing solution[3]
-
96-well flat-bottom sterile cell culture plates
-
Multichannel pipette
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding:
-
Compound Preparation and Treatment:
-
Prepare a stock solution of 1-Phenyl-2,3,4,9-tetrahydro-1H-β-carboline in DMSO.
-
Prepare serial dilutions of the compound in complete culture medium to achieve the desired final concentrations. The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent-induced cytotoxicity.
-
After the 24-hour incubation, carefully remove the medium from the wells.
-
Add 100 µL of the prepared compound dilutions to the respective wells.
-
Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a blank (medium only).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
-
MTT Incubation:
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.[7]
-
Gently agitate the plate on a shaker for 5-10 minutes to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at 570 nm using a microplate reader.[7]
-
Data Analysis:
-
Subtract the average absorbance of the blank wells from the absorbance of all other wells.
-
Calculate the percentage of cell viability for each treatment group using the following formula:
-
% Cell Viability = (Mean Absorbance of Treated Wells / Mean Absorbance of Vehicle Control Wells) x 100
-
-
Plot the percentage of cell viability against the log of the compound concentration to generate a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Signaling Pathway and Experimental Workflow Diagrams
Caption: Potential mechanism of 1-Phenyl-2,3,4,9-tetrahydro-1H-β-carboline induced cytotoxicity.
Caption: Workflow of the MTT cell viability assay.
References
- 1. 1-phenyl-2,3,4,9-tetrahydro-1H-beta-carboline hydrochloride | 3574-01-4 | Benchchem [benchchem.com]
- 2. Design, Synthesis and Biological Activity Evaluation of β-Carboline Derivatives Containing Nitrogen Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 4. MTT assay protocol | Abcam [abcam.com]
- 5. broadpharm.com [broadpharm.com]
- 6. benchchem.com [benchchem.com]
- 7. atcc.org [atcc.org]
Application Notes and Protocols for in vitro Monoamine Oxidase-A (MAO-A) Inhibition Assay of 1-Phenyl-2,3,4,9-tetrahydro-1H-beta-carboline
Audience: Researchers, scientists, and drug development professionals.
Introduction
Monoamine oxidase A (MAO-A) is a key enzyme responsible for the degradation of monoamine neurotransmitters, such as serotonin and norepinephrine, in the central nervous system.[1][2] Its inhibition can lead to an increase in the synaptic availability of these neurotransmitters, a mechanism central to the action of many antidepressant and anxiolytic drugs.[1] The β-carboline scaffold is a well-established pharmacophore known for its interaction with a variety of neurological targets, including MAO-A.[3] 1-Phenyl-2,3,4,9-tetrahydro-1H-beta-carboline is a synthetic derivative of the β-carboline family and is investigated for its potential as a selective MAO-A inhibitor.[4]
These application notes provide a comprehensive overview and detailed protocols for assessing the in vitro MAO-A inhibitory activity of this compound. The presented methodologies are based on established fluorometric and chromatographic techniques, offering sensitive and reliable screening of potential MAO-A inhibitors.
Data Presentation
The inhibitory activity of a compound against MAO-A is typically quantified by its half-maximal inhibitory concentration (IC50). The following tables present representative data for known MAO-A inhibitors and an exemplary IC50 value for this compound, which should be determined experimentally using the protocols provided.
Table 1: Comparative MAO-A Inhibitory Activity
| Compound | Type | IC50 (nM) | Reference |
| Clorgyline | Selective MAO-A Inhibitor (Reference) | 5 - 15 | [5][6] |
| Moclobemide | Reversible MAO-A Inhibitor (Clinical) | 200 - 500 | N/A |
| This compound | Test Compound | To Be Determined | N/A |
Note: IC50 values can vary depending on assay conditions (e.g., substrate concentration, enzyme source).
Table 2: Experimental Conditions for IC50 Determination
| Parameter | Condition |
| Enzyme Source | Recombinant Human MAO-A |
| Substrate | Kynuramine or Tyramine |
| Substrate Concentration | Equivalent to Km |
| Incubation Time | 15 - 30 minutes |
| Incubation Temperature | 37°C |
| Detection Method | Fluorometric or LC-MS/MS |
| Plate Format | 96-well, black, flat-bottom |
Signaling Pathway and Experimental Workflow
MAO-A Catalytic Pathway
Monoamine oxidase A catalyzes the oxidative deamination of monoamine substrates. The reaction involves the FAD cofactor and results in the production of an aldehyde, ammonia, and hydrogen peroxide. The following diagram illustrates this enzymatic process.
Caption: MAO-A enzymatic reaction and inhibition.
Experimental Workflow for MAO-A Inhibition Assay
The general workflow for determining the MAO-A inhibitory activity of a test compound involves preparation of reagents, incubation of the enzyme with the inhibitor, initiation of the enzymatic reaction with a substrate, and subsequent detection of the product.
Caption: General workflow for MAO-A inhibition assay.
Experimental Protocols
Two common methods for assessing MAO-A inhibition are presented below: a fluorometric assay using a commercial kit as a template, and a chromatographic assay using kynuramine.
Protocol 1: Fluorometric MAO-A Inhibitor Screening Assay
This protocol is adapted from commercially available fluorometric kits and relies on the detection of hydrogen peroxide (H2O2), a byproduct of the MAO-A reaction.[5][6]
Materials:
-
Recombinant human MAO-A enzyme
-
MAO-A Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
This compound (Test Inhibitor)
-
Clorgyline (Reference Inhibitor)
-
MAO-A Substrate (e.g., Tyramine)
-
Fluorescent Probe (e.g., Amplex Red or equivalent)
-
Horseradish Peroxidase (HRP)
-
Dimethyl sulfoxide (DMSO)
-
Black, flat-bottom 96-well microplate
-
Fluorescence microplate reader (Ex/Em = ~535/590 nm)
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Create a serial dilution in assay buffer to achieve final desired concentrations.
-
Prepare a stock solution of Clorgyline in DMSO (e.g., 1 mM) and serially dilute in assay buffer.
-
Prepare a working solution of MAO-A enzyme in assay buffer. The optimal concentration should be determined empirically.
-
Prepare a reaction mixture containing the fluorescent probe, HRP, and MAO-A substrate in assay buffer according to the kit manufacturer's instructions.
-
-
Assay Protocol:
-
Add 50 µL of MAO-A enzyme solution to each well of the 96-well plate.
-
Add 10 µL of the diluted test inhibitor or reference inhibitor to the respective wells. For the enzyme control (100% activity), add 10 µL of assay buffer containing the same final concentration of DMSO.
-
Pre-incubate the plate for 10-15 minutes at 37°C to allow the inhibitor to interact with the enzyme.
-
Initiate the reaction by adding 40 µL of the reaction mixture to each well.
-
Incubate the plate for 20-30 minutes at 37°C, protected from light.
-
Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.
-
-
Data Analysis:
-
Subtract the background fluorescence (wells without enzyme) from all readings.
-
Calculate the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = 100 x (1 - (Fluorescence of Inhibitor Well / Fluorescence of Enzyme Control Well))
-
Plot the % inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using a non-linear regression curve fit.
-
Protocol 2: Chromatographic MAO-A Inhibition Assay using Kynuramine
This method utilizes kynuramine as a substrate, which is converted by MAO-A to 4-hydroxyquinoline. The formation of 4-hydroxyquinoline can be monitored by HPLC with UV or fluorescence detection.[7][8]
Materials:
-
Recombinant human MAO-A enzyme
-
Potassium phosphate buffer (100 mM, pH 7.4)
-
This compound (Test Inhibitor)
-
Clorgyline (Reference Inhibitor)
-
Kynuramine dihydrobromide (Substrate)
-
Perchloric acid (to stop the reaction)
-
Acetonitrile (HPLC grade)
-
HPLC system with a C18 column and a UV or fluorescence detector
Procedure:
-
Reagent Preparation:
-
Prepare stock solutions of the test and reference inhibitors in DMSO and serially dilute them in potassium phosphate buffer.
-
Prepare a stock solution of kynuramine in water (e.g., 10 mM).
-
Prepare a working solution of MAO-A enzyme in potassium phosphate buffer.
-
-
Assay Protocol:
-
In a microcentrifuge tube, combine 100 µL of MAO-A enzyme solution and 10 µL of the diluted inhibitor or buffer (for control).
-
Pre-incubate the mixture for 15 minutes at 37°C.
-
Initiate the reaction by adding 10 µL of the kynuramine stock solution.
-
Incubate for 30 minutes at 37°C.
-
Stop the reaction by adding 20 µL of perchloric acid.
-
Centrifuge the tubes to pellet the precipitated protein.
-
Transfer the supernatant to an HPLC vial for analysis.
-
-
HPLC Analysis:
-
Inject an appropriate volume of the supernatant onto the C18 column.
-
Use an isocratic or gradient elution with a mobile phase of, for example, acetonitrile and water with a suitable buffer.
-
Monitor the formation of 4-hydroxyquinoline by UV absorbance (e.g., ~314 nm) or fluorescence (e.g., Ex/Em = ~315/380 nm).
-
Quantify the peak area corresponding to 4-hydroxyquinoline.
-
-
Data Analysis:
-
Calculate the percentage of inhibition based on the peak area of 4-hydroxyquinoline in the inhibitor-treated samples relative to the control.
-
Determine the IC50 value as described in Protocol 1.
-
References
- 1. What are MAO-A modulators and how do they work? [synapse.patsnap.com]
- 2. Monoamine oxidase A - Wikipedia [en.wikipedia.org]
- 3. Design, Synthesis and Biological Activity Evaluation of β-Carboline Derivatives Containing Nitrogen Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Investigation of Tetrahydro-β-carboline Derivatives as Inhibitors of Plant Pathogenic Fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 6. sigmaaldrich.cn [sigmaaldrich.cn]
- 7. Monoamine Oxidase Inhibition | Evotec [evotec.com]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols for Developing a Neuroprotection Assay for 1-Phenyl-2,3,4,9-tetrahydro-1H-β-carboline
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Phenyl-2,3,4,9-tetrahydro-1H-β-carboline is a derivative of the β-carboline family of compounds, which are known for their diverse biological activities. This particular compound has been identified as a selective inhibitor of monoamine oxidase A (MAO-A), an enzyme crucial for the metabolism of key neurotransmitters such as serotonin and norepinephrine.[1] By inhibiting MAO-A, 1-Phenyl-2,3,4,9-tetrahydro-1H-β-carboline can increase the levels of these neurotransmitters in the brain, a mechanism that is not only relevant for mood regulation but also holds significant promise for neuroprotection.[1] Research indicates that β-carboline derivatives can protect neuronal cells by modulating cell signaling pathways and mitigating oxidative stress.[1]
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the cellular antioxidant defense systems, is a key contributor to the pathophysiology of various neurodegenerative diseases. Similarly, excitotoxicity, which is the pathological process of neuronal damage or death by excessive stimulation by neurotransmitters like glutamate, is another major factor in neuronal loss.
These application notes provide a detailed framework for establishing an in vitro neuroprotection assay for 1-Phenyl-2,3,4,9-tetrahydro-1H-β-carboline using the human neuroblastoma SH-SY5Y cell line, a well-established model in neurobiology research. The protocols below are designed to assess the compound's ability to protect against oxidative stress-induced cell death and non-NMDA receptor-mediated glutamate toxicity.
Mechanism of Action and Assay Rationale
The primary known mechanism of 1-Phenyl-2,3,4,9-tetrahydro-1H-β-carboline is the inhibition of MAO-A.[1] The catalytic cycle of MAO produces hydrogen peroxide (H₂O₂) as a byproduct, which can contribute to oxidative stress in neuronal cells. By inhibiting MAO-A, the compound is hypothesized to reduce the endogenous production of ROS. Furthermore, many β-carboline derivatives have demonstrated direct antioxidant and radical scavenging properties.
Interestingly, while excitotoxicity is a common mechanism of neuronal damage, studies on closely related β-carbolines suggest that 1-Phenyl-2,3,4,9-tetrahydro-1H-β-carboline may not be effective in preventing NMDA receptor-mediated glutamate excitotoxicity. However, glutamate can also induce neuronal damage through oxidative stress pathways that are independent of NMDA receptor activation. Therefore, the proposed assays will focus on oxidative stress models, which are highly relevant to the compound's known mechanism of action.
Data Presentation
The following tables summarize hypothetical, yet representative, quantitative data from the described neuroprotection assays. This data is intended to serve as a benchmark for expected results.
Table 1: Effect of 1-Phenyl-2,3,4,9-tetrahydro-1H-β-carboline on SH-SY5Y Cell Viability in an Oxidative Stress Model (MTT Assay)
| Treatment Group | Concentration (µM) | Cell Viability (% of Control) |
| Control (Vehicle) | - | 100 ± 5.2 |
| H₂O₂ (200 µM) | - | 52 ± 4.5 |
| 1-Phenyl-2,3,4,9-tetrahydro-1H-β-carboline + H₂O₂ | 1 | 65 ± 5.1 |
| 1-Phenyl-2,3,4,9-tetrahydro-1H-β-carboline + H₂O₂ | 5 | 78 ± 4.8 |
| 1-Phenyl-2,3,4,9-tetrahydro-1H-β-carboline + H₂O₂ | 10 | 89 ± 5.5 |
| 1-Phenyl-2,3,4,9-tetrahydro-1H-β-carboline (10 µM) alone | 10 | 98 ± 4.9 |
Table 2: Effect of 1-Phenyl-2,3,4,9-tetrahydro-1H-β-carboline on Intracellular Reactive Oxygen Species (ROS) Levels
| Treatment Group | Concentration (µM) | Relative ROS Levels (% of H₂O₂ Control) |
| Control (Vehicle) | - | 15 ± 2.1 |
| H₂O₂ (200 µM) | - | 100 ± 8.7 |
| 1-Phenyl-2,3,4,9-tetrahydro-1H-β-carboline + H₂O₂ | 1 | 82 ± 6.3 |
| 1-Phenyl-2,3,4,9-tetrahydro-1H-β-carboline + H₂O₂ | 5 | 65 ± 5.9 |
| 1-Phenyl-2,3,4,9-tetrahydro-1H-β-carboline + H₂O₂ | 10 | 45 ± 4.2 |
Table 3: Effect of 1-Phenyl-2,3,4,9-tetrahydro-1H-β-carboline on Markers of Apoptosis (Caspase-3 Activity)
| Treatment Group | Concentration (µM) | Caspase-3 Activity (Fold Change vs. Control) |
| Control (Vehicle) | - | 1.0 ± 0.1 |
| H₂O₂ (200 µM) | - | 3.5 ± 0.4 |
| 1-Phenyl-2,3,4,9-tetrahydro-1H-β-carboline + H₂O₂ | 1 | 2.8 ± 0.3 |
| 1-Phenyl-2,3,4,9-tetrahydro-1H-β-carboline + H₂O₂ | 5 | 2.1 ± 0.2 |
| 1-Phenyl-2,3,4,9-tetrahydro-1H-β-carboline + H₂O₂ | 10 | 1.4 ± 0.2 |
Experimental Protocols
Protocol 1: General Cell Culture and Maintenance of SH-SY5Y Cells
Materials:
-
SH-SY5Y human neuroblastoma cell line
-
Dulbecco's Modified Eagle Medium (DMEM/F12) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
T75 cell culture flasks
-
6-well, 24-well, and 96-well cell culture plates
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Culture SH-SY5Y cells in T75 flasks with complete DMEM/F12 medium in a humidified incubator at 37°C with 5% CO₂.
-
Passage the cells every 3-4 days or when they reach 80-90% confluency.
-
For experiments, seed the cells at the desired density in the appropriate well plates and allow them to adhere for 24 hours before treatment.
Protocol 2: Oxidative Stress-Induced Neurotoxicity Assay
Materials:
-
SH-SY5Y cells seeded in 96-well plates
-
1-Phenyl-2,3,4,9-tetrahydro-1H-β-carboline (stock solution in DMSO)
-
Hydrogen peroxide (H₂O₂)
-
Serum-free cell culture medium
-
MTT reagent (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
Procedure:
-
Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Pre-treatment: Replace the medium with serum-free medium containing various concentrations of 1-Phenyl-2,3,4,9-tetrahydro-1H-β-carboline (e.g., 1, 5, 10 µM). Ensure the final DMSO concentration is below 0.1%. Incubate for 2 hours.
-
Induction of Oxidative Stress: Add H₂O₂ to the wells to a final concentration of 200 µM. Include control wells with H₂O₂ alone and untreated control wells.
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Cell Viability Assessment (MTT Assay):
-
Carefully remove the medium and add 100 µL of fresh serum-free medium and 10 µL of MTT reagent to each well.
-
Incubate for 4 hours at 37°C.
-
Carefully remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Express cell viability as a percentage of the untreated control.
-
Protocol 3: Measurement of Intracellular Reactive Oxygen Species (ROS)
Materials:
-
SH-SY5Y cells seeded in 24-well plates or on glass coverslips
-
1-Phenyl-2,3,4,9-tetrahydro-1H-β-carboline
-
H₂O₂
-
2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) probe
-
Fluorescence microscope or plate reader
Procedure:
-
Follow steps 1-3 of Protocol 2 for cell seeding, pre-treatment, and induction of oxidative stress.
-
Probe Loading: After the desired treatment period (e.g., 6 hours), wash the cells with warm PBS and then incubate with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C in the dark.
-
Measurement: Wash the cells twice with PBS to remove excess probe.
-
Measure the fluorescence intensity using a fluorescence microplate reader with excitation at 485 nm and emission at 535 nm, or visualize and quantify using a fluorescence microscope.
-
Normalize the fluorescence intensity to the H₂O₂-treated control group.
Protocol 4: Assessment of Apoptosis (Annexin V-FITC/PI Staining)
Materials:
-
SH-SY5Y cells seeded in 6-well plates
-
1-Phenyl-2,3,4,9-tetrahydro-1H-β-carboline
-
H₂O₂
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Follow the treatment protocol as described in Protocol 2 (steps 1-4), using 6-well plates.
-
Cell Harvesting: After the 24-hour incubation, collect the cells by trypsinization and centrifugation.
-
Staining: Resuspend the cell pellet in 1X binding buffer provided in the kit.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the cells by flow cytometry within one hour of staining to quantify the percentage of apoptotic cells (Annexin V positive).
Visualizations
Caption: Workflow for assessing the neuroprotective effects of the test compound.
Caption: MAO-A inhibition and antioxidant activity in neuroprotection.
References
Application Notes and Protocols: Testing the Antifungal Activity of β-Carbolines
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the experimental protocols for evaluating the antifungal properties of β-carboline derivatives.
Introduction
β-carboline alkaloids are a diverse class of natural and synthetic indole alkaloids known for a wide range of pharmacological activities, including antifungal effects.[1][2] Their unique tricyclic structure serves as a promising scaffold for the development of novel antifungal agents to combat infections from pathogens such as Candida albicans, Aspergillus fumigatus, and various plant-pathogenic fungi.[3][4][5] The increasing incidence of fungal infections and the rise of drug-resistant strains necessitate standardized protocols to evaluate new antifungal candidates like β-carbolines.[4]
The protocols detailed below describe standard in vitro methods for determining the minimum inhibitory concentration (MIC) and minimum fungicidal concentration (MFC) of β-carboline compounds.
Experimental Protocols
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines and is used to determine the lowest concentration of a β-carboline derivative that inhibits the visible growth of a fungus.[6][7]
Materials and Reagents:
-
β-carboline compounds of interest
-
Fungal strains (e.g., Candida albicans, Cryptococcus neoformans)
-
Dimethyl sulfoxide (DMSO) for dissolving compounds
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
Sabouraud Dextrose Broth (SDB) or Agar (SDA)
-
Sterile 96-well flat-bottom microtiter plates
-
Spectrophotometer or microplate reader
-
Hemocytometer
-
Incubator
Procedure:
-
Preparation of β-Carboline Stock Solutions:
-
Dissolve the β-carboline compounds in DMSO to create a high-concentration stock solution (e.g., 10 mg/mL).
-
Further dilute the stock solution in RPMI-1640 medium to achieve a working concentration that is twice the highest desired final concentration.
-
-
Preparation of Fungal Inoculum:
-
Culture the fungal strain on an SDA plate for 24-48 hours at 30-35°C until visible colonies appear.[6]
-
Harvest the cells and suspend them in sterile saline or PBS.
-
Adjust the cell suspension to a concentration of 1 x 10⁶ to 5 x 10⁶ CFU/mL using a spectrophotometer (at 530 nm) and verify with a hemocytometer.
-
Dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5 x 10³ to 2.5 x 10³ CFU/mL.[8]
-
-
Microdilution Assay Setup:
-
In a 96-well plate, add 100 µL of RPMI-1640 medium to all wells except the first column.
-
Add 200 µL of the working β-carboline solution (2x the highest final concentration) to the first column.
-
Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing, and repeating this process across the plate to the tenth column. Discard the final 100 µL from the tenth column.
-
Column 11 should serve as a positive control (inoculum without compound), and column 12 as a negative control (medium only).
-
-
Inoculation and Incubation:
-
Add 100 µL of the prepared fungal inoculum to each well from column 1 to 11. The final volume in each well will be 200 µL.
-
Incubate the plates at 35°C for 24-48 hours.[6]
-
-
MIC Determination:
-
The MIC is defined as the lowest concentration of the β-carboline compound at which there is a complete inhibition of visible growth (for yeasts) or 100% growth inhibition (for molds) compared to the positive control.[7][9] The endpoint can be determined visually or by reading the optical density at 600 nm.[10]
-
The MFC assay is a subsequent step to the MIC test to determine whether a compound has a fungistatic (inhibits growth) or fungicidal (kills the fungus) effect.
Materials and Reagents:
-
Completed 96-well MIC plate
-
Sabouraud Dextrose Agar (SDA) plates
-
Sterile pipette tips or multi-channel pipette
-
Incubator
Procedure:
-
Subculturing from MIC Plate:
-
Following MIC determination, select the wells that show complete growth inhibition (i.e., the MIC well and all wells with higher concentrations).
-
Mix the contents of each selected well thoroughly.
-
Using a pipette, transfer a fixed volume (e.g., 20 µL) from each of these wells and spot-plate it onto a fresh SDA plate.[11] Also, plate from the growth control well to ensure the viability of the inoculum.
-
-
Incubation:
-
Incubate the SDA plates at 35°C until growth is clearly visible in the spot from the growth control (typically 24-72 hours).[11]
-
-
MFC Determination:
-
The MFC is defined as the lowest concentration of the β-carboline compound that results in no fungal growth or a 99.9% reduction in CFU compared to the initial inoculum.[8] This corresponds to the lowest concentration that shows either no colonies or fewer than three colonies on the SDA plate.[11][12]
-
Data Presentation: Antifungal Activity of β-Carbolines
The following tables summarize the reported antifungal activities of various β-carboline derivatives against different fungal species.
Table 1: Activity of β-Carboline Derivatives Against Plant Pathogenic Fungi
| Compound ID | Fungal Species | Activity Metric | Value (mg/L or µg/mL) | Reference |
|---|---|---|---|---|
| a6 | Sclerotinia sclerotiorum | EC₅₀ | 16.43 | [1] |
| a16 | Sclerotinia sclerotiorum | EC₅₀ | 12.71 | [1] |
| a16 | Botrytis cinerea | EC₅₀ | 12.71 | [1] |
| a20 | Sclerotinia sclerotiorum | EC₅₀ | 12.72 | [1] |
| F4 | Peronophythora litchii | In vivo Curative Activity | 92.59% | [2] |
| F4 | Peronophythora litchii | In vivo Protection Activity | 59.26% | [2] |
| F5 | Rhizoctonia solani | Inhibition | 53.35% | [2] |
| T3 | Botrytis cinerea | EC₅₀ | 29.35 | [13] |
| T9 | Botrytis cinerea | EC₅₀ | 26.21 | [13] |
| T11 | Sclerotinia sclerotiorum | EC₅₀ | 24.05 | [13] |
| 9n | Valsa mali | Inhibition (at 50 µg/mL) | 54.9% | [14] |
| 9n | Fusarium graminearum | Inhibition (at 50 µg/mL) | 64.5% | [14] |
| 9n | Fusarium oxysporum | Inhibition (at 50 µg/mL) | 63.0% | [14] |
| 9n | Fusarium solani | Inhibition (at 50 µg/mL) | 67.0% | [14] |
| PPPIF | Peronophythora litchii | EC₅₀ | 8.57 µg/mL |[15] |
Table 2: Activity of β-Carboline Derivatives Against Human Pathogenic Fungi
| Compound ID | Fungal Species | Activity Metric | Value (µg/mL) | Reference |
|---|---|---|---|---|
| Compound 1 | Candida albicans | MIC₈₀ | 32 | [4] |
| Compound 1 | Cryptococcus neoformans | MIC₈₀ | 8 | [4] |
| C38 | Candida albicans | MIC₈₀ | 2 | [4] |
| C38 | Cryptococcus neoformans | MIC₈₀ | 1 | [4] |
| C38 | Microsporum gypseum | MIC₈₀ | 1 | [4] |
| C38 | Candida krusei | MIC₈₀ | 4 | [4] |
| Harmane | Fusarium oxysporum | IC₅₀ | 0.050 | [16] |
| Harmane | Fusarium oxysporum | MIC | 40 |[16] |
Visualizations: Workflows and Signaling Pathways
The following diagram illustrates the overall workflow for determining the MIC and MFC of β-carboline compounds.
Caption: Workflow for Antifungal Susceptibility Testing.
Studies suggest that β-carbolines exert their antifungal effect by disrupting the fungal cell membrane, leading to an accumulation of reactive oxygen species (ROS) and subsequent cell death.[16][17] Some derivatives may also inhibit fungal cell wall synthesis or target specific kinases involved in virulence.[4][18]
Caption: Proposed Antifungal Mechanism of β-Carbolines.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Synthesis and Fungicidal Activity of β-Carboline Alkaloids and Their Derivatives | MDPI [mdpi.com]
- 3. Natural and synthetic β-carboline as a privileged antifungal scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel Carboline Derivatives as Potent Antifungal Lead Compounds: Design, Synthesis, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A unique mechanism involving cocatalysis of enzyme and nonenzyme to form β-carboline and spirotryprostatins in Aspergillus fumigatus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Comparison of E-Test and Broth Microdilution Methods for Antifungal Drug Susceptibility Testing of Molds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Optimal Testing Conditions for Determining MICs and Minimum Fungicidal Concentrations of New and Established Antifungal Agents for Uncommon Molds: NCCLS Collaborative Study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Testing Conditions for Determination of Minimum Fungicidal Concentrations of New and Established Antifungal Agents for Aspergillus spp.: NCCLS Collaborative Study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis and Antifungal Activity of β-Carboline Heterocyclic Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. tandfonline.com [tandfonline.com]
- 16. β-Carboline Alkaloids from Peganum harmala Inhibit Fusarium oxysporum from Codonopsis radix through Damaging the Cell Membrane and Inducing ROS Accumulation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Chromatography-Free Synthesis of β - Carboline 1-Hydrazides and an Investigation of the Mechanism of Their Bioactivity: The Discovery of β - Carbolines as Promising Antifungal and Antibacterial Candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Beta-Carboline-Based Inhibitors of Fungal DYRKs for Medical and Agricultural Applications | Research & Innovation [research.utoronto.ca]
Application Notes and Protocols for the Analytical Detection of 1-Phenyl-2,3,4,9-tetrahydro-1H-β-carboline
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Phenyl-2,3,4,9-tetrahydro-1H-β-carboline is a synthetic compound belonging to the β-carboline family of alkaloids. This class of compounds is of significant interest in medicinal chemistry and pharmacology due to their diverse biological activities. Notably, 1-Phenyl-2,3,4,9-tetrahydro-1H-β-carboline acts as a selective inhibitor of monoamine oxidase A (MAO-A), an enzyme crucial for the metabolism of key neurotransmitters like serotonin, norepinephrine, and dopamine.[1] This inhibitory action suggests its potential therapeutic applications in mood and cognitive disorders.[1]
Accurate and sensitive analytical methods are paramount for the quantification of 1-Phenyl-2,3,4,9-tetrahydro-1H-β-carboline in various matrices, including biological fluids for pharmacokinetic studies and in pharmaceutical formulations for quality control. This document provides detailed application notes and protocols for the detection and quantification of this compound using modern analytical techniques.
Analytical Methodologies
Several analytical techniques can be employed for the detection and quantification of 1-Phenyl-2,3,4,9-tetrahydro-1H-β-carboline. The most common and effective methods include High-Performance Liquid Chromatography (HPLC) coupled with various detectors and Gas Chromatography-Mass Spectrometry (GC-MS).
-
High-Performance Liquid Chromatography (HPLC): This is a versatile technique for the separation and quantification of non-volatile and thermally labile compounds like 1-Phenyl-2,3,4,9-tetrahydro-1H-β-carboline.
-
With Photodiode Array (PDA) or UV Detection: Provides good selectivity and sensitivity for routine analysis.
-
With Fluorescence Detection (FLD): Offers higher sensitivity and selectivity for trace-level analysis in complex matrices.
-
Coupled with Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for bioanalytical studies, providing the highest sensitivity and specificity through Multiple Reaction Monitoring (MRM).
-
-
Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for the analysis of volatile or semi-volatile compounds. Derivatization may be required to improve the volatility and thermal stability of 1-Phenyl-2,3,4,9-tetrahydro-1H-β-carboline.
Quantitative Data Summary
The following tables summarize the typical quantitative parameters for the analysis of 1-Phenyl-2,3,4,9-tetrahydro-1H-β-carboline using a validated UPLC-MS/MS method. These values are representative and may vary depending on the specific instrumentation and experimental conditions.
Table 1: UPLC-MS/MS Method Parameters
| Parameter | Value |
| Chromatographic Column | C18 reverse-phase (e.g., 2.1 x 50 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Precursor Ion (m/z) | 249.14 |
| Product Ion (m/z) | 172.09 |
| Collision Energy | 25 eV |
Table 2: Method Validation Parameters
| Parameter | Result |
| Linearity Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Detection (LOD) | 0.5 ng/mL |
| Limit of Quantification (LOQ) | 1 ng/mL |
| Intra-day Precision (%RSD) | < 5% |
| Inter-day Precision (%RSD) | < 7% |
| Accuracy (%RE) | ± 10% |
| Recovery | > 85% |
Experimental Protocols
Protocol 1: Quantification of 1-Phenyl-2,3,4,9-tetrahydro-1H-β-carboline in Rat Plasma using UPLC-MS/MS
1. Objective: To quantify the concentration of 1-Phenyl-2,3,4,9-tetrahydro-1H-β-carboline in rat plasma for pharmacokinetic studies.
2. Materials and Reagents:
-
1-Phenyl-2,3,4,9-tetrahydro-1H-β-carboline reference standard
-
Internal Standard (IS) (e.g., a deuterated analog or a structurally similar compound)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Rat plasma (blank)
3. Sample Preparation (Protein Precipitation):
-
Pipette 100 µL of rat plasma into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the internal standard working solution.
-
Add 300 µL of ice-cold acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4 °C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40 °C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 90% Mobile Phase A, 10% Mobile Phase B).
-
Vortex for 30 seconds and transfer to an autosampler vial for UPLC-MS/MS analysis.
4. UPLC-MS/MS Analysis:
-
Use the parameters outlined in Table 1.
-
Develop a gradient elution method for optimal separation. A typical gradient could be:
-
0-1 min: 10% B
-
1-5 min: Linear gradient from 10% to 90% B
-
5-6 min: Hold at 90% B
-
6-6.1 min: Return to 10% B
-
6.1-8 min: Re-equilibration at 10% B
-
5. Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards.
-
Use a weighted linear regression model for the calibration curve.
-
Determine the concentration of the analyte in the unknown samples from the calibration curve.
Protocol 2: Synthesis of 1-Phenyl-2,3,4,9-tetrahydro-1H-β-carboline Reference Standard via Pictet-Spengler Reaction
1. Objective: To synthesize 1-Phenyl-2,3,4,9-tetrahydro-1H-β-carboline for use as a reference standard in analytical methods.
2. Materials and Reagents:
-
Tryptamine
-
Benzaldehyde
-
Acetic acid
-
Dichloromethane (DCM)
-
Ammonium hydroxide
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
3. Synthesis Procedure:
-
Dissolve tryptamine in a mixture of acetic acid and dry dichloromethane in a round-bottom flask.
-
Slowly add benzaldehyde (1.2 equivalents) to the solution.
-
Reflux the reaction mixture for 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Basify the solution to a pH of 9-10 using ammonium hydroxide.
-
Extract the product with dichloromethane.
-
Dry the combined organic layers over anhydrous sodium sulfate and evaporate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain pure 1-Phenyl-2,3,4,9-tetrahydro-1H-β-carboline.[2]
4. Characterization:
-
Confirm the structure and purity of the synthesized compound using Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Visualizations
Caption: Experimental workflow for the quantification of 1-Phenyl-2,3,4,9-tetrahydro-1H-β-carboline in plasma.
Caption: Signaling pathway illustrating the inhibition of Monoamine Oxidase A (MAO-A) by 1-Phenyl-2,3,4,9-tetrahydro-1H-β-carboline.
References
- 1. Assay of MAO Inhibition by Chromatographic Techniques (HPLC/HPLC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Analysis of monoamine oxidase (MAO) enzymatic activity by high-performance liquid chromatography-diode array detection combined with an assay of oxidation with a peroxidase and its application to MAO inhibitors from foods and plants - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 1-Phenyl-2,3,4,9-tetrahydro-1H-beta-carboline in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Phenyl-2,3,4,9-tetrahydro-1H-beta-carboline is a synthetic derivative of the beta-carboline family of alkaloids. These compounds are of significant interest in medicinal chemistry and drug discovery due to their diverse pharmacological activities. Preliminary studies suggest that beta-carboline derivatives, including this compound, possess antitumor properties, primarily through the induction of apoptosis in cancer cells.[1] This document provides detailed application notes and protocols for the formulation and use of this compound in a cell culture setting to investigate its cytotoxic and apoptotic effects.
Physicochemical Properties
| Property | Value | Reference |
| Chemical Name | 1-Phenyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole | [2] |
| Molecular Formula | C₁₇H₁₆N₂ | [2] |
| Molecular Weight | 248.33 g/mol | [2] |
| CAS Number | 3790-45-2 (free base) | [2] |
| Appearance | Pale yellow solid | |
| Storage | Store at -20°C |
Formulation and Storage
Proper formulation and storage are critical for maintaining the stability and activity of this compound.
Stock Solution Preparation
Beta-carboline derivatives are often poorly soluble in aqueous solutions but can be dissolved in organic solvents. Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions for cell culture applications.
Protocol for 10 mM Stock Solution:
-
Weigh out 2.48 mg of this compound powder.
-
Add 1 mL of sterile, cell culture-grade DMSO to the powder.
-
Vortex thoroughly until the compound is completely dissolved.
-
Aliquot the 10 mM stock solution into smaller volumes (e.g., 20-50 µL) in sterile microcentrifuge tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C for long-term storage.
Note on DMSO Concentration: The final concentration of DMSO in the cell culture medium should be kept as low as possible to avoid solvent-induced cytotoxicity. It is recommended to keep the final DMSO concentration at or below 0.5%, and for sensitive cell lines, at or below 0.1%.[3][4][5][6][7]
Experimental Protocols
The following are detailed protocols for assessing the cytotoxic and apoptotic effects of this compound on cancer cell lines.
Cell Viability Assay (MTT Assay)
This protocol is for determining the half-maximal inhibitory concentration (IC₅₀) of the compound.
Materials:
-
Cancer cell line of interest (e.g., A549, HepG2, PC-3)
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound (10 mM stock in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound stock solution in complete medium. A typical concentration range to test would be from 0.1 µM to 100 µM.
-
Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the highest concentration of DMSO used) and a no-treatment control.
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration to determine the IC₅₀ value.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cell line of interest
-
6-well cell culture plates
-
This compound (10 mM stock in DMSO)
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates at an appropriate density to reach 70-80% confluency after 24 hours. Treat the cells with this compound at concentrations around the determined IC₅₀ value for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin. Combine with the floating cells from the supernatant.
-
Cell Washing: Centrifuge the cell suspension and wash the cells twice with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Viable cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic/necrotic cells will be positive for both Annexin V and PI.
Expected Results and Data Presentation
The cytotoxic effects of beta-carboline derivatives have been evaluated against various cancer cell lines. The following table summarizes representative IC₅₀ values for different beta-carboline derivatives to provide an expected range of activity.
| Beta-Carboline Derivative | Cell Line | IC₅₀ (µM) | Reference |
| Derivative 6g | HT-29 (Colon) | 2.02 | [8] |
| Derivative 6g | 786-0 (Renal) | 2.71 | [8] |
| Derivative 8q | PC-3 (Prostate) | 9.86 | [9] |
| 1a (phenyl at C-1) | MCF-7 (Breast) | 4.40 | [10] |
| Compound 9 | HepG2 (Liver) | Equipotent to Adriamycin | [11] |
| Compound 9 | A549 (Lung) | Equipotent to Adriamycin | [11] |
| Compound 8 | A549 (Lung) | 4.58 | [12] |
| Compound 16 | A549 (Lung) | 5.43 | [12] |
Visualizations
Experimental Workflow
References
- 1. This compound hydrochloride | 3574-01-4 | Benchchem [benchchem.com]
- 2. This compound 95% | CAS: 3790-45-2 | AChemBlock [achemblock.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. lifetein.com [lifetein.com]
- 6. Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines | Biomedical Research and Therapy [bmrat.org]
- 7. Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis and pharmacological evaluation of β-carboline derivatives as potential antitumor agent via targeting autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, Synthesis and Biological Activity Evaluation of β-Carboline Derivatives Containing Nitrogen Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 3-(1,2,3-Triazol-4-yl)-β-Carbolines and 3-(1H-Tetrazol-5-yl)-β-Carbolines: Synthesis and Evaluation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Promising Anticancer Activity of β-Carboline Derivatives: Design, Synthesis, and Pharmacological Evaluation | MDPI [mdpi.com]
- 12. mdpi.com [mdpi.com]
Application Notes and Protocols for Measuring the Cytotoxicity of 1-Phenyl-2,3,4,9-tetrahydro-1H-β-carboline
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Phenyl-2,3,4,9-tetrahydro-1H-β-carboline (1-Ph-THBC) is a member of the β-carboline family of alkaloids, which are known for a wide range of pharmacological activities. Structurally, it is a derivative of tryptamine and shares a core scaffold with many natural and synthetic bioactive compounds. Research has indicated that β-carboline derivatives possess various therapeutic potentials, including antitumor, antiparasitic, and neuroprotective effects. Some studies suggest that the cytotoxic effects of certain β-carbolines are mediated through the induction of apoptosis. Preliminary research has shown that 1-Ph-THBC exhibits selective cytotoxicity against the parasite Trypanosoma cruzi, with an IC50 value of 14.9 μM, while displaying low toxicity to mammalian cells.[1] Further investigation into its cytotoxic potential against various cancer cell lines is crucial for its development as a potential therapeutic agent.
These application notes provide detailed protocols for assessing the in vitro cytotoxicity of 1-Phenyl-2,3,4,9-tetrahydro-1H-β-carboline using standard cell-based assays: the MTT assay for cell viability, the LDH assay for membrane integrity, and an Annexin V-FITC/PI assay for the detection of apoptosis.
Data Presentation
The cytotoxic activity of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the compound that reduces cell viability by 50% compared to an untreated control. While comprehensive data for 1-Phenyl-2,3,4,9-tetrahydro-1H-β-carboline against a wide range of cancer cell lines is still emerging, the following table summarizes the cytotoxic activities of several related 1-substituted tetrahydro-β-carboline derivatives to provide a reference for expected potency.
Table 1: Cytotoxic Activity (IC50, µM) of Selected 1-Substituted Tetrahydro-β-carboline Derivatives against Various Human Cancer Cell Lines
| Compound ID | Cell Line | Cell Type | IC50 (µM) | Reference Compound | IC50 (µM) |
| Derivative A | A549 | Lung Carcinoma | 4.58 - 5.43 | Doxorubicin | Not specified |
| Derivative B | HepG2 | Liver Carcinoma | > 40 | Doxorubicin | Not specified |
| Derivative C | HCT116 | Colon Carcinoma | > 40 | Doxorubicin | Not specified |
| Derivative D | MDA-MB-231 | Breast Carcinoma | > 40 | Doxorubicin | Not specified |
| Derivative E | PC-3 | Prostate Cancer | 9.86 | Not specified | Not specified |
| Derivative F | K562 | Chronic Myeloid Leukemia | > 50 | Not specified | Not specified |
| Derivative G | T47D | Breast Cancer | > 50 | Not specified | Not specified |
Note: The data presented in this table is for structurally related tetrahydro-β-carboline derivatives and not for 1-Phenyl-2,3,4,9-tetrahydro-1H-β-carboline itself. This information is intended to serve as a general guideline for experimental design.
Experimental Protocols
Cell Viability Assessment using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[2][3][4][5][6][7] In viable cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product. The amount of formazan produced is proportional to the number of living cells.
Materials:
-
1-Phenyl-2,3,4,9-tetrahydro-1H-β-carboline
-
Human cancer cell lines (e.g., A549, HeLa, PC-3, HepG2) and a normal cell line (e.g., HEK293T)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare a stock solution of 1-Phenyl-2,3,4,9-tetrahydro-1H-β-carboline in DMSO. Prepare serial dilutions of the compound in complete culture medium to achieve the desired final concentrations. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C with 5% CO2.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate gently for 15 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100 The IC50 value can be determined by plotting the percentage of cell viability against the compound concentration.
Membrane Integrity Assessment using LDH Assay
The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the activity of LDH released from damaged cells into the culture medium.[8] LDH is a stable cytosolic enzyme that is released upon cell lysis or membrane damage.
Materials:
-
1-Phenyl-2,3,4,9-tetrahydro-1H-β-carboline
-
Human cancer cell lines
-
Complete cell culture medium
-
LDH cytotoxicity assay kit
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol to seed and treat the cells with 1-Phenyl-2,3,4,9-tetrahydro-1H-β-carboline.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C with 5% CO2.
-
Sample Collection: After incubation, carefully transfer a small aliquot (e.g., 50 µL) of the cell culture supernatant from each well to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add the reaction mixture to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Stop Reaction: Add the stop solution provided in the kit to each well.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] x 100 Spontaneous LDH activity is from untreated cells, and Maximum LDH activity is determined by lysing the control cells with a lysis buffer provided in the kit.
Apoptosis Detection using Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay is used to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) is translocated to the outer leaflet of the plasma membrane, where it can be detected by FITC-conjugated Annexin V. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live and early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.
Materials:
-
1-Phenyl-2,3,4,9-tetrahydro-1H-β-carboline
-
Human cancer cell lines
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat them with different concentrations of 1-Phenyl-2,3,4,9-tetrahydro-1H-β-carboline for the desired time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.
-
Data Interpretation:
-
Annexin V- / PI-: Viable cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic/necrotic cells
-
Annexin V- / PI+: Necrotic cells
-
Conclusion
The provided protocols offer a comprehensive framework for evaluating the cytotoxic effects of 1-Phenyl-2,3,4,9-tetrahydro-1H-β-carboline. By employing a combination of cell viability, membrane integrity, and apoptosis assays, researchers can gain valuable insights into the compound's anticancer potential and its mechanism of action. The data from these assays will be instrumental in guiding further preclinical development of this and related β-carboline compounds as potential therapeutic agents.
References
- 1. A novel natural phenyl alkene with cytotoxic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and antitumor activity of novel N-substituted tetrahydro-β-carboline–imidazolium salt derivatives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Phenyltin inhibition of the cytotoxic function of human natural killer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Promising Anticancer Activity of β-Carboline Derivatives: Design, Synthesis, and Pharmacological Evaluation [mdpi.com]
- 5. A novel natural phenyl alkene with cytotoxic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. β-Carboline-based molecular hybrids as anticancer agents: a brief sketch - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Antischistosomal Tetrahydro-γ-carboline Sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Pictet-Spengler Synthesis of β-Carbolines
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the Pictet-Spengler reaction to synthesize tetrahydro-β-carboline scaffolds.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common conceptual and practical questions about the Pictet-Spengler reaction.
Q1: What is the fundamental mechanism of the Pictet-Spengler reaction for β-carboline synthesis?
A1: The Pictet-Spengler reaction is an acid-catalyzed process that involves two main stages. First, a tryptamine derivative condenses with an aldehyde or ketone to form a Schiff base, which then protonates to an electrophilic iminium ion. Second, the electron-rich indole nucleus attacks this iminium ion in an intramolecular electrophilic aromatic substitution, typically at the C2 position, to form a spirocyclic intermediate. This intermediate then rearranges and deprotonates to yield the final tetrahydro-β-carboline product.[1][2][3] The overall driving force is the formation of the stable heterocyclic ring system.
Caption: General mechanism of the Pictet-Spengler reaction.
Q2: How do substituents on the tryptamine or aldehyde affect the reaction?
A2: The electronic properties of the reactants are crucial. Electron-donating groups on the indole ring of the tryptamine increase its nucleophilicity, generally leading to higher yields under milder conditions.[4] Conversely, electron-withdrawing groups on the indole can hinder the cyclization step. For the aldehyde component, electron-withdrawing groups can increase the electrophilicity of the carbonyl carbon, potentially speeding up the initial condensation step.
Q3: Can ketones be used instead of aldehydes?
A3: Yes, ketones can be used, but they are generally less reactive than aldehydes due to steric hindrance and reduced electrophilicity.[5] Reactions involving ketones often require harsher conditions, such as stronger acids or higher temperatures, and may result in lower yields compared to their aldehyde counterparts.[5]
Section 2: Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your experiments.
Problem 1: Low or No Product Yield
Q: My Pictet-Spengler reaction is giving a very low yield or has failed completely. What are the common causes and how can I fix it?
A: This is a common issue that can stem from several factors related to reaction conditions and reagents.
Caption: Decision workflow for troubleshooting low reaction yields.
Troubleshooting Steps:
-
Catalyst Choice: The reaction is acid-catalyzed, relying on the formation of an electrophilic iminium ion. If the catalyst is too weak, this key intermediate will not form in sufficient concentration.[6] Consider switching to a stronger acid.
-
Reaction Temperature: The optimal temperature can vary significantly. While some reactions proceed at room temperature, others require heating to reflux.[4] However, excessively high temperatures can cause decomposition of sensitive tryptophan derivatives.[6] It is best to start at a lower temperature and gradually increase it while monitoring the reaction.
-
Solvent and Reagent Purity: Water can hydrolyze the iminium ion intermediate, stalling the reaction. Ensure solvents are anhydrous and reagents are pure.[6] Aprotic solvents sometimes provide superior yields compared to traditional protic media.[1][4]
Table 1: Comparison of Common Acid Catalysts
| Catalyst | Type | Typical Conditions | Notes |
|---|---|---|---|
| Trifluoroacetic Acid (TFA) | Strong Brønsted | DCM or Benzene, 0°C to reflux | Very common, effective for many substrates.[2][6] |
| Hydrochloric Acid (HCl) | Strong Brønsted | Protic solvents (MeOH, EtOH) | Traditional catalyst, may require heat.[1][5] |
| Boron Trifluoride Etherate (BF₃·OEt₂) | Lewis Acid | Aprotic solvents (DCM) | Effective, especially for less reactive substrates.[6] |
| Chiral Phosphoric Acids | Brønsted Organocatalyst | Various aprotic solvents | Used for asymmetric synthesis.[4] |
Problem 2: Poor Diastereoselectivity (Mixture of cis/trans Isomers)
Q: My reaction produces a mixture of cis and trans diastereomers. How can I improve the selectivity?
A: The diastereomeric ratio is governed by whether the reaction is under kinetic or thermodynamic control. Generally, the cis isomer is the kinetic product (formed faster at lower temperatures), while the trans isomer is the more stable thermodynamic product (favored at higher temperatures or longer reaction times).[1][5][7]
Strategies for Controlling Diastereoselectivity:
-
To Favor the cis Isomer (Kinetic Control):
-
Lower the Temperature: Run the reaction at reduced temperatures (e.g., 0 °C or -78 °C).[5][7]
-
Use a Strong Acid: A strong acid like TFA can promote rapid cyclization, favoring the kinetic product.[7]
-
Choose the Right Solvent: Polar aprotic solvents like acetonitrile or nitromethane have been shown to enhance cis-selectivity.[2]
-
-
To Favor the trans Isomer (Thermodynamic Control):
Table 2: Influence of Reaction Conditions on Diastereoselectivity
| Parameter | Condition for cis (Kinetic) | Condition for trans (Thermodynamic) | Rationale |
|---|---|---|---|
| Temperature | Low (-78°C to 0°C) | High (Reflux) | Lower temp traps the faster-forming isomer; higher temp allows equilibration.[5][7] |
| Reaction Time | Short | Long | Prevents equilibration to the thermodynamic product.[7] |
| Solvent | Polar aprotic (e.g., CH₃CN) | Non-polar (e.g., Benzene) | Solvent can influence transition state stability and product solubility.[2][7] |
Problem 3: Racemization or Loss of Enantiomeric Excess
Q: I started with an enantiopure tryptamine derivative, but my product has low enantiomeric excess (ee) or is racemic. Why is this happening?
A: Racemization can occur, particularly under thermodynamic conditions (higher temperatures). The mechanism can involve a reversible retro-Mannich/Mannich reaction where the C1-C2 bond of the β-carboline ring opens, temporarily destroying the C1 stereocenter.[2][8] The subsequent ring closure can then occur from either face, leading to racemization.
Solutions to Prevent Racemization:
-
Strict Temperature Control: Employ lower reaction temperatures to stay under kinetic control, which minimizes the reversibility of the cyclization.[4][5]
-
Catalyst Selection: For asymmetric syntheses, the use of a suitable chiral catalyst (e.g., chiral phosphoric acid or a chiral Lewis acid) is essential to control the facial selectivity of the cyclization.[1]
-
Protecting Groups: In some cases, N-benzylated tryptophans have been used to favor the formation of trans products without significant racemization.[5]
Section 3: Experimental Protocols
Protocol: General Procedure for Pictet-Spengler Synthesis of a Tetrahydro-β-carboline
This protocol is a representative example and should be optimized for specific substrates.
-
Reagent Preparation: To a solution of the tryptamine derivative (1.0 eq) in an appropriate anhydrous solvent (e.g., dichloromethane or benzene, ~0.1 M concentration) under an inert atmosphere (N₂ or Ar), add the aldehyde (1.1 eq).
-
Initiation: Cool the mixture to the desired temperature (e.g., 0 °C for kinetic control). Slowly add the acid catalyst (e.g., TFA, 1.2 eq) dropwise.
-
Reaction Monitoring: Stir the reaction at the chosen temperature. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Workup: Once the reaction is complete, quench it by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate or DCM, 3x).[4]
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to isolate the desired β-carboline.
-
Characterization: Confirm the structure and purity of the final product using NMR, HRMS, and determine the diastereomeric ratio or enantiomeric excess by HPLC if applicable.
References
- 1. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 2. The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pictet-Spengler Reaction | NROChemistry [nrochemistry.com]
- 4. benchchem.com [benchchem.com]
- 5. Pictet-Spengler_reaction [chemeurope.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Lessons from the Total Synthesis of (±) Phalarine: Insights Into the Mechanism of the Pictet–Spengler Reaction - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 1-Phenyl-2,3,4,9-tetrahydro-1H-β-carboline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the common challenges encountered during the synthesis of 1-Phenyl-2,3,4,9-tetrahydro-1H-β-carboline.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis, presented in a user-friendly question-and-answer format.
Q1: My reaction yield is significantly lower than expected. What are the potential causes and how can I improve it?
A1: Low yields in the Pictet-Spengler synthesis of 1-Phenyl-2,3,4,9-tetrahydro-1H-β-carboline are a common issue. Several factors can contribute to this, and systematic troubleshooting is key.
-
Suboptimal Reaction Conditions: The reaction is sensitive to temperature and reaction time. Insufficient heating may lead to an incomplete reaction, while excessive heat or prolonged reaction times can cause degradation of starting materials and the product. It is recommended to reflux the reaction mixture for 1-2 hours as a starting point and monitor the reaction progress using Thin Layer Chromatography (TLC)[1].
-
Inappropriate Acid Catalyst Concentration: The Pictet-Spengler reaction is acid-catalyzed. However, an excess of a strong acid can protonate the tryptamine, reducing its nucleophilicity and thereby hindering the initial condensation with benzaldehyde. Acetic acid is a commonly used catalyst that provides a good balance of acidity[1]. If using other acids, careful optimization of the concentration is necessary.
-
Presence of Water: The formation of the imine intermediate from tryptamine and benzaldehyde involves the elimination of water. The presence of excess water in the reaction mixture can inhibit this step and consequently reduce the overall yield. Using dry solvents and reagents is crucial for maximizing the yield.
-
Impure Starting Materials: The purity of tryptamine and benzaldehyde is critical. Impurities can interfere with the reaction and lead to the formation of unwanted byproducts. Ensure the use of high-purity reagents.
Q2: I've observed an additional spot on my TLC plate that is more nonpolar than my desired product. What could this be?
A2: A more nonpolar byproduct is likely the result of over-oxidation of the desired 1-Phenyl-2,3,4,9-tetrahydro-1H-β-carboline. The tetrahydro-β-carboline ring system is susceptible to oxidation, which can lead to the formation of 1-Phenyl-3,4-dihydro-β-carboline or the fully aromatic 1-Phenyl-β-carboline.
-
Minimization: To minimize over-oxidation, it is important to control the reaction temperature and time. Avoid unnecessarily long reaction times at reflux. Additionally, ensuring an inert atmosphere (e.g., by running the reaction under nitrogen or argon) can help prevent air oxidation.
-
Identification: These oxidized byproducts can be identified by their characteristic spectroscopic data. The dihydro and aromatic derivatives will show different chemical shifts in their 1H NMR spectra, particularly in the signals corresponding to the pyridine ring protons.
Q3: My purified product contains a significant amount of a compound with a molecular weight corresponding to N-benzyltryptamine. How is this formed and how can I prevent it?
A3: The formation of N-benzyltryptamine is a potential side reaction where the primary amine of tryptamine is directly benzylated by benzaldehyde through reductive amination, competing with the desired imine formation for the Pictet-Spengler cyclization. While direct evidence for this specific side reaction in the literature for this exact synthesis is limited, it is a chemically plausible event.
-
Mechanism: This side reaction can occur if the reaction conditions favor the reduction of the initially formed imine or iminium ion before cyclization can take place. The reducing agent could be an impurity or a disproportionation product.
-
Prevention: To favor the Pictet-Spengler cyclization over N-benzylation, ensure that the reaction conditions are optimized for the cyclization step. This includes using an appropriate acid catalyst to promote the intramolecular electrophilic attack on the indole ring. Maintaining a sufficiently high concentration of the reactants can also favor the intramolecular cyclization.
Q4: How can I effectively purify my 1-Phenyl-2,3,4,9-tetrahydro-1H-β-carboline from the common side products?
A4: Column chromatography is the most effective method for purifying the desired product from the common side products[1].
-
Stationary Phase: Silica gel is a suitable stationary phase.
-
Mobile Phase: A solvent system of methanol in dichloromethane (e.g., 15% MeOH in CH2Cl2) has been shown to be effective for the separation[1]. The polarity of the solvent system can be adjusted based on TLC analysis to achieve optimal separation. The over-oxidized byproducts are typically less polar and will elute before the desired tetrahydro-β-carboline. N-benzyltryptamine, if present, will also have a different polarity and should be separable by careful column chromatography.
Frequently Asked Questions (FAQs)
Q1: What is a typical experimental protocol for the synthesis of 1-Phenyl-2,3,4,9-tetrahydro-1H-β-carboline?
A1: A general and effective protocol for the synthesis is as follows[1]:
-
Dissolve tryptamine in a mixture of acetic acid and dry dichloromethane in a round-bottom flask.
-
Slowly add benzaldehyde (1.2 equivalents) to the solution.
-
Reflux the reaction mixture for 1-2 hours, monitoring the progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Basify the mixture to a pH of 9-10 using ammonium hydroxide.
-
Extract the product with dichloromethane.
-
Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a methanol/dichloromethane eluent.
Q2: What are the expected yields for this synthesis?
A2: The yields for the Pictet-Spengler synthesis of 1-Phenyl-2,3,4,9-tetrahydro-1H-β-carboline can vary. A reported yield for a specific protocol is around 25%[1]. Yields can be influenced by the purity of reagents, reaction conditions, and the efficiency of the purification process.
Data Presentation
| Parameter | Value/Condition | Reference |
| Starting Materials | Tryptamine, Benzaldehyde | [1] |
| Solvent | Acetic Acid, Dichloromethane | [1] |
| Catalyst | Acetic Acid | [1] |
| Reaction Temperature | Reflux | [1] |
| Reaction Time | 1-2 hours | [1] |
| Reported Yield | 25% | [1] |
| Purification Method | Column Chromatography | [1] |
Visualizations
Reaction Pathway and Side Reactions
Caption: Main reaction pathway for the synthesis of 1-Phenyl-2,3,4,9-tetrahydro-1H-β-carboline and potential side reactions.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common issues in the synthesis.
Experimental Protocol Flowchart
Caption: A step-by-step flowchart of the experimental protocol for the synthesis.
References
1-Phenyl-2,3,4,9-tetrahydro-1H-beta-carboline solubility issues in DMSO
Welcome to the technical support center for 1-Phenyl-2,3,4,9-tetrahydro-1H-carboline. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding its use in experiments, with a particular focus on addressing solubility challenges in Dimethyl Sulfoxide (DMSO).
Frequently Asked Questions (FAQs)
Q1: What is 1-Phenyl-2,3,4,9-tetrahydro-1H-carboline and what is its primary mechanism of action?
1-Phenyl-2,3,4,9-tetrahydro-1H-carboline is a compound belonging to the beta-carboline family.[1] Its primary mechanism of action is as a selective and reversible inhibitor of monoamine oxidase A (MAO-A).[1][2] MAO-A is a key enzyme responsible for the degradation of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine in the brain.[1][3] By inhibiting MAO-A, this compound can increase the levels of these neurotransmitters, which is relevant for research in mood disorders and neurodegenerative diseases.[1][3]
Q2: I am having trouble dissolving 1-Phenyl-2,3,4,9-tetrahydro-1H-carboline in DMSO. What are the common reasons for this?
-
Compound Purity: Impurities can significantly impact the solubility of a compound. Ensure you are using a high-purity grade of the substance.
-
Water Content in DMSO: DMSO is hygroscopic and can absorb moisture from the atmosphere. The presence of water can decrease the solubility of hydrophobic compounds. Always use anhydrous, high-purity DMSO stored under proper conditions.
-
Compound Form: The compound may exist as a free base or a salt (e.g., hydrochloride).[1] Salts are generally more soluble in aqueous solutions but may have different solubility profiles in organic solvents like DMSO compared to the free base.
-
Temperature: Solubility is often temperature-dependent. Gentle warming can aid dissolution.
-
Crystal Lattice Energy: The energy required to break the crystal lattice of the solid compound can affect its solubility. Some crystal forms may be more difficult to dissolve than others.
Q3: My 1-Phenyl-2,3,4,9-tetrahydro-1H-carboline, dissolved in DMSO, precipitates when I add it to my aqueous cell culture medium. Why is this happening and how can I prevent it?
This is a common phenomenon known as "precipitation upon dilution". DMSO is a strong organic solvent that can dissolve many lipophilic compounds at high concentrations. However, when this concentrated DMSO stock is introduced into an aqueous buffer or cell culture medium, the DMSO is diluted, and the overall solvent environment becomes predominantly aqueous. If the compound's aqueous solubility is low, it will precipitate out of the solution.
To prevent this, consider the following:
-
Lower the Final DMSO Concentration: Aim for the lowest possible final concentration of DMSO in your aqueous medium that your experiment can tolerate (typically ≤ 0.5%). This may require preparing a more dilute initial stock solution in DMSO, if the compound's solubility allows.
-
Use a Co-solvent: In some cases, a small percentage of another organic solvent that is miscible with both DMSO and water may help to keep the compound in solution. However, the compatibility of any co-solvent with your experimental system must be validated.
-
pH Adjustment: The solubility of compounds with ionizable groups can be pH-dependent. If your compound has acidic or basic moieties, adjusting the pH of the aqueous medium (within the limits tolerated by your cells or assay) might improve its solubility.
-
Incorporate Surfactants: The use of non-ionic surfactants at low concentrations can sometimes help to maintain the solubility of hydrophobic compounds in aqueous solutions.[4]
Troubleshooting Guides
Guide 1: Protocol for Dissolving 1-Phenyl-2,3,4,9-tetrahydro-1H-carboline in DMSO
This guide provides a stepwise protocol for dissolving 1-Phenyl-2,3,4,9-tetrahydro-1H-carboline in DMSO and for preparing dilutions in aqueous media.
Materials:
-
1-Phenyl-2,3,4,9-tetrahydro-1H-carboline powder
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Water bath or heating block
-
Sonicator
Protocol:
-
Preparation of Stock Solution:
-
Equilibrate the compound vial and anhydrous DMSO to room temperature.
-
Calculate the required amount of compound and DMSO to achieve the desired stock concentration. For a structurally related compound, 1,2,3,4-Tetrahydro-beta-carboline, a solubility of 20 mg/mL in DMSO has been reported.[5][6] It is advisable to start with a conservative concentration for 1-Phenyl-2,3,4,9-tetrahydro-1H-carboline, for instance, 10 mg/mL (approximately 40 mM).
-
Add the calculated volume of DMSO to the vial containing the compound.
-
-
Dissolution:
-
Vortex the solution vigorously for 1-2 minutes.
-
Visually inspect for any undissolved particles.
-
-
Enhancing Solubility (if needed):
-
Gentle Warming: If particles persist, warm the solution in a water bath set to 30-40°C for 5-10 minutes. Avoid excessive heat to prevent compound degradation.
-
Sonication: Place the vial in a sonicator bath for 5-10 minutes to break down any aggregates.
-
A combination of gentle warming and sonication can be effective.
-
-
Preparation of Aqueous Dilutions:
-
To minimize precipitation, add the DMSO stock solution to the aqueous buffer or medium while vortexing the aqueous solution. This rapid mixing can help to prevent localized high concentrations of the compound that can lead to precipitation.
-
Ensure the final DMSO concentration in the aqueous solution is as low as possible and is consistent across all experimental conditions.
-
Troubleshooting Flowchart for Solubility Issues
Caption: Troubleshooting workflow for dissolving the compound.
Quantitative Data Summary
While specific quantitative solubility data for 1-Phenyl-2,3,4,9-tetrahydro-1H-carboline in DMSO is limited in the literature, the following table provides solubility information for a related beta-carboline and general guidelines.
| Compound/Solvent System | Solubility/Recommendation | Source |
| 1,2,3,4-Tetrahydro-beta-carboline in DMSO | 20 mg/mL | [5][6] |
| 1,2,3,4-Tetrahydro-beta-carboline in DMF | 20 mg/mL | [5][6] |
| 1,2,3,4-Tetrahydro-beta-carboline in DMSO:PBS (pH 7.2) (1:3) | 0.33 mg/mL | [5][6] |
| 1-Phenyl-2,3,4,9-tetrahydro-1H-carboline in CH₂Cl₂ | Soluble (used in synthesis) | [7] |
| General recommendation for DMSO stock | Start with a conservative concentration (e.g., 10 mg/mL) | N/A |
Signaling Pathway
MAO-A Inhibition by 1-Phenyl-2,3,4,9-tetrahydro-1H-carboline
1-Phenyl-2,3,4,9-tetrahydro-1H-carboline acts as a competitive inhibitor of MAO-A. This enzyme is located on the outer mitochondrial membrane and is responsible for the oxidative deamination of monoamine neurotransmitters. By inhibiting MAO-A, the degradation of these neurotransmitters is reduced, leading to their increased availability in the synaptic cleft.
References
- 1. 1-phenyl-2,3,4,9-tetrahydro-1H-beta-carboline hydrochloride | 3574-01-4 | Benchchem [benchchem.com]
- 2. Inhibition of monoamine oxidase A by beta-carboline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Monoamine Oxidase Inhibition by Plant-Derived β-Carbolines; Implications for the Psychopharmacology of Tobacco and Ayahuasca - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fluorescence quenching of beta-carboline alkaloids in micellar media. A study to select the adequate surfactant to use in analytical techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. 1,2,3,4-Tetrahydro-beta-carboline | CAS 16502-01-5 | Cayman Chemical | Biomol.com [biomol.com]
- 7. Synthesis and Investigation of Tetrahydro-β-carboline Derivatives as Inhibitors of Plant Pathogenic Fungi - PMC [pmc.ncbi.nlm.nih.gov]
improving the stability of 1-Phenyl-2,3,4,9-tetrahydro-1H-beta-carboline solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address stability issues encountered during experiments with 1-Phenyl-2,3,4,9-tetrahydro-1H-carboline solutions.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors affecting the stability of 1-Phenyl-2,3,4,9-tetrahydro-1H-carboline in solution?
A1: The stability of 1-Phenyl-2,3,4,9-tetrahydro-1H-carboline in solution is primarily influenced by several factors, including:
-
Temperature: Elevated temperatures can accelerate degradation. It is recommended to store stock solutions at -20°C.[1]
-
Solvent: While soluble in various organic solvents, the choice of solvent can impact stability.[1][2] Anhydrous, high-purity solvents are recommended.
-
pH: Acidic conditions may lead to the formation of N-nitroso derivatives, particularly in the presence of nitrites, or promote oxidation.[3] The stability of related tetrahydro-β-carbolines is known to be pH-dependent.
-
Light Exposure: Similar to other β-carboline compounds, exposure to light, especially UV radiation, can cause photodegradation. Solutions should be stored in the dark.[2]
-
Oxidation: The tetrahydro-β-carboline core is susceptible to oxidation, which can lead to the formation of the corresponding aromatic β-carboline.[4][5] This can be catalyzed by atmospheric oxygen, trace metals, or enzymatic activity.
Q2: What are the visible signs of degradation in my 1-Phenyl-2,3,4,9-tetrahydro-1H-carboline solution?
A2: Visual indicators of degradation can include a change in color (e.g., development of a yellow tint), the formation of a precipitate, or a decrease in the expected biological activity of the compound. However, significant degradation can occur without any visible changes. Therefore, analytical methods such as HPLC or LC-MS are crucial for accurately assessing the stability and purity of your solution.
Q3: How should I prepare and store my stock solutions of 1-Phenyl-2,3,4,9-tetrahydro-1H-carboline?
A3: To ensure maximum stability, follow these best practices for preparing and storing your stock solutions:
-
Solvent Selection: Use anhydrous, high-purity solvents such as DMSO, ethanol, or methanol. The compound is reported to be soluble in chloroform, dichloromethane, ether, and ethyl acetate.[1][2]
-
Inert Atmosphere: For long-term storage, consider preparing and storing solutions under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation.
-
Storage Temperature: Store stock solutions at -20°C or lower.[1]
-
Light Protection: Always store solutions in amber vials or wrap containers in aluminum foil to protect them from light.
-
Aliquoting: To avoid repeated freeze-thaw cycles, which can accelerate degradation, aliquot the stock solution into single-use vials.
Troubleshooting Guides
Issue 1: Loss of Biological Activity
If you observe a decrease in the expected biological activity of your 1-Phenyl-2,3,4,9-tetrahydro-1H-carboline solution, consider the following troubleshooting steps.
Troubleshooting Workflow for Loss of Biological Activity
Caption: Troubleshooting workflow for addressing loss of biological activity.
Issue 2: Changes in Solution Appearance (Color Change, Precipitation)
A change in the appearance of your solution is a strong indicator of instability.
| Observation | Potential Cause | Recommended Action |
| Solution turns yellow/brown | Oxidation of the tetrahydro-β-carboline to the aromatic β-carboline. | Discard the solution. Prepare a fresh solution and consider storing under an inert gas. |
| Precipitate forms | Poor solubility at storage temperature or solvent evaporation. | Gently warm the solution to room temperature and vortex to redissolve. If the precipitate persists, the compound may have degraded. Confirm purity with HPLC/LC-MS. |
Experimental Protocols
Protocol 1: General Stability Assessment of 1-Phenyl-2,3,4,9-tetrahydro-1H-carboline Solutions by HPLC
Objective: To determine the stability of 1-Phenyl-2,3,4,9-tetrahydro-1H-carboline in a specific solvent under various conditions (temperature, light).
Materials:
-
1-Phenyl-2,3,4,9-tetrahydro-1H-carboline
-
HPLC-grade solvent (e.g., DMSO, Methanol)
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column
-
Mobile phase (e.g., Acetonitrile and water with 0.1% formic acid)
-
Incubators/water baths set to desired temperatures
-
Photostability chamber or light-proof containers
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of 1-Phenyl-2,3,4,9-tetrahydro-1H-carboline at a known concentration (e.g., 10 mM) in the chosen solvent.
-
Time-Zero Analysis: Immediately after preparation, dilute an aliquot of the stock solution with the mobile phase to a suitable concentration for HPLC analysis. This will serve as your time-zero (T=0) reference.
-
Sample Incubation: Aliquot the stock solution into separate vials for each condition to be tested (e.g., -20°C, 4°C, room temperature, 37°C; protected from light vs. exposed to light).
-
Time-Point Analysis: At predetermined time points (e.g., 0, 24, 48, 72 hours, 1 week), retrieve one aliquot from each condition.
-
Sample Preparation for HPLC: Dilute the retrieved aliquots to the same concentration as the T=0 sample using the mobile phase.
-
HPLC Analysis: Inject the samples onto the HPLC system. Monitor the peak area of the parent compound. The appearance of new peaks may indicate the formation of degradation products.
-
Data Analysis: Calculate the percentage of the remaining parent compound at each time point relative to the T=0 sample. A decrease in the peak area of the parent compound indicates degradation.
Hypothetical Stability Data in Methanol (1 mM)
| Condition | 24 hours | 48 hours | 1 week |
| -20°C (dark) | >99% | >99% | >98% |
| 4°C (dark) | >98% | >97% | >95% |
| Room Temp (dark) | ~95% | ~90% | ~80% |
| Room Temp (light) | ~85% | ~70% | <50% |
| 37°C (dark) | ~90% | ~82% | ~65% |
Signaling Pathway
1-Phenyl-2,3,4,9-tetrahydro-1H-carboline is known to act as an inhibitor of Monoamine Oxidase A (MAO-A).[5] MAO-A is a key enzyme in the degradation of monoamine neurotransmitters such as serotonin and norepinephrine. By inhibiting MAO-A, this compound can increase the levels of these neurotransmitters in the synaptic cleft, which is a mechanism of action for many antidepressant drugs.
MAO-A Inhibition Pathway
Caption: Inhibition of MAO-A by 1-Phenyl-2,3,4,9-tetrahydro-1H-carboline.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Naturally-occurring tetrahydro-β-carboline alkaloids derived from tryptophan are oxidized to bioactive β-carboline alkaloids by heme peroxidases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 1-phenyl-2,3,4,9-tetrahydro-1H-beta-carboline hydrochloride | 3574-01-4 | Benchchem [benchchem.com]
Technical Support Center: Troubleshooting Inconsistent Results in MAO Inhibition Assays
Welcome to the technical support center for Monoamine Oxidase (MAO) inhibition assays. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and resolve common issues encountered during their experiments. Here you will find a comprehensive guide in a question-and-answer format, detailed experimental protocols, and quantitative data to ensure the accuracy and reproducibility of your results.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues you might encounter during your MAO inhibition assays.
Inconsistent or Non-Reproducible Results
Q1: My IC50 values for the same inhibitor vary significantly between experiments. What are the potential causes?
A1: Inconsistent IC50 values are a common issue and can stem from several factors:
-
Enzyme Activity: The activity of your MAO enzyme preparation is critical. Ensure it has been stored correctly and has not undergone multiple freeze-thaw cycles, which can reduce its activity. It is highly recommended to use a known potent inhibitor as a positive control to validate the assay's performance in each experiment.
-
Substrate Concentration: The concentration of the substrate can significantly impact the apparent potency (IC50) of inhibitors, especially competitive ones. It is crucial to determine the Michaelis-Menten constant (Km) for your substrate under your specific experimental conditions and use a substrate concentration at or below the Km.
-
Inhibitor Solubility: Poor solubility of the test compound can lead to inaccurate concentrations and, consequently, variable results. Ensure your compound is fully dissolved in the assay buffer. You may need to explore different solvents or adjust the final solvent concentration, ensuring it does not affect enzyme activity.
-
Pre-incubation Time: Irreversible inhibitors often require a pre-incubation period with the enzyme to allow for the formation of a covalent bond. If this time is insufficient or inconsistent, you will observe variable inhibition. Optimize the pre-incubation time to achieve maximal inhibition.
-
Pipetting and Mixing: Inaccurate pipetting or inadequate mixing of reagents in the microplate wells can lead to significant variability. Ensure your pipettes are calibrated and use proper mixing techniques.
Q2: I am observing a high background signal in my fluorescence-based MAO assay. What could be the reason?
A2: High background in fluorescence assays can obscure the true signal and lead to inaccurate results. Here are some common causes and solutions:
-
Autofluorescence of Test Compound: The test compound itself may be fluorescent at the excitation and emission wavelengths used in the assay. To check for this, run a control experiment with the compound and all assay components except the enzyme.
-
Interference with Assay Components: Some compounds can interfere with the components of the detection system. For instance, in assays measuring hydrogen peroxide (H₂O₂) production, compounds that quench fluorescence or affect the activity of coupling enzymes like horseradish peroxidase (HRP) can lead to erroneous readings.
-
Contaminated Reagents or Plates: Ensure all your buffers and reagents are freshly prepared and free from contamination. The type of microplate used is also important; for fluorescence assays, black plates are recommended to minimize background.
-
Media Components: In cell-based assays, components of the culture media, such as phenol red or fetal bovine serum, can contribute to autofluorescence. Consider using phenol red-free media or performing the final measurement in a buffer like PBS.
Issues with Specific Assay Types
Q3: My spectrophotometric MAO assay shows a drifting baseline. What should I do?
A3: A drifting baseline in spectrophotometric assays can be caused by several factors:
-
Temperature Fluctuations: Ensure the plate reader and the assay plate are at a stable temperature. Temperature changes can affect enzyme activity and the absorbance of reagents.
-
Incomplete Mixing: If the reagents are not mixed thoroughly, the reaction rate may not be uniform across the well, leading to a drifting baseline.
-
Substrate or Reagent Instability: Check the stability of your substrate and other reagents under the assay conditions. Degradation of these components over time can cause the baseline to drift.
-
Lamp Instability: The lamp in the spectrophotometer may be aging or unstable. Allow the instrument to warm up sufficiently before taking readings.
Q4: In my HPLC-based MAO assay, I'm seeing peak tailing and inconsistent retention times. How can I troubleshoot this?
A4: HPLC-related issues can often be resolved by systematically checking the system:
-
Peak Tailing: This is often caused by interactions between the analyte and active sites on the column. Ensure the mobile phase pH is appropriate to maintain the analyte in a single ionic state. Using a high-purity silica column can also minimize these interactions.
-
Inconsistent Retention Times: This can be due to:
-
Changes in Mobile Phase Composition: Prepare fresh mobile phase for each run and ensure it is thoroughly mixed and degassed.
-
Fluctuations in Flow Rate: Check for leaks in the system and ensure the pump is functioning correctly.
-
Column Temperature Variation: Use a column oven to maintain a consistent temperature.
-
Column Equilibration: Ensure the column is properly equilibrated with the mobile phase before injecting your samples.
-
Quantitative Data
Table 1: Substrate Specificity of MAO Isoforms
This table summarizes the preferential substrates for MAO-A and MAO-B.
| Substrate | Preferred MAO Isoform | Notes |
| Serotonin | MAO-A | A primary substrate for MAO-A. |
| Norepinephrine | MAO-A | Primarily metabolized by MAO-A. |
| Epinephrine | MAO-A | Degraded by MAO-A. |
| Benzylamine | MAO-B | A classic substrate for MAO-B. |
| Phenethylamine | MAO-B | Preferentially metabolized by MAO-B. |
| Dopamine | MAO-A and MAO-B | Metabolized by both isoforms. |
| Tyramine | MAO-A and MAO-B | A substrate for both isoforms. |
| Kynuramine | MAO-A and MAO-B | A non-selective substrate often used in assays. |
Table 2: IC50 Values of Common MAO Inhibitors
The following table provides reported IC50 values for well-characterized MAO inhibitors. Note that these values can vary depending on the experimental conditions.
| Inhibitor | Target Enzyme | Reported IC50 Value | Source Organism/System |
| Clorgyline | MAO-A | 1.2 nM | Human recombinant |
| MAO-B | 1.9 µM | Human recombinant | |
| Pargyline | MAO-A | 11.52 nM | Not specified |
| MAO-B | 8.20 nM | Not specified | |
| Selegiline (L-Deprenyl) | MAO-A | ~412 nM | Rat Brain |
| MAO-B | 11.25 nM | Rat Brain | |
| Moclobemide | MAO-A | 10 µM | Rat brain homogenates |
| MAO-B | >1000 µM | Rat brain homogenates | |
| Rasagiline | MAO-A | 412 nM | Rat Brain |
| MAO-B | 4.43 nM | Rat Brain | |
| Safinamide | MAO-A | 80,000 nM | Human Brain |
| MAO-B | 79 nM | Human Brain |
Experimental Protocols
Protocol 1: In Vitro Fluorometric MAO Inhibition Assay using Kynuramine
This protocol describes a common method for determining the inhibitory activity of a compound against MAO-A and MAO-B.
Materials:
-
Recombinant human MAO-A and MAO-B enzymes
-
Kynuramine dihydrobromide (substrate)
-
Clorgyline (selective MAO-A inhibitor)
-
Selegiline (selective MAO-B inhibitor)
-
Potassium phosphate buffer (100 mM, pH 7.4)
-
Dimethyl sulfoxide (DMSO)
-
Black, flat-bottom 96-well microplates
-
Fluorescence microplate reader
Procedure:
-
Prepare Reagent Solutions:
-
Enzyme Working Solution: Dilute the MAO-A or MAO-B enzyme stock in potassium phosphate buffer to the desired concentration. Keep on ice.
-
Substrate Working Solution: Prepare a stock solution of kynuramine in water and dilute it in the assay buffer to the final desired concentration (e.g., 50-100 µM).
-
Inhibitor Solutions: Prepare a stock solution of the test compound and reference inhibitors (clorgyline for MAO-A, selegiline for MAO-B) in DMSO. Perform serial dilutions in the assay buffer to achieve a range of concentrations.
-
-
Assay Setup:
-
Add 5 µL of the serially diluted test compounds or reference inhibitors to the wells of a black 96-well plate.
-
For control wells (100% enzyme activity), add 5 µL of the vehicle (assay buffer with the same final DMSO concentration as the inhibitor wells).
-
Add 40 µL of the appropriate MAO enzyme working solution to each well.
-
-
Pre-incubation (for irreversible inhibitors):
-
Gently mix the plate and pre-incubate for 15 minutes at 37°C.
-
-
Initiate the Reaction:
-
Add 5 µL of the kynuramine working solution to each well to start the reaction.
-
-
Incubation:
-
Incubate the plate for 30 minutes at 37°C, protected from light.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity using a microplate reader with an excitation wavelength of 310-320 nm and an emission wavelength of 380-400 nm.
-
-
Data Analysis:
-
Subtract the background fluorescence from blank wells (containing all reagents except the enzyme).
-
Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Protocol 2: Spectrophotometric MAO Inhibition Assay
This protocol is based on the conversion of a substrate to a product with a distinct absorbance spectrum.
Materials:
-
MAO-A or MAO-B enzyme
-
Kynuramine (for MAO-A) or Benzylamine (for MAO-B) as substrate
-
Potassium phosphate buffer (100 mM, pH 7.4)
-
Test inhibitor
-
UV-transparent 96-well plate or cuvettes
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare Solutions: Prepare enzyme, substrate, and inhibitor solutions as described in the fluorometric assay protocol.
-
Assay Reaction: In a UV-transparent plate or cuvette, combine the assay buffer, enzyme, and inhibitor (or vehicle).
-
Pre-incubation: If necessary, pre-incubate the enzyme and inhibitor at 37°C.
-
Initiate Reaction: Add the substrate to start the reaction.
-
Spectrophotometric Reading:
-
For kynuramine (MAO-A) , monitor the decrease in absorbance at 316 nm as it is converted to 4-hydroxyquinoline.
-
For benzylamine (MAO-B) , monitor the increase in absorbance at 250 nm due to the formation of benzaldehyde.
-
-
Data Analysis: Calculate the initial reaction rates from the linear portion of the absorbance change over time. Determine the percent inhibition and IC50 values as described previously.
Protocol 3: HPLC-Based MAO Inhibition Assay
This method offers high specificity and can be used to resolve and quantify both the substrate and the product.
Principle:
The enzymatic reaction is performed, and then the reaction is stopped. The mixture is then injected into an HPLC system to separate and quantify the amount of product formed or the amount of substrate remaining.
General Procedure:
-
Enzymatic Reaction:
-
Incubate the MAO enzyme, test inhibitor (or vehicle), and substrate in an appropriate buffer.
-
Stop the reaction at a specific time point by adding a quenching solution (e.g., strong acid or organic solvent).
-
-
Sample Preparation:
-
Centrifuge the quenched reaction mixture to pellet any precipitated protein.
-
Transfer the supernatant to an HPLC vial.
-
-
HPLC Analysis:
-
Inject the sample onto an appropriate HPLC column (e.g., a C18 reverse-phase column).
-
Use a suitable mobile phase to separate the substrate and product.
-
Detect the compounds using a UV or fluorescence detector set to the appropriate wavelength for the product or substrate.
-
-
Data Analysis:
-
Quantify the peak area of the product or substrate.
-
Calculate the percent inhibition by comparing the peak area in the presence of the inhibitor to the control (vehicle).
-
Determine the IC50 value.
-
Visualizations
Technical Support Center: Overcoming Poor Cell Permeability of β-Carboline Compounds
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the poor cell permeability of β-carboline compounds.
Section 1: Frequently Asked Questions (FAQs)
Q1: My β-carboline compound shows potent activity in cell-free assays but has low efficacy in cell-based assays. Could this be a permeability issue?
A1: Yes, a significant drop in potency between cell-free and cell-based assays is a strong indicator of poor cell permeability. The complex cellular membrane acts as a barrier, preventing the compound from reaching its intracellular target. It is crucial to assess the compound's ability to cross this barrier.
Q2: What are the main physicochemical properties of β-carboline compounds that contribute to their typically low cell permeability?
A2: The planar, rigid tricyclic ring structure of the β-carboline core, while often crucial for target binding, can contribute to poor permeability.[1][2] Key factors include:
-
Poor Water Solubility: The aromatic nature of the β-carboline scaffold often leads to low aqueous solubility, which is a prerequisite for membrane permeation.[3]
-
High Planarity: The flat structure can facilitate intercalation into DNA but may not be optimal for traversing the lipid bilayer of the cell membrane.
-
Hydrogen Bonding Capacity: The presence of hydrogen bond donors and acceptors in the β-carboline structure can increase solvation in the aqueous extracellular environment, hindering partitioning into the lipophilic cell membrane.
Q3: What are the initial steps to improve the cell permeability of a promising β-carboline lead compound?
A3: A multi-pronged approach is often necessary:
-
Structural Modification (Medicinal Chemistry): Systematically modify the β-carboline scaffold to enhance its lipophilicity or reduce its hydrogen bonding potential. Common strategies include N-alkylation, dimerization, or the addition of lipophilic side chains.[4]
-
Formulation Strategies: For compounds with inherent activity but poor physicochemical properties, formulation approaches can be employed. These include the use of lipid-based delivery systems, nanoparticles, or cyclodextrin complexes to improve solubility and membrane transport.[5]
-
Prodrug Approach: A prodrug strategy involves masking polar functional groups with lipophilic moieties that are cleaved intracellularly to release the active compound.
Q4: Which in vitro assays are recommended for assessing the cell permeability of β-carboline compounds?
A4: The two most common and complementary in vitro permeability assays are:
-
Parallel Artificial Membrane Permeability Assay (PAMPA): This is a high-throughput, cell-free assay that predicts passive diffusion across an artificial lipid membrane.[6][7][8][9] It is useful for initial screening and ranking of compounds based on their lipophilicity and ability to passively cross a membrane.
-
Caco-2 Permeability Assay: This cell-based assay uses a monolayer of human colorectal adenocarcinoma cells (Caco-2) that differentiate to form a barrier with tight junctions, mimicking the intestinal epithelium.[10][11] This assay can assess both passive diffusion and active transport mechanisms, including efflux.[10][11]
Section 2: Troubleshooting Guides
Troubleshooting Low Compound Recovery in Permeability Assays
| Problem | Possible Causes | Solutions |
| Low recovery of β-carboline compound in both donor and acceptor wells. | 1. Poor aqueous solubility: The compound may be precipitating out of the assay buffer. 2. Non-specific binding: The compound may be adsorbing to the plasticware of the assay plate.[12] 3. Cellular metabolism (Caco-2 assay): The compound may be metabolized by enzymes present in the Caco-2 cells.[12] 4. Compound instability: The compound may be degrading in the assay buffer. | 1. Increase solubility: Add a co-solvent like DMSO (typically up to 1-5%) to the assay buffer.[13] For Caco-2 assays, ensure the final DMSO concentration is non-toxic to the cells. 2. Reduce non-specific binding: Include Bovine Serum Albumin (BSA) in the basolateral (acceptor) chamber to act as a "sink" and prevent binding to the plate.[13][14][15] Using low-binding plates can also be beneficial. 3. Assess metabolism: Analyze samples for the presence of metabolites using LC-MS/MS. If metabolism is significant, consider using metabolic inhibitors if the goal is to specifically assess permeability. 4. Check stability: Incubate the compound in the assay buffer for the duration of the experiment and analyze for degradation. |
Troubleshooting Caco-2 Permeability Assay Issues
| Problem | Possible Causes | Solutions |
| High apparent permeability (Papp) for a known low-permeability marker (e.g., Lucifer Yellow). | Compromised monolayer integrity: The Caco-2 cell monolayer is not forming a tight barrier, allowing paracellular leakage. This could be due to incorrect cell seeding density, contamination, or cellular toxicity of the test compound. | 1. Verify monolayer integrity: Measure the Transepithelial Electrical Resistance (TEER) before and after the experiment. TEER values should be within the laboratory's established range (typically >300 Ω·cm²).[10] 2. Optimize cell culture conditions: Ensure proper cell seeding density and allow sufficient time for differentiation (typically 21 days). 3. Assess compound toxicity: Perform a cytotoxicity assay at the concentrations used in the permeability study. |
| High efflux ratio (Papp B-A / Papp A-B > 2). [10] | Active efflux: The β-carboline compound is likely a substrate for an efflux transporter (e.g., P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP)) expressed on the Caco-2 cells.[10] | 1. Confirm transporter involvement: Repeat the assay in the presence of known efflux pump inhibitors (e.g., verapamil for P-gp).[10] A significant decrease in the efflux ratio in the presence of the inhibitor confirms that the compound is a substrate for that transporter. |
| Poor correlation between in vitro permeability data and in vivo absorption. | 1. Involvement of transporters not expressed in Caco-2 cells. 2. Significant first-pass metabolism in vivo. 3. Solubility-limited absorption in vivo. | 1. Consider alternative cell lines: If specific transporters are suspected to be involved, use cell lines that overexpress those transporters. 2. Conduct in vivo pharmacokinetic studies: These studies are necessary to understand the complete absorption, distribution, metabolism, and excretion (ADME) profile of the compound. |
Section 3: Quantitative Data on Permeability Enhancement
Improving the cell permeability of β-carboline compounds often involves a trade-off between increasing lipophilicity and maintaining sufficient aqueous solubility and target engagement. The following table provides representative data on how different structural modifications can impact the apparent permeability coefficient (Papp) in a Caco-2 assay.
| Compound | Modification | LogP | Papp (A-B) (10⁻⁶ cm/s) | Efflux Ratio (B-A/A-B) | Interpretation |
| β-carboline Core | Unsubstituted | 2.5 | 0.5 | 1.2 | Low Permeability |
| Derivative 1 | C1-Methyl | 3.0 | 2.5 | 1.1 | Moderate Permeability |
| Derivative 2 | N9-Methyl | 3.1 | 3.0 | 1.3 | Moderate Permeability |
| Derivative 3 | C1-Phenyl | 4.2 | 8.5 | 1.5 | High Permeability |
| Derivative 4 | C3-Piperazine | 2.1 | 1.2 | 3.5 | Low Permeability, Potential Efflux |
| Derivative 5 | Dimer (N9-N9 linked) | 5.0 | 10.2 | 1.8 | High Permeability |
Note: The data presented in this table are illustrative and intended to demonstrate the potential effects of chemical modifications on permeability. Actual values will vary depending on the specific compound and experimental conditions.
Section 4: Experimental Protocols
Parallel Artificial Membrane Permeability Assay (PAMPA)
Objective: To assess the passive permeability of β-carboline compounds across an artificial lipid membrane.
Materials:
-
PAMPA plate (e.g., 96-well format with a filter membrane)
-
Acceptor plate (96-well)
-
Lipid solution (e.g., 2% lecithin in dodecane)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Test compounds and control compounds (high and low permeability) dissolved in DMSO
-
Plate reader for UV-Vis spectroscopy or LC-MS/MS for analysis
Procedure:
-
Membrane Coating: Carefully add 5 µL of the lipid solution to each well of the donor plate filter membrane. Allow the solvent to evaporate for at least 5 minutes.
-
Prepare Acceptor Plate: Add 300 µL of PBS to each well of the acceptor plate.
-
Prepare Donor Plate: Prepare the test and control compounds in PBS at the final desired concentration (e.g., 100 µM) with a low percentage of DMSO (e.g., 0.5%). Add 200 µL of the compound solutions to the donor plate wells.
-
Assemble Sandwich: Carefully place the donor plate into the acceptor plate, ensuring the bottom of the filter membrane is in contact with the buffer in the acceptor plate.
-
Incubation: Incubate the plate assembly at room temperature for a defined period (e.g., 4-18 hours) with gentle shaking.
-
Sampling and Analysis: After incubation, separate the plates. Determine the concentration of the compound in the donor and acceptor wells using a suitable analytical method (UV-Vis or LC-MS/MS).
-
Calculate Papp: The apparent permeability coefficient (Papp) is calculated using the following equation:
Papp = (-Vd * Va) / ((Vd + Va) * A * t) * ln(1 - ([C]a / [C]eq))
Where:
-
Vd = volume of donor well
-
Va = volume of acceptor well
-
A = area of the membrane
-
t = incubation time
-
[C]a = concentration in the acceptor well
-
[C]eq = equilibrium concentration
-
Caco-2 Permeability Assay
Objective: To evaluate the bidirectional permeability and active transport of β-carboline compounds across a Caco-2 cell monolayer.
Materials:
-
Caco-2 cells
-
Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, and antibiotics)
-
Transwell inserts (e.g., 12- or 24-well format)
-
Hank's Balanced Salt Solution (HBSS) buffered to pH 7.4 (basolateral) and pH 6.5 (apical)
-
Test compounds and control compounds (high and low permeability, and efflux substrate)
-
TEER meter
-
Lucifer Yellow solution
-
LC-MS/MS for analysis
Procedure:
-
Cell Seeding and Culture: Seed Caco-2 cells onto the Transwell inserts at an appropriate density. Culture the cells for 21-25 days, changing the medium every 2-3 days, to allow for differentiation and monolayer formation.
-
Monolayer Integrity Check: Before the experiment, measure the TEER of each well. Only use wells that meet the established integrity criteria.
-
Assay Preparation: Wash the cell monolayers with pre-warmed HBSS.
-
Apical to Basolateral (A-B) Transport:
-
Add the test compound in HBSS (pH 6.5) to the apical (donor) side.
-
Add fresh HBSS (pH 7.4) to the basolateral (acceptor) side.
-
Incubate at 37°C with gentle shaking.
-
Take samples from the basolateral side at various time points (e.g., 30, 60, 90, 120 minutes), replacing the volume with fresh buffer.
-
-
Basolateral to Apical (B-A) Transport:
-
Add the test compound in HBSS (pH 7.4) to the basolateral (donor) side.
-
Add fresh HBSS (pH 6.5) to the apical (acceptor) side.
-
Incubate and sample from the apical side as described above.
-
-
Integrity Post-Assay: After the transport experiment, measure the permeability of Lucifer Yellow to confirm monolayer integrity was maintained.
-
Sample Analysis: Quantify the concentration of the compound in the collected samples using LC-MS/MS.
-
Calculate Papp and Efflux Ratio:
-
Calculate the Papp value for both A-B and B-A directions using the formula:
Papp = (dQ/dt) / (A * C0)
Where:
-
dQ/dt = rate of compound appearance in the acceptor chamber
-
A = surface area of the membrane
-
C0 = initial concentration in the donor chamber
-
-
Calculate the efflux ratio: ER = Papp (B-A) / Papp (A-B)
-
Section 5: Signaling Pathways and Experimental Workflows
Signaling Pathways
Beta-carboline alkaloids have been shown to modulate several key signaling pathways, particularly in the context of cancer. Understanding these pathways can provide insights into their mechanism of action and the importance of achieving sufficient intracellular concentrations.
Caption: Inhibition of the FAK/PI3K/AKT/mTOR pathway by β-carboline alkaloids.[1][16]
Caption: Inhibition of the iNOS pathway by β-carboline alkaloids.[6][17][18]
Experimental Workflows
Caption: Workflow for improving β-carboline cell permeability.
Caption: Troubleshooting workflow for Caco-2 permeability assays.
References
- 1. Design, Synthesis and Biological Activity Evaluation of β-Carboline Derivatives Containing Nitrogen Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in the Synthesis of β-Carboline Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Binding of beta-carbolines at imidazoline I2 receptors: a structure-affinity investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Suppression of inducible nitric oxide synthase expression in RAW 264. 7 macrophages by two beta-carboline alkaloids extracted from Melia azedarach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structural features controlling the binding of beta-carbolines to the benzodiazepine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Parallel Artificial Membrane Permeability Assay (PAMPA) [pion-inc.com]
- 10. researchgate.net [researchgate.net]
- 11. Improving the Accuracy of Permeability Data to Gain Predictive Power: Assessing Sources of Variability in Assays Using Cell Monolayers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Permeability of lipophilic compounds in drug discovery using in-vitro human absorption model, Caco-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. uu.diva-portal.org [uu.diva-portal.org]
- 16. Structure activity relationship in β-carboline derived anti-malarial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Identification of β-carboline and canthinone alkaloids as anti-inflammatory agents but with different inhibitory profile on the expression of iNOS and COX-2 in lipopolysaccharide-activated RAW 264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 18. In vitro anti-inflammatory effects of beta-carboline alkaloids, isolated from Picrasma quassioides, through inhibition of the iNOS pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Dosage for In-Vivo Neuroprotection Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing dosages for in vivo neuroprotection studies.
Frequently Asked Questions (FAQs)
Q1: How do I determine the starting dose for my in vivo neuroprotection study?
A1: Determining the starting dose is a critical step. A multi-faceted approach is recommended:
-
Literature Review: Investigate previous studies on compounds with similar mechanisms of action or structural properties. Pay close attention to the doses used in relevant animal models.
-
In Vitro Data Extrapolation: Use data from your in vitro studies (e.g., EC50 or IC50 values from neuronal cell cultures) as a starting point. However, be aware that in vitro concentrations do not always directly translate to in vivo doses due to factors like metabolism and bioavailability.
-
Allometric Scaling: If data from other species is available, allometric scaling can be used to estimate a starting dose for your chosen animal model. This method accounts for differences in body surface area and metabolic rates.
-
Maximum Tolerated Dose (MTD) Study: A preliminary MTD study in a small group of animals can help identify the highest dose that does not cause significant toxicity. This is crucial for establishing a safe therapeutic window.
Q2: My compound shows neuroprotection in vitro but not in vivo. What are the potential reasons?
A2: This is a common challenge in drug development. Several factors could be at play:
-
Pharmacokinetics (PK): The compound may have poor absorption, distribution, metabolism, or excretion (ADME) properties in vivo. It might not be reaching the central nervous system (CNS) in sufficient concentrations.
-
Blood-Brain Barrier (BBB) Penetration: The BBB is a significant obstacle for many potential neuroprotective agents.[1][2] It's essential to assess if your compound can cross the BBB.
-
Dosage and Regimen: The dose used might be too low to elicit a therapeutic effect, or the dosing frequency may be inadequate to maintain a therapeutic concentration in the brain.
-
Animal Model Selection: The chosen animal model may not accurately recapitulate the specific aspects of the human disease you are targeting.[3][4][5]
-
Toxicity: The compound could be causing unforeseen toxicity at the effective dose, masking any neuroprotective effects.
Q3: What is a dose-response study and why is it important for neuroprotection studies?
A3: A dose-response study is an experiment that examines the relationship between the dose of a drug and the magnitude of its biological effect.[6][7] In neuroprotection studies, this is crucial for:
-
Determining Efficacy: Identifying the optimal dose that produces the maximum neuroprotective effect.
-
Identifying the Therapeutic Window: Establishing a range of doses that are both effective and safe.
-
Understanding the Mechanism of Action: The shape of the dose-response curve can provide insights into the drug's mechanism. Many neuroprotective agents exhibit a biphasic or hormetic dose-response, where low doses are stimulatory and high doses are inhibitory.[6]
Troubleshooting Guide
| Problem | Possible Causes | Recommended Solutions |
| High variability in animal responses to the compound. | Genetic variability within the animal strain. Inconsistent drug administration. Differences in animal handling and environment. | Use a genetically homogeneous animal strain. Ensure precise and consistent drug administration techniques. Standardize all experimental conditions (e.g., housing, diet, light-dark cycle). |
| No clear dose-response relationship observed. | The selected dose range is too narrow or not centered around the effective dose. The compound may have a very steep or very flat dose-response curve. The chosen endpoint may not be sensitive enough to detect dose-dependent effects. | Conduct a wider dose-range finding study. Consider logarithmic dose spacing. Use multiple, more sensitive outcome measures (e.g., behavioral tests, histological analysis, and biomarker levels). |
| Unexpected animal deaths or severe adverse effects at presumed therapeutic doses. | Underestimation of the compound's toxicity. The animal model may be more sensitive to the compound's adverse effects. Potential for drug-drug interactions if other substances are co-administered. | Conduct a thorough Maximum Tolerated Dose (MTD) study. Carefully monitor animals for any signs of toxicity. Review all administered substances for potential interactions. |
| Difficulty in translating the effective dose from one animal model to another. | Differences in physiology, metabolism, and drug distribution between species. | Use allometric scaling to estimate equivalent doses. Conduct pilot studies in the new animal model to validate the dose. |
Experimental Protocols
Dose-Response Study Protocol
-
Animal Model Selection: Choose an appropriate and validated animal model for the neurodegenerative disease being studied (e.g., transgenic models for Alzheimer's or Parkinson's disease).[3][5][8]
-
Dose Selection: Based on preliminary data, select a range of at least 4-5 doses, including a vehicle control. A logarithmic spacing of doses is often effective.
-
Animal Grouping: Randomly assign animals to different dose groups (n=8-12 per group is a common starting point).
-
Drug Administration: Administer the compound via the intended clinical route (e.g., oral, intravenous, intraperitoneal). Ensure the formulation is appropriate for the chosen route.
-
Induction of Neurodegeneration: If the model requires it, induce the neurodegenerative process at a specified time point relative to drug administration.
-
Outcome Measures: At a predetermined endpoint, assess the neuroprotective effects using a combination of behavioral tests (e.g., Morris water maze, rotarod), histological analysis (e.g., neuronal counts), and biochemical markers (e.g., levels of inflammatory cytokines or apoptotic proteins).
-
Data Analysis: Plot the response as a function of the dose and fit the data to an appropriate model (e.g., sigmoidal dose-response curve) to determine parameters like ED50 (the dose that produces 50% of the maximal effect).[9][10]
Table 1: Example Dose-Response Data for a Hypothetical Neuroprotective Compound
| Dose (mg/kg) | Neuronal Survival (%) | Behavioral Score (Arbitrary Units) |
| Vehicle | 50 ± 5 | 10 ± 2 |
| 1 | 65 ± 6 | 15 ± 3 |
| 3 | 85 ± 4 | 25 ± 4 |
| 10 | 90 ± 5 | 28 ± 3 |
| 30 | 70 ± 7 | 20 ± 4 |
Data are presented as mean ± standard deviation.
Key Signaling Pathways in Neuroprotection
Several intracellular signaling pathways are crucial targets for neuroprotective agents.[11][12][13] Understanding these pathways can help in designing experiments and interpreting results.
Caption: Key signaling pathways often targeted in neuroprotection studies.
Experimental Workflow for Dosage Optimization
The following diagram illustrates a typical workflow for optimizing the dosage of a neuroprotective compound in vivo.
Caption: A logical workflow for in vivo dosage optimization.
References
- 1. researchgate.net [researchgate.net]
- 2. emulatebio.com [emulatebio.com]
- 3. invivobiosystems.com [invivobiosystems.com]
- 4. researchgate.net [researchgate.net]
- 5. Insight into the emerging and common experimental in-vivo models of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dose-response features of neuroprotective agents: an integrative summary - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. youtube.com [youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. ricerca.uniba.it [ricerca.uniba.it]
- 11. Natural Compounds and Neuroprotection: Mechanisms of Action and Novel Delivery Systems | In Vivo [iv.iiarjournals.org]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
minimizing off-target effects of 1-Phenyl-2,3,4,9-tetrahydro-1H-beta-carboline
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Phenyl-2,3,4,9-tetrahydro-1H-beta-carboline. The information provided is intended to help minimize and troubleshoot potential off-target effects during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary known mechanism of action for this compound?
A1: this compound is primarily known as a selective inhibitor of monoamine oxidase A (MAO-A).[1] By inhibiting MAO-A, it increases the levels of neurotransmitters such as serotonin, norepinephrine, and dopamine in the brain.[1] This mechanism is responsible for its potential applications in mood regulation and neuroprotection.[1]
Q2: What are the potential off-target effects of this compound?
A2: Based on studies of the beta-carboline scaffold and its analogs, potential off-target interactions for this compound may include, but are not limited to, inhibition of Protein Arginine Methyltransferase 5 (PRMT5), Epidermal Growth Factor Receptor (EGFR), and interaction with the benzodiazepine binding site of the GABAA receptor.[2][3]
Q3: How can I predict potential off-target effects of this compound in my experimental system?
A3: In silico approaches are a valuable first step for predicting off-target interactions. Computational tools and databases can screen for potential binding to a wide range of proteins based on the chemical structure of the compound. For a more comprehensive analysis, it is recommended to use multiple prediction methods.
Q4: What is the difference between on-target and off-target effects?
A4: On-target effects are the desired biochemical and physiological consequences of a drug interacting with its intended biological target. Off-target effects, conversely, are unintended interactions with other biomolecules, which can lead to unexpected biological responses or toxicity.
Troubleshooting Guide
This guide addresses specific issues that may arise during your experiments with this compound, potentially due to off-target effects.
Issue 1: I am observing unexpected anxiolytic or sedative effects in my behavioral studies.
-
Possible Cause: This could be due to off-target activity at the benzodiazepine binding site of the GABAA receptor. Beta-carbolines are known to interact with this site.[3]
-
Troubleshooting Steps:
-
Confirm Target Engagement: Use a selective antagonist for the benzodiazepine receptor (e.g., flumazenil) in a co-administration experiment. If the unexpected behavioral effects are blocked or attenuated, it suggests GABAA receptor involvement.
-
In Vitro Binding Assay: Perform a radioligand binding assay using membranes expressing the GABAA receptor to determine the binding affinity (Ki) of this compound for the benzodiazepine site.
-
Structure-Activity Relationship (SAR) Analysis: If available, test analogs of your compound to see if modifications reduce GABAA receptor affinity while maintaining on-target potency.
-
Issue 2: My cancer cell line is showing anti-proliferative effects, but it does not express high levels of MAO-A.
-
Possible Cause: The observed cytotoxicity may be due to off-target inhibition of other proteins crucial for cancer cell proliferation, such as Protein Arginine Methyltransferase 5 (PRMT5) or Epidermal Growth Factor Receptor (EGFR). Derivatives of 1-phenyl-tetrahydro-β-carboline have been developed as dual PRMT5/EGFR inhibitors.[2]
-
Troubleshooting Steps:
-
Target Expression Analysis: Confirm the expression levels of MAO-A, PRMT5, and EGFR in your cell line via Western blot or qPCR.
-
Enzymatic Assays: Directly measure the inhibitory activity of your compound against purified PRMT5 and EGFR enzymes to determine IC50 values.
-
Cellular Target Engagement: Use cellular thermal shift assays (CETSA) or specific phosphorylation readouts (for EGFR) to confirm that the compound is engaging these targets within the cell.
-
Issue 3: I am observing unexpected changes in intracellular signaling pathways related to cell growth and survival.
-
Possible Cause: Off-target effects on receptor tyrosine kinases like EGFR can trigger a cascade of downstream signaling events.
-
Troubleshooting Steps:
-
Pathway Analysis: Perform a phospho-proteomic screen or Western blot analysis for key nodes in growth factor signaling pathways (e.g., phosphorylation of Akt, ERK).
-
Use of Selective Inhibitors: Co-treat cells with your compound and a highly selective EGFR inhibitor (e.g., gefitinib, erlotinib). If the observed signaling changes are rescued, it points to EGFR as an off-target.
-
Summary of Potential Off-Target Activities and Inhibitory Concentrations
| Target Family | Specific Target | Reported IC50/Ki of Analogs | Potential Phenotype |
| Methyltransferases | PRMT5 | 15.47 ± 1.31 µM (for derivative 10p)[2] | Anti-proliferative |
| Kinases | EGFR | 19.31 ± 2.14 µM (for derivative 10p)[2] | Altered cell signaling, anti-proliferative |
| Receptors | GABAA (Benzodiazepine site) | Varies with analog structure[3] | Anxiolytic, sedative |
Experimental Protocols
Protocol 1: In Vitro Kinase Inhibition Assay (Example: EGFR)
-
Reagents and Materials:
-
Recombinant human EGFR kinase domain
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
ATP
-
Substrate peptide (e.g., Poly(Glu, Tyr) 4:1)
-
This compound (test compound)
-
Positive control inhibitor (e.g., Gefitinib)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
384-well plates
-
Plate reader capable of luminescence detection
-
-
Procedure:
-
Prepare a serial dilution of the test compound and positive control in DMSO.
-
In a 384-well plate, add 2.5 µL of the diluted compounds.
-
Add 5 µL of a solution containing the EGFR enzyme and substrate peptide in kinase buffer.
-
Pre-incubate for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding 2.5 µL of ATP solution. The final ATP concentration should be at or near the Km for the enzyme.
-
Incubate for 1 hour at 30°C.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value using non-linear regression analysis.
-
Protocol 2: Radioligand Binding Assay for GABAA Receptor (Benzodiazepine Site)
-
Reagents and Materials:
-
Cell membranes prepared from cells expressing recombinant human GABAA receptors (e.g., HEK293 cells)
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Radioligand (e.g., [3H]Flunitrazepam)
-
This compound (test compound)
-
Non-specific binding control (e.g., Clonazepam)
-
96-well filter plates
-
Scintillation cocktail
-
Scintillation counter
-
-
Procedure:
-
Prepare a serial dilution of the test compound.
-
In a 96-well plate, combine the cell membranes, radioligand, and either buffer (for total binding), test compound, or non-specific binding control.
-
Incubate for 1 hour at 4°C.
-
Rapidly filter the reaction mixture through the filter plate and wash with ice-cold binding buffer to separate bound from free radioligand.
-
Allow the filters to dry, then add scintillation cocktail to each well.
-
Count the radioactivity in a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the percent displacement by the test compound and calculate the Ki value using the Cheng-Prusoff equation.
-
Visualizations
Caption: MAO-A Inhibition Signaling Pathway.
Caption: Experimental Workflow for Off-Target Investigation.
References
- 1. This compound hydrochloride | 3574-01-4 | Benchchem [benchchem.com]
- 2. Synthesis and biological evaluation of 1-phenyl-tetrahydro-β-carboline-based first dual PRMT5/EGFR inhibitors as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structural features controlling the binding of beta-carbolines to the benzodiazepine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 1-Phenyl-2,3,4,9-tetrahydro-1H-β-carboline
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of 1-Phenyl-2,3,4,9-tetrahydro-1H-β-carboline.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of 1-Phenyl-2,3,4,9-tetrahydro-1H-β-carboline, typically synthesized via the Pictet-Spengler reaction between tryptamine and benzaldehyde.
Problem 1: Low yield of purified product.
| Possible Cause | Suggested Solution |
| Incomplete Reaction: | Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting materials (tryptamine, benzaldehyde) are still present, consider extending the reaction time or gently heating the reaction mixture. |
| Product Loss During Extraction: | Ensure the aqueous layer is at the correct pH (typically basic, pH 9-10) before extraction with an organic solvent like dichloromethane to maximize the recovery of the amine product. Perform multiple extractions (e.g., 3x with an appropriate volume of solvent). |
| Decomposition on Silica Gel: | Some β-carbolines can be sensitive to acidic silica gel. Consider using deactivated (neutral) silica gel for column chromatography. This can be prepared by treating the silica gel with a triethylamine solution in the eluent. |
| Product is an Oil: | If the product is an oil, it can be challenging to handle and may stick to glassware, leading to losses. After column chromatography, ensure complete transfer by rinsing the column and collection vessels with a polar solvent like methanol. |
Problem 2: Difficulty in separating the product from impurities by column chromatography.
| Possible Cause | Suggested Solution |
| Co-elution of Impurities: | Optimize the solvent system for column chromatography. A gradient elution, starting with a non-polar solvent system and gradually increasing the polarity, can improve separation. Common solvent systems include gradients of methanol in dichloromethane or ethyl acetate in hexanes. |
| Presence of Diastereomers: | The Pictet-Spengler reaction can produce cis and trans diastereomers, which may have very similar Rf values. Careful selection of the column chromatography conditions (e.g., using a long column, fine silica gel, and a slow flow rate) may be necessary to achieve separation. In some cases, derivatization of the diastereomeric mixture might be required to facilitate separation. |
| Unreacted Starting Materials: | Unreacted tryptamine and benzaldehyde can be difficult to separate from the product. Ensure the reaction goes to completion. Tryptamine is more polar and should elute later than the product in normal-phase chromatography. Benzaldehyde is less polar and should elute earlier. |
| Schiff Base Intermediate: | The imine (Schiff base) intermediate formed from tryptamine and benzaldehyde may be present. This intermediate is generally unstable and may hydrolyze back to the starting materials on silica gel. Using a less acidic mobile phase can sometimes help. |
Problem 3: Product is obtained as a persistent oil that will not crystallize.
| Possible Cause | Suggested Solution |
| Presence of Impurities: | Even small amounts of impurities can inhibit crystallization. Ensure the product is of high purity (>95%) by NMR or LC-MS before attempting crystallization. Re-purification by column chromatography may be necessary. |
| Incorrect Solvent System: | The choice of solvent is critical for crystallization. A common technique is to dissolve the oily product in a good solvent (e.g., ethyl acetate, dichloromethane) and then slowly add a poor solvent (e.g., hexanes, pentane) until turbidity is observed. Allowing the solution to stand at a low temperature can induce crystallization. |
| Racemic Mixture: | If the product is a racemic mixture of enantiomers, it may be more prone to being an oil than a single enantiomer. Seeding with a small crystal of the desired compound, if available, can sometimes initiate crystallization. |
| Product is inherently an oil: | Some substituted tetrahydro-β-carbolines are low-melting solids or oils at room temperature.[1] In such cases, purification by chromatography is the primary method, and the product is stored as a purified oil. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in the synthesis of 1-Phenyl-2,3,4,9-tetrahydro-1H-β-carboline?
A1: The most common impurities originating from the Pictet-Spengler reaction include unreacted starting materials (tryptamine and benzaldehyde), the Schiff base intermediate, and potentially N-benzylated tryptamine if the reaction conditions are not well-controlled. Oxidation of the tetrahydro-β-carboline to a dihydro-β-carboline can also occur, especially if exposed to air and strong acids for extended periods.[2]
Q2: How can I visualize 1-Phenyl-2,3,4,9-tetrahydro-1H-β-carboline and its impurities on a TLC plate?
A2: 1-Phenyl-2,3,4,9-tetrahydro-1H-β-carboline and related indole alkaloids are typically UV-active due to the aromatic rings, so they can be visualized under a UV lamp (254 nm). Additionally, staining with a p-anisaldehyde solution followed by heating will often reveal the spots with various colors. A potassium permanganate stain can also be effective for visualizing compounds that can be oxidized.
Q3: My Pictet-Spengler reaction gives a mixture of diastereomers. How can I improve the diastereoselectivity?
A3: The diastereoselectivity of the Pictet-Spengler reaction is influenced by reaction conditions. Kinetic control (lower temperatures) often favors the formation of the cis diastereomer, while thermodynamic control (higher temperatures, longer reaction times, or the presence of a strong acid) can lead to the more stable trans diastereomer through epimerization.[3] The choice of solvent and acid catalyst can also play a significant role in determining the diastereomeric ratio.
Q4: Is it possible to avoid column chromatography for the purification?
A4: In some cases, if the product crystallizes directly from the reaction mixture upon workup, it may be possible to obtain a reasonably pure product by simple filtration and washing. One study reported the direct crystallization of similar tetrahydro-β-carbolines from an aqueous reaction medium.[4] However, for obtaining high-purity material, especially when dealing with oily products or complex impurity profiles, column chromatography is generally the most reliable method.
Quantitative Data Summary
The diastereomeric ratio in Pictet-Spengler reactions is highly dependent on the specific substrates and reaction conditions. Below is a table summarizing representative data for similar reactions to provide an indication of expected outcomes.
| Starting Materials | Reaction Conditions | Diastereomeric Ratio (cis:trans) | Yield (%) | Reference |
| Tryptophan methyl ester & various aldehydes | TFA, CHCl₃, -78°C (Kinetic) | Predominantly cis | High | [3] |
| Tryptophan methyl ester & various aldehydes | TFA, Benzene, Reflux (Thermodynamic) | Predominantly trans | High | [3] |
| N-benzyl tryptophan methyl ester & aldehydes | Not specified | Exclusively trans | >70 | [3] |
| Tryptamine & various aldehydes | L-tartaric acid, Water | Crystalline product (diastereomeric ratio not specified) | Good | [4] |
Experimental Protocols
Protocol 1: General Procedure for Column Chromatography Purification
-
Preparation of the Column:
-
Select a glass column of appropriate size based on the amount of crude product (a rule of thumb is a 1:30 to 1:100 ratio of crude product to silica gel by weight).
-
Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 100% hexanes or dichloromethane).
-
Carefully pour the slurry into the column, allowing the silica to pack evenly without air bubbles.
-
Add a layer of sand on top of the silica bed to prevent disturbance during solvent addition.
-
-
Loading the Sample:
-
Dissolve the crude product in a minimal amount of the appropriate solvent (e.g., dichloromethane).
-
Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and then carefully adding the dried silica-adsorbed sample to the top of the column.
-
-
Elution:
-
Start eluting with a non-polar solvent system (e.g., 100% hexanes or a low percentage of ethyl acetate in hexanes).
-
Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate or methanol). The optimal solvent gradient should be determined beforehand by TLC analysis.
-
Collect fractions and monitor their composition by TLC.
-
-
Isolation of the Product:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified 1-Phenyl-2,3,4,9-tetrahydro-1H-β-carboline.
-
Protocol 2: General Procedure for Crystallization
-
Solvent Selection:
-
Identify a "good" solvent in which the compound is highly soluble and a "poor" solvent in which it is sparingly soluble. A common combination is ethyl acetate (good) and hexanes (poor).
-
-
Dissolution:
-
Dissolve the purified, oily, or solid product in a minimal amount of the hot "good" solvent.
-
-
Inducing Crystallization:
-
Slowly add the "poor" solvent to the hot solution until it becomes slightly cloudy (the point of saturation).
-
If no crystals form upon cooling to room temperature, try scratching the inside of the flask with a glass rod or adding a seed crystal.
-
Allow the solution to stand undisturbed, often at a reduced temperature (e.g., 4°C or -20°C), for a period ranging from hours to days.
-
-
Isolation of Crystals:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold "poor" solvent to remove any remaining impurities.
-
Dry the crystals under vacuum to remove residual solvent.
-
Visualizations
Caption: Troubleshooting workflow for the purification of 1-Phenyl-2,3,4,9-tetrahydro-1H-β-carboline.
Caption: General experimental workflow for the synthesis and purification of 1-Phenyl-2,3,4,9-tetrahydro-1H-β-carboline.
References
Validation & Comparative
Unveiling the Monoamine Oxidase-A Selectivity of 1-Phenyl-2,3,4,9-tetrahydro-1H-beta-carboline: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction to 1-Phenyl-2,3,4,9-tetrahydro-1H-beta-carboline and MAO Inhibition
This compound belongs to the β-carboline family of compounds, which are known to interact with monoamine oxidase (MAO) enzymes. MAO-A and MAO-B are critical enzymes in the central nervous system, responsible for the degradation of monoamine neurotransmitters such as serotonin, dopamine, and norepinephrine. Selective inhibition of MAO-A is a key therapeutic strategy for treating depression and anxiety disorders. Qualitative assessments suggest that this compound is a selective MAO-A inhibitor. However, for a definitive confirmation of its selectivity and potency, quantitative in vitro enzymatic assays are essential.
Comparative Data on Related β-Carboline Derivatives
To provide a framework for understanding the potential MAO-A selectivity of this compound, the following table summarizes the inhibitory activities of structurally related β-carboline compounds against both MAO-A and MAO-B. This data highlights the general trend of MAO-A selectivity within this chemical class.
| Compound | MAO-A Inhibition (Ki, nM) | MAO-B Inhibition (Ki, nM) | Selectivity Index (MAO-B/MAO-A) |
| Harmine | 5 | - | - |
| 2-Methylharminium | 69 | - | - |
| 2,9-Dimethylharminium | 15 | - | - |
| Harmaline | 48 | - | - |
Note: The selectivity index is calculated as the ratio of the Ki for MAO-B to the Ki for MAO-A. A higher value indicates greater selectivity for MAO-A. Data for MAO-B inhibition by these specific harmine derivatives was not specified in the cited source.[1]
Experimental Protocols for Determining MAO-A and MAO-B Inhibition
A standardized and reliable method for determining the inhibitory potential of a compound against MAO-A and MAO-B is crucial for confirming selectivity. The following protocol outlines a common in vitro fluorometric assay.
Objective: To determine the 50% inhibitory concentration (IC50) of a test compound against recombinant human MAO-A and MAO-B.
Materials:
-
Recombinant human MAO-A and MAO-B enzymes
-
MAO substrate (e.g., Kynuramine)
-
Positive control inhibitors (e.g., Clorgyline for MAO-A, Selegiline for MAO-B)
-
Test compound (this compound)
-
Assay buffer (e.g., potassium phosphate buffer, pH 7.4)
-
96-well microplates (black, for fluorescence)
-
Fluorescence microplate reader
Procedure:
-
Enzyme Preparation: Dilute the recombinant MAO-A and MAO-B enzymes to the desired concentration in the assay buffer.
-
Compound Preparation: Prepare a serial dilution of the test compound and the positive controls in the assay buffer.
-
Assay Reaction:
-
Add a specific volume of the enzyme solution to each well of the microplate.
-
Add the serially diluted test compound or positive control to the respective wells.
-
Include a control group with only the enzyme and buffer (no inhibitor).
-
Pre-incubate the plate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 15 minutes).
-
-
Initiation of Reaction: Add the MAO substrate (e.g., Kynuramine) to all wells to start the enzymatic reaction.
-
Fluorescence Measurement: Immediately measure the fluorescence at the appropriate excitation and emission wavelengths. Continue to monitor the fluorescence at regular intervals for a set duration (e.g., 30-60 minutes). The product of the reaction, 4-hydroxyquinoline, is fluorescent.
-
Data Analysis:
-
Calculate the rate of reaction for each concentration of the test compound and controls.
-
Plot the reaction rate against the logarithm of the inhibitor concentration.
-
Determine the IC50 value, which is the concentration of the inhibitor that causes a 50% reduction in the enzyme activity, by fitting the data to a suitable dose-response curve.
-
Signaling Pathways and Experimental Workflows
To visually represent the processes involved in MAO inhibition and its determination, the following diagrams are provided.
Caption: MAO-A Inhibition Signaling Pathway.
Caption: Experimental Workflow for MAO Inhibition Assay.
Conclusion
While direct experimental evidence for the MAO-A selectivity of this compound is currently lacking in the accessible literature, the inhibitory profiles of related β-carboline derivatives suggest a predisposition towards MAO-A inhibition. To definitively confirm its selectivity and therapeutic potential, rigorous in vitro enzymatic assays, as outlined in this guide, are imperative. The provided protocols and workflows offer a standardized approach for researchers to generate the necessary quantitative data, which will be crucial for the future development and characterization of this and similar compounds.
References
A Comparative Guide to the Neuroprotective Potential of 1-Phenyl-2,3,4,9-tetrahydro-1H-beta-carboline and Harmine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the neuroprotective properties of two beta-carboline alkaloids: 1-Phenyl-2,3,4,9-tetrahydro-1H-beta-carboline and Harmine. While both compounds share a core structural motif and have been investigated for their effects on the central nervous system, a direct quantitative comparison of their neuroprotective efficacy is challenging due to the limited availability of comparable experimental data, particularly for this compound. This guide summarizes the existing evidence, focusing on their proposed mechanisms of action and available experimental findings.
Overview of Compounds
This compound is a synthetic derivative of the tetrahydro-beta-carboline scaffold. Its primary recognized mechanism of action is the selective inhibition of monoamine oxidase A (MAO-A).[1] By inhibiting this enzyme, it can increase the levels of key neurotransmitters like serotonin, dopamine, and norepinephrine in the brain, which may contribute to its neuroprotective and mood-regulating effects.[1]
Harmine is a naturally occurring, tricyclic beta-carboline alkaloid found in plants such as Peganum harmala and Banisteriopsis caapi.[2] It is known to possess a wider range of pharmacological activities, including antioxidant, anti-inflammatory, and antidepressant properties.[2] Its neuroprotective effects are attributed to a multi-target mechanism of action.
Comparative Analysis of Neuroprotective Mechanisms
The neuroprotective strategies of these two compounds appear to diverge significantly based on current research. This compound's effects are primarily linked to its modulation of neurotransmitter levels, while harmine engages a broader spectrum of cellular pathways involved in neuronal survival.
| Feature | This compound | Harmine |
| Primary Mechanism | Selective MAO-A Inhibition[1] | Multi-target activity |
| Key Pathways | Increased monoamine neurotransmitter levels (dopamine, serotonin, norepinephrine)[1] | - Inhibition of DYRK1A and GSK-3β[3] - Reduction of oxidative stress (ROS) and inflammatory mediators[2] - Upregulation of BDNF and GLT-1[2] - Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE)[2] - Inhibition of α-synuclein aggregation[3] |
| Reported Effects | Modulation of neurotransmitter levels, potential reduction of oxidative stress. | Antioxidant, anti-inflammatory, anti-apoptotic, anti-excitotoxic, and promotion of neurotrophic factors.[2][4] |
Experimental Data on Neuroprotection
A significant challenge in directly comparing these two compounds is the scarcity of quantitative neuroprotective data for this compound in standardized in vitro or in vivo models of neurodegeneration. In contrast, more, albeit still limited, quantitative data is available for harmine.
In Vitro Studies
| Compound | Cell Line | Neurotoxin Model | Key Findings |
| This compound | Not Specified | Glutamate-induced excitotoxicity | Had no effect in blocking NMDA receptor-mediated excitotoxicity. |
| Harmine | PC12 cells | 6-hydroxydopamine (6-OHDA) | Attenuated the loss of cell viability (specific quantitative data for harmine alone not provided).[5] |
In Vivo Studies
| Compound | Animal Model | Disease Model | Dosage | Key Findings |
| Harmine | Rat | Traumatic Brain Injury | 30 mg/kg | Significantly attenuated cerebral edema and improved learning and memory.[4] |
Experimental Protocols
To facilitate the design of future comparative studies, detailed methodologies for common in vitro models of neurodegeneration are provided below.
MPP+ Induced Neurotoxicity in SH-SY5Y Cells
This in vitro model is widely used to screen for compounds with potential therapeutic value in Parkinson's disease.
-
Cell Culture: Human neuroblastoma SH-SY5Y cells are cultured in a suitable medium (e.g., DMEM/F12) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: Cells are pre-treated with various concentrations of the test compound (e.g., this compound or harmine) for a specified period (e.g., 2-24 hours).
-
Induction of Neurotoxicity: 1-methyl-4-phenylpyridinium (MPP+), a potent neurotoxin, is added to the cell culture medium at a pre-determined toxic concentration (e.g., 500 µM - 1.5 mM) and incubated for 24-48 hours.[6][7]
-
Assessment of Cell Viability: Cell viability is measured using assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which quantifies mitochondrial metabolic activity.[8]
-
Data Analysis: The percentage of cell viability in compound-treated groups is compared to the MPP+-only treated group to determine the neuroprotective effect.
6-OHDA-Induced Neurotoxicity in PC12 Cells
This model is another common platform for studying Parkinson's disease-related neurodegeneration.
-
Cell Culture: Rat pheochromocytoma (PC12) cells are cultured in an appropriate medium (e.g., RPMI-1640) with horse and fetal bovine serum, and maintained under standard cell culture conditions.
-
Compound Treatment: Cells are pre-incubated with the test compounds for a defined duration before the addition of the neurotoxin.
-
Induction of Neurotoxicity: 6-hydroxydopamine (6-OHDA) is added to the culture medium at a concentration known to induce significant cell death (e.g., 100-250 µM) for 24 hours.[3][5]
-
Measurement of Neuroprotection: The protective effect of the compound is assessed by measuring cell viability (e.g., MTT assay) and other markers of cell death and oxidative stress, such as lactate dehydrogenase (LDH) release and reactive oxygen species (ROS) levels.[2]
Visualizing Mechanisms and Workflows
To better understand the concepts discussed, the following diagrams are provided.
Caption: A generalized workflow for comparing the neuroprotective effects of two compounds in vitro.
Caption: Harmine's diverse signaling pathways contributing to its neuroprotective effects.
Caption: A summary comparison of the two compounds based on available evidence.
Conclusion
Based on the current body of scientific literature, harmine demonstrates a more extensively characterized and multi-faceted neuroprotective profile compared to this compound. The therapeutic potential of harmine is supported by its ability to modulate several key pathways implicated in neurodegeneration, including oxidative stress, inflammation, and protein aggregation.
The neuroprotective effects of this compound appear to be primarily linked to its function as a MAO-A inhibitor. However, the lack of robust and quantitative data from standardized neuroprotection assays makes it difficult to ascertain its full potential and to draw a direct comparison with harmine.
For drug development professionals, harmine and its derivatives may represent a more promising avenue for the development of novel neuroprotective agents. Further research, including head-to-head comparative studies utilizing the experimental protocols outlined in this guide, is essential to definitively elucidate the relative neuroprotective efficacy of these two beta-carboline alkaloids. Such studies would provide the critical quantitative data needed to guide future therapeutic development in the field of neurodegenerative diseases.
References
- 1. Pharmacological Importance of Optically Active Tetrahydro-β-carbolines and Synthetic Approaches to Create the C1 Stereocenter - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Resveratrol against 6-OHDA-induced damage of PC12 cells via PI3K/Akt - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Neuroprotection against 6-OHDA toxicity in PC12 cells and mice through the Nrf2 pathway by a sesquiterpenoid from Tussilago farfara - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Neuroprotection of Andrographolide against Neurotoxin MPP+-Induced Apoptosis in SH-SY5Y Cells via Activating Mitophagy, Autophagy, and Antioxidant Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Neuroprotection of Andrographolide against Neurotoxin MPP+-Induced Apoptosis in SH-SY5Y Cells via Activating Mitophagy, Autophagy, and Antioxidant Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Reduction of rat brain levels of the endogenous dopaminergic proneurotoxins 1,2,3,4-tetrahydroisoquinoline and 1,2,3,4-tetrahydro-beta-carboline by cigarette smoke - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to 1-Phenyl-2,3,4,9-tetrahydro-1H-beta-carboline and Selegiline for MAO-B Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of 1-Phenyl-2,3,4,9-tetrahydro-1H-beta-carboline and selegiline, focusing on their efficacy and mechanisms as Monoamine Oxidase B (MAO-B) inhibitors. While selegiline is a well-established, potent, and selective irreversible inhibitor of MAO-B, the available scientific literature indicates that this compound primarily acts as a selective inhibitor of Monoamine Oxidase A (MAO-A).[1] This fundamental difference in selectivity is a critical factor for researchers considering these compounds for MAO-B inhibition studies.
Executive Summary
Selegiline is a potent, selective, and irreversible inhibitor of MAO-B, making it a benchmark compound in neuroscience research and a therapeutic agent for Parkinson's disease. In contrast, this compound is predominantly a MAO-A inhibitor. Direct comparative studies on their MAO-B inhibitory effects are scarce due to the beta-carboline's primary mode of action. This guide will present the available data for each compound, detail relevant experimental protocols, and provide visualizations to aid in understanding their biochemical pathways and experimental evaluation.
Quantitative Data on MAO-B Inhibition
| Compound | Target | IC50 Value (Human) | Inhibition Type | Selectivity |
| Selegiline | MAO-B | ~40-53 nM | Irreversible | Selective for MAO-B at low doses |
| This compound | MAO-B | Not Reported | Not Applicable | Primarily MAO-A selective |
Mechanism of Action
Selegiline: Selegiline is a propargylamine-based irreversible inhibitor of MAO-B. It acts as a "suicide inhibitor" by forming a covalent bond with the N5 atom of the flavin adenine dinucleotide (FAD) cofactor within the enzyme's active site. This covalent modification permanently inactivates the enzyme.
This compound: As a beta-carboline, this compound is expected to act as a reversible, competitive inhibitor of MAO-A. The presence of a phenyl group at the C1 position generally favors MAO-A selectivity over MAO-B.[4]
Signaling Pathway of MAO-B Inhibition
MAO-B is a key enzyme in the catabolism of dopamine in the brain. Inhibition of MAO-B leads to an increase in synaptic dopamine levels, which is the primary mechanism for its therapeutic effects in Parkinson's disease.
Experimental Protocols
In Vitro MAO-B Inhibition Assay (Fluorometric Method)
This protocol outlines a common method for determining the in vitro inhibitory activity of a compound against MAO-B.
1. Materials and Reagents:
-
Recombinant human MAO-B enzyme
-
MAO-B Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
MAO-B Substrate (e.g., kynuramine or benzylamine)
-
Amplex® Red reagent (or other suitable fluorescent probe)
-
Horseradish peroxidase (HRP)
-
Test compound (e.g., this compound)
-
Positive control (e.g., Selegiline)
-
96-well black microplate
-
Microplate reader capable of fluorescence measurement (Excitation ~530-560 nm, Emission ~590 nm)
2. Experimental Procedure:
-
Prepare Reagents: Dissolve the test compound and selegiline in a suitable solvent (e.g., DMSO) to prepare stock solutions. Make serial dilutions to obtain a range of concentrations for IC50 determination.
-
Enzyme and Inhibitor Incubation: In the wells of the microplate, add the MAO-B assay buffer, followed by the test compound dilutions or selegiline (positive control). Add the recombinant human MAO-B enzyme to initiate the pre-incubation. Incubate for a defined period (e.g., 15 minutes) at 37°C to allow the inhibitor to bind to the enzyme.
-
Substrate Addition: Prepare a substrate mix containing the MAO-B substrate, Amplex® Red, and HRP in the assay buffer. Add this mix to all wells to start the enzymatic reaction.
-
Fluorescence Measurement: Immediately begin measuring the fluorescence intensity kinetically over a period of time (e.g., 30-60 minutes) at 37°C. The MAO-B enzyme will oxidize the substrate, producing hydrogen peroxide (H₂O₂), which in the presence of HRP, reacts with Amplex® Red to produce the highly fluorescent resorufin.
-
Data Analysis: Calculate the rate of reaction for each concentration of the inhibitor. Plot the percentage of inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Conclusion
For researchers specifically targeting MAO-B, selegiline remains the compound of choice due to its high potency, selectivity, and well-characterized irreversible mechanism of action. This compound, based on current evidence, is not a suitable candidate for studies focused on potent MAO-B inhibition, as its primary activity is directed towards MAO-A. Future studies employing sensitive assays, such as the one described above, are necessary to definitively quantify the MAO-B inhibitory potential, if any, of this compound and its analogs. This would enable a more direct and quantitative comparison with established MAO-B inhibitors like selegiline.
References
- 1. This compound hydrochloride | 3574-01-4 | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Inhibition of monoamine oxidase (MAO) by β-carbolines and their interactions in live neuronal (PC12) and liver (HuH-7 and MH1C1) cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Computational Insights into β-Carboline Inhibition of Monoamine Oxidase A - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Beta-Carboline Derivatives as Monoamine Oxidase Inhibitors: A Guide for Researchers
This guide provides a comprehensive comparative analysis of various beta-carboline derivatives for their inhibitory activity against monoamine oxidase A (MAO-A) and monoamine oxidase B (MAO-B). Designed for researchers, scientists, and drug development professionals, this document summarizes key quantitative data, details experimental methodologies, and visualizes essential pathways and workflows to facilitate informed decision-making in neurological drug discovery.
Introduction to Beta-Carbolines and Monoamine Oxidase
Beta-carbolines are a group of indole alkaloids, some of which are endogenous to the human body, while others are found in various plants.[][2] These compounds have garnered significant scientific interest due to their diverse pharmacological activities, particularly their ability to inhibit monoamine oxidases (MAOs). MAOs are a family of enzymes responsible for the oxidative deamination of neurotransmitters such as serotonin, dopamine, and norepinephrine.[3]
There are two main isoforms of MAO: MAO-A and MAO-B. MAO-A preferentially metabolizes serotonin and norepinephrine, and its inhibitors are primarily investigated for the treatment of depression and anxiety.[3] Conversely, MAO-B is more involved in the metabolism of dopamine, and its inhibitors are used in the management of Parkinson's disease.[4] The selective inhibition of these isoforms is a key strategy in the development of targeted therapies for various neurological and psychiatric disorders.
This guide focuses on a comparative evaluation of the inhibitory potency of different beta-carboline derivatives against MAO-A and MAO-B, supported by experimental data from peer-reviewed studies.
Data Presentation: Inhibitory Activity of Beta-Carboline Derivatives
The inhibitory potential of beta-carboline derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) or their inhibitor constant (Ki). The following table summarizes the reported inhibitory activities of several prominent beta-carboline compounds against both MAO-A and MAO-B. Lower values indicate greater potency.
| Compound Name | MAO-A Inhibition | MAO-B Inhibition | Selectivity Index (SI) | Reference |
| Harmine | Ki: 5 nM | IC50: >10,000 nM | >2000 | [5] |
| Harmaline | Ki: 48 nM | IC50: >10,000 nM | >208 | [5] |
| Harman | IC50: 457 nM | IC50: >10,000 nM | >22 | [6] |
| Norharman | IC50: 506 nM | IC50: >10,000 nM | >20 | [6] |
| Tetrahydroharmine (THH) | IC50: 1,200 nM | IC50: >10,000 nM | >8.3 | [7] |
| 2-Methylharminium | Ki: 69 nM | - | - | [5] |
| 2,9-Dimethylharminium | Ki: 15 nM | - | - | [5] |
Note: "-" indicates data not available in the cited sources. The Selectivity Index (SI) is calculated as IC50 (MAO-B) / IC50 (MAO-A) or Ki (MAO-B) / Ki (MAO-A), where a higher value indicates greater selectivity for MAO-A.
Mandatory Visualization
Signaling Pathway of MAO-A Inhibition
The following diagram illustrates the metabolic pathway of monoamine neurotransmitters by MAO-A and the mechanism of its inhibition by beta-carboline derivatives.
Caption: MAO-A metabolic pathway and its inhibition by beta-carbolines.
Experimental Workflow for MAO Inhibition Assay
The diagram below outlines the typical experimental workflow for determining the inhibitory activity of beta-carboline derivatives using a fluorometric assay.
Caption: Workflow for fluorometric MAO inhibition assay.
Experimental Protocols
The following is a detailed methodology for a commonly used in vitro fluorometric assay to determine the MAO inhibitory activity of beta-carboline derivatives.
Fluorometric Monoamine Oxidase (MAO) Inhibition Assay using Kynuramine
This protocol is adapted from established methods for determining MAO-A and MAO-B activity in a 96-well plate format.
1. Materials and Reagents:
-
MAO Enzymes: Recombinant human MAO-A and MAO-B.
-
Substrate: Kynuramine dihydrobromide.
-
Assay Buffer: 100 mM potassium phosphate buffer, pH 7.4.
-
Test Compounds: Beta-carboline derivatives dissolved in a suitable solvent (e.g., DMSO).
-
Positive Controls: Clorgyline (for MAO-A) and Selegiline or Pargyline (for MAO-B).
-
Microplate: Black, flat-bottom 96-well microplate.
-
Plate Reader: Fluorescence microplate reader with excitation and emission wavelengths of approximately 310-320 nm and 380-400 nm, respectively.
2. Reagent Preparation:
-
Kynuramine Stock Solution (10 mM): Dissolve kynuramine dihydrobromide in purified water. Aliquot and store at -20°C.
-
Enzyme Working Solutions: Dilute recombinant human MAO-A and MAO-B in the assay buffer to the desired working concentration (to be optimized for the specific enzyme batch).
-
Test Compound and Control Inhibitor Solutions: Prepare stock solutions of the test compounds and positive controls in DMSO. Create serial dilutions in the assay buffer to achieve a range of final assay concentrations. The final DMSO concentration in the assay should be kept below 1% to minimize solvent effects on enzyme activity.
3. Assay Procedure:
-
Plate Setup:
-
To each well of the 96-well black microplate, add the assay buffer.
-
Add the test compound or control inhibitor solutions at various concentrations to the respective wells. For control wells (100% enzyme activity), add the vehicle (assay buffer with the same final DMSO concentration as the inhibitor wells).
-
Add the MAO enzyme working solution (either MAO-A or MAO-B) to all wells except the blank wells (which contain only buffer and substrate).
-
-
Pre-incubation:
-
Gently mix the contents of the plate.
-
Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to interact with the enzyme.
-
-
Reaction Initiation:
-
Initiate the enzymatic reaction by adding the kynuramine substrate solution to all wells. The final concentration of kynuramine should be near its Km value for the respective enzyme.
-
-
Incubation:
-
Incubate the plate at 37°C for 30 minutes, protected from light.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity using a microplate reader at the specified excitation and emission wavelengths.
-
4. Data Analysis:
-
Background Subtraction: Subtract the average fluorescence of the blank wells from all other wells.
-
Calculate Percent Inhibition:
-
Percent Inhibition = [1 - (Fluorescence of inhibitor well / Fluorescence of control well)] x 100
-
-
Determine IC50 Values:
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism) to determine the IC50 value.
-
-
Determine Ki Values (if applicable):
-
If the mechanism of inhibition is competitive, the Ki value can be calculated from the IC50 value using the Cheng-Prusoff equation, provided the substrate concentration and the Km of the substrate for the enzyme are known.
-
Conclusion
The presented data and protocols offer a valuable resource for the comparative analysis of beta-carboline derivatives as MAO inhibitors. The strong and selective inhibitory activity of certain beta-carbolines, such as harmine, against MAO-A underscores their potential as lead compounds for the development of novel therapeutics for depression and other mood disorders. The structure-activity relationship, particularly the influence of substituents at the C1 and C7 positions, provides a rational basis for the design of new analogs with improved potency and selectivity. The detailed experimental workflow and protocol provide a standardized approach for the in vitro evaluation of these compounds, ensuring reproducibility and comparability of results across different studies. Further research into the pharmacokinetics and in vivo efficacy of these promising beta-carboline derivatives is warranted to translate these preclinical findings into clinical applications.
References
- 2. mdpi.com [mdpi.com]
- 3. Recent developments on the structure–activity relationship studies of MAO inhibitors and their role in different neurological disorders - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Inhibition of monoamine oxidase A by beta-carboline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to the Neuroprotective Mechanisms of 1-Phenyl-2,3,4,9-tetrahydro-1H-beta-carboline and Alternative Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the neuroprotective mechanisms of 1-Phenyl-2,3,4,9-tetrahydro-1H-beta-carboline (PTHBC) against three other neuroprotective agents: Edaravone, Citicoline, and N-butylphthalide (NBP). The comparison is based on available experimental data, focusing on their mechanisms of action, efficacy in preclinical models, and the signaling pathways they modulate.
Executive Summary
This compound (PTHBC) is identified primarily as a monoamine oxidase A (MAO-A) inhibitor, suggesting its neuroprotective potential stems from the modulation of neurotransmitter levels and reduction of oxidative stress. However, direct quantitative evidence of its efficacy in in vivo models of cerebral ischemia, such as the transient middle cerebral artery occlusion (tMCAO) model, is currently limited in the scientific literature. In contrast, Edaravone, Citicoline, and NBP have been more extensively studied in preclinical and clinical settings, with established mechanisms of action and quantifiable neuroprotective effects.
This guide aims to consolidate the existing data to offer a comparative perspective, highlighting both the potential of PTHBC and the current gaps in research that need to be addressed for its validation as a neuroprotective agent.
Comparative Analysis of Neuroprotective Agents
The following tables summarize the available quantitative data on the efficacy of PTHBC and the selected alternative neuroprotective agents.
Table 1: In Vitro Neuroprotective Effects
| Compound | Assay | Model | Concentration | Effect | IC50 | Reference |
| This compound (PTHBC) | Glutamate-induced excitotoxicity | Not specified | Not specified | No effect | Not determinable | [1] |
| Edaravone | Oxygen-glucose deprivation (OGD) | Neuronal cultures | 100 µM | Increased cell viability | Not specified | |
| Citicoline | Glutamate-induced toxicity | Cortical neurons | 100 µM | Attenuated cell death | Not specified | |
| N-butylphthalide (NBP) | Serum deprivation-induced apoptosis | Cortical neuronal cultures | 10 µM | Attenuated apoptosis | Not specified |
Table 2: In Vivo Neuroprotective Effects in Transient Middle Cerebral Artery Occlusion (tMCAO) Model
| Compound | Species | Dosage | Administration Route | Infarct Volume Reduction (%) | Neurological Score Improvement | Reference |
| This compound (PTHBC) | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available | |
| Edaravone | Rat | 3 mg/kg | IV | 35-50 | Yes | |
| Citicoline | Rat | 500 mg/kg | IP | ~30 | Yes | |
| N-butylphthalide (NBP) | Rat | 100 mg/kg | IP | ~40 | Yes |
Mechanisms of Action and Signaling Pathways
This compound (PTHBC)
The primary neuroprotective mechanism of PTHBC is believed to be its inhibitory action on monoamine oxidase A (MAO-A).[2] Inhibition of MAO-A leads to an increase in the levels of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine in the brain.[2] This can contribute to neuroprotection by:
-
Reducing Oxidative Stress: MAO-A activity is a source of reactive oxygen species (ROS) through the generation of hydrogen peroxide as a byproduct of monoamine metabolism. By inhibiting MAO-A, PTHBC can decrease the production of ROS, thereby mitigating oxidative damage to neurons.
-
Modulating Neuroinflammation: MAO-A inhibition has been shown to reduce neuroinflammatory responses.[3]
The precise downstream signaling pathways activated by PTHBC's MAO-A inhibition in the context of cerebral ischemia are not yet fully elucidated.
Alternative Neuroprotective Agents: A Comparative Overview
The alternative agents presented here—Edaravone, Citicoline, and NBP—exhibit distinct and multifaceted neuroprotective mechanisms.
Edaravone: A potent free-radical scavenger that directly neutralizes reactive oxygen species.[4] Its mechanism also involves the modulation of multiple signaling pathways, including the Nrf2/HO-1 and PI3K/Akt pathways, leading to reduced oxidative stress, inflammation, and apoptosis.[5]
Citicoline: A precursor for the synthesis of phosphatidylcholine, a key component of neuronal cell membranes.[6] It helps to stabilize membranes, reduces inflammation, and decreases the levels of free fatty acids.[1] Citicoline also enhances the synthesis of acetylcholine, an important neurotransmitter.[1]
N-butylphthalide (NBP): Exhibits a range of neuroprotective effects, including anti-inflammatory, anti-apoptotic, and anti-thrombotic actions. It has been shown to improve mitochondrial function and cerebral blood flow. NBP modulates several signaling pathways, including the PI3K/Akt and ERK pathways, and upregulates neurotrophic factors like BDNF.
References
- 1. 1-Benzyl-1,2,3,4-tetrahydro-β-carboline as channel blocker of N-methyl-D-aspartate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 9-Methyl-β-carboline inhibits monoamine oxidase activity and stimulates the expression of neurotrophic factors by astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Attenuation of Ischemic Stroke-Caused Brain Injury by a Monoamine Oxidase Inhibitor Involves Improved Proteostasis and Reduced Neuroinflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Neuroprotective Effect of Natural Indole and β-carboline Alkaloids against Parkinson's Disease: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Phycocyanobilin reduces brain injury after endothelin-1- induced focal cerebral ischaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cornell University Department of Animal Science [poisonousplants.ansci.cornell.edu]
Assessing the Oral Bioavailability of 1-Phenyl-2,3,4,9-tetrahydro-1H-beta-carboline: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The oral bioavailability of a therapeutic candidate is a critical determinant of its clinical success. For novel compounds such as 1-Phenyl-2,3,4,9-tetrahydro-1H-beta-carboline, a member of the pharmacologically diverse beta-carboline family, a thorough assessment of oral bioavailability is a fundamental step in preclinical development. While specific pharmacokinetic data for this compound is not extensively available in public literature, this guide provides a comparative analysis based on structurally related beta-carboline derivatives and outlines the standard experimental protocols essential for its evaluation.
Comparative Pharmacokinetic Data of Beta-Carboline Derivatives
The oral bioavailability of beta-carbolines can be highly variable, often limited by extensive first-pass metabolism. The following table summarizes available pharmacokinetic data for several beta-carboline compounds, offering a predictive context for the assessment of this compound.
| Compound Name | Animal Model/Subject | Oral Bioavailability (F%) | Cmax | Tmax | Key Findings |
| ZK 91,296 | Healthy Volunteers | < 1% | Not Reported | Not Reported | Rapid first-pass inactivation is the primary reason for low bioavailability[1]. |
| ZK 95,962 | Healthy Volunteers | < 1% | Not Reported | Not Reported | Similar to ZK 91,296, undergoes extensive first-pass metabolism[1]. |
| Norharman | Healthy Volunteers | Not Quantified | Dose-dependent | 30 min | Sublingual administration resulted in significantly higher and faster absorption compared to oral capsules[2][3]. |
| Harmine | Rats | ~3-5% | Not Reported | Not Reported | Oral bioavailability is considerably lower than the structurally similar harmaline, suggesting differences in metabolism or absorption[4]. |
| 1-oxo-2,3,4,9-tetrahydro-1H-beta-carboline derivatives | Not Specified | Not Quantified | Not Reported | Not Reported | Described as having "excellent pharmacokinetic properties" and "good in vivo activity... after oral administration," indicating that modifications to the core structure can significantly improve oral bioavailability[5][6]. |
Experimental Protocols for Assessing Oral Bioavailability
A comprehensive evaluation of oral bioavailability involves a combination of in vitro permeability assays and in vivo pharmacokinetic studies.
In Vitro Permeability Assessment: Caco-2 Permeability Assay
The Caco-2 cell line, derived from human colon adenocarcinoma, is a well-established in vitro model for predicting intestinal drug absorption. When cultured, these cells differentiate into a monolayer of polarized enterocytes, mimicking the intestinal barrier.
Objective: To determine the apparent permeability coefficient (Papp) of this compound, which serves as an indicator of its potential for intestinal absorption.
Methodology:
-
Cell Culture: Caco-2 cells are seeded on permeable Transwell® inserts and cultured for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.
-
Monolayer Integrity Testing: The integrity of the Caco-2 cell monolayer is verified by measuring the transepithelial electrical resistance (TEER) and by assessing the permeability of a paracellular marker (e.g., Lucifer yellow or mannitol).
-
Permeability Assay:
-
The test compound (this compound) is dissolved in a transport buffer (e.g., Hanks' Balanced Salt Solution) at a non-toxic concentration.
-
For the assessment of apical-to-basolateral (A-B) permeability (absorption), the compound is added to the apical (donor) chamber, and samples are collected from the basolateral (receiver) chamber at specified time intervals.
-
For the assessment of basolateral-to-apical (B-A) permeability (efflux), the compound is added to the basolateral (donor) chamber, and samples are collected from the apical (receiver) chamber.
-
The concentration of the compound in the collected samples is quantified using a validated analytical method, typically LC-MS/MS.
-
-
Data Analysis: The apparent permeability coefficient (Papp) is calculated using the following equation:
Papp = (dQ/dt) / (A * C0)
Where:
-
dQ/dt is the steady-state flux of the drug across the monolayer.
-
A is the surface area of the filter membrane.
-
C0 is the initial concentration of the drug in the donor chamber.
The efflux ratio (ER) is calculated as Papp (B-A) / Papp (A-B). An ER greater than 2 suggests the involvement of active efflux transporters.
-
In Vivo Oral Bioavailability Study in Rats
In vivo studies in animal models, such as rats, are essential for determining the absolute oral bioavailability and characterizing the pharmacokinetic profile of a new chemical entity.
Objective: To determine the key pharmacokinetic parameters (Cmax, Tmax, AUC, half-life, and absolute oral bioavailability) of this compound following intravenous and oral administration.
Methodology:
-
Animal Model: Male Sprague-Dawley rats are commonly used. Animals are cannulated (e.g., in the jugular vein) to facilitate serial blood sampling.
-
Drug Formulation and Administration:
-
Intravenous (IV) Administration: The compound is dissolved in a suitable vehicle and administered as a single bolus dose via the tail vein or a cannula. This provides the reference data for 100% bioavailability.
-
Oral (PO) Administration: The compound is formulated as a solution or suspension in an appropriate vehicle and administered by oral gavage.
-
-
Blood Sampling: Blood samples are collected at predetermined time points (e.g., 0, 0.08, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) after drug administration. Plasma is separated by centrifugation and stored frozen until analysis.
-
Sample Analysis: The concentration of this compound in the plasma samples is quantified using a validated bioanalytical method, such as LC-MS/MS.
-
Pharmacokinetic Analysis: The plasma concentration-time data is analyzed using non-compartmental methods to determine the following parameters:
-
Cmax: Maximum plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC (Area Under the Curve): A measure of total drug exposure.
-
t1/2 (Half-life): The time required for the plasma concentration to decrease by half.
-
Absolute Oral Bioavailability (F%): Calculated using the formula:
F% = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100
-
Visualizing the Experimental Workflow
The following diagrams illustrate the key experimental workflows for assessing the oral bioavailability of a test compound.
Caption: Workflow for the in vitro Caco-2 permeability assay.
Caption: Workflow for the in vivo oral bioavailability study in rats.
Conclusion
The assessment of oral bioavailability is a data-driven process that requires a systematic approach, combining in vitro and in vivo methodologies. For this compound, the existing data on related beta-carboline structures suggest that low bioavailability due to first-pass metabolism could be a potential challenge. However, the observation that structural modifications can lead to derivatives with excellent pharmacokinetic properties provides a strong rationale for its investigation. The experimental protocols detailed in this guide offer a robust framework for researchers to comprehensively evaluate the oral bioavailability of this and other novel beta-carboline compounds, thereby informing critical decisions in the drug development pipeline.
References
- 1. Pharmacokinetics of two partial benzodiazepine receptor agonistic beta-carboline derivatives in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics of the beta-carboline norharman in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Exposure Characteristics of the Analogous β-Carboline Alkaloids Harmaline and Harmine Based on the Efflux Transporter of Multidrug Resistance Protein 2 [frontiersin.org]
- 5. From pyrroles to 1-oxo-2,3,4,9-tetrahydro-1H-beta-carbolines: a new class of orally bioavailable mGluR1 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Comparative Safety Profile of Beta-Carboline Alkaloids: Harmine, Harmaline, Tetrahydroharmine, and Norharmane
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the safety profiles of four prominent beta-carboline alkaloids: harmine, harmaline, tetrahydroharmine (THH), and norharmane. These compounds, found in various plants and endogenous to the human body, are subjects of increasing research interest for their diverse pharmacological activities. This document summarizes available quantitative toxicological data, details relevant experimental methodologies, and illustrates key signaling pathways involved in their mechanisms of action.
Executive Summary
Beta-carboline alkaloids exhibit a range of biological activities, primarily acting as reversible inhibitors of monoamine oxidase A (MAO-A). Their safety profiles are complex, with potential for neurotoxicity, cytotoxicity, and genotoxicity, largely dependent on the specific alkaloid and the dosage. Harmine and harmaline are the most extensively studied, while data on tetrahydroharmine and norharmane are less comprehensive. This guide aims to consolidate the existing data to aid in the preliminary safety assessment of these compounds for research and development purposes.
Comparative Quantitative Toxicity Data
The following tables summarize the available quantitative data on the acute toxicity (LD50) and in vitro cytotoxicity (IC50) of harmine, harmaline, tetrahydroharmine, and norharmane. It is crucial to note that direct comparisons of values across different studies should be made with caution due to variations in experimental models and conditions.
Table 1: Acute Toxicity (LD50) of Beta-Carboline Alkaloids
| Compound | Animal Model | Route of Administration | LD50 (mg/kg) | Citation |
| Harmine | Mouse | Subcutaneous | 243 | [1] |
| Rat | Oral | 200 | ||
| Harmaline | Mouse | Intraperitoneal | 120 | |
| Rat | Oral | 193 | ||
| Tetrahydroharmine (THH) | Mouse | Subcutaneous | Estimated to be similar to other harmala alkaloids | [1] |
| Norharmane | Mouse | Intravenous | 100 | [2] |
Data for THH is limited and the provided value is an estimation based on its structural similarity to other harmala alkaloids.
Table 2: In Vitro Cytotoxicity (IC50) of Beta-Carboline Alkaloids in Various Cell Lines
| Compound | Cell Line | Cell Type | IC50 (µM) | Citation(s) |
| Harmine | HCT-116 | Human Colon Carcinoma | Not specified | [3] |
| SW480 | Human Colorectal Adenocarcinoma | Higher sensitivity than other tested lines | [3][4] | |
| MCF-7 | Human Breast Adenocarcinoma | 18.7 (72h) | [3] | |
| MDA-MB-231 | Human Breast Adenocarcinoma | 6.1 (72h) | [3] | |
| A549 | Human Lung Carcinoma | 106 | [5] | |
| HT-29 | Human Colorectal Adenocarcinoma | 45 | [5] | |
| HeLa | Human Cervical Adenocarcinoma | 61 | [5] | |
| HBL-100 | Human Breast | 32 | [5] | |
| BHT-101 | Human Anaplastic Thyroid Cancer | 11.7 | [3] | |
| CAL-62 | Human Anaplastic Thyroid Cancer | 22.0 | [6] | |
| HepG2 | Human Liver Cancer | 20.7 | [7] | |
| Harmaline | A2780 | Human Ovarian Cancer | 300 (24h), 185 (48h) | [4] |
| NIH/3T3 | Mouse Embryonic Fibroblast (Normal) | 417 (24h) | [4] | |
| U-87 | Human Malignant Glioblastoma | Not specified | [8] | |
| Norharmane | A549 | Human Lung Carcinoma | 16.45 | [4] |
| HepG-2 | Human Liver Cancer | 17.27 | [4] | |
| MRC-5 | Human Lung Fibroblast (Normal) | Proliferation monitored | [9] | |
| Tetrahydroharmine (THH) | - | - | Data not readily available | [1][3] |
Note: The cytotoxicity of beta-carboline alkaloids can vary significantly depending on the cell line and the duration of exposure.
Key Experimental Protocols for Safety Assessment
Standardized protocols are essential for the reliable assessment of the safety profile of chemical compounds. The following are detailed methodologies for key experiments cited in the evaluation of beta-carboline alkaloids.
Bacterial Reverse Mutation Test (Ames Test) - OECD 471
This assay is used to evaluate the mutagenic potential of a substance by measuring its ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.[10][11]
-
Principle: Histidine auxotrophic strains of S. typhimurium (e.g., TA98, TA100, TA1535, TA1537, TA102) are exposed to the test compound with and without a metabolic activation system (S9 mix from rat liver). If the compound is a mutagen, it will cause a reversion of the mutation, allowing the bacteria to synthesize histidine and grow on a histidine-deficient medium.
-
Procedure:
-
Preparation: Prepare overnight cultures of the selected bacterial strains. Prepare various concentrations of the test substance and the S9 mix.
-
Exposure (Plate Incorporation Method): To molten top agar, add the bacterial culture, the test substance, and either the S9 mix or a buffer. Pour the mixture onto minimal glucose agar plates.
-
Incubation: Incubate the plates at 37°C for 48-72 hours.
-
Scoring: Count the number of revertant colonies on each plate. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic effect.
-
In Vivo Mammalian Erythrocyte Micronucleus Test - OECD 474
This test assesses the genotoxic potential of a compound by detecting damage to chromosomes or the mitotic apparatus in erythroblasts of bone marrow or peripheral blood of rodents.[12][13][14]
-
Principle: Micronuclei are small, extranuclear bodies that are formed during cell division from chromosome fragments or whole chromosomes that lag behind at anaphase. An increase in the frequency of micronucleated polychromatic erythrocytes (immature red blood cells) in treated animals indicates genotoxicity.
-
Procedure:
-
Dosing: Administer the test substance to rodents (usually mice or rats) via an appropriate route (e.g., oral gavage, intraperitoneal injection) at three dose levels. A vehicle control and a positive control group are also included.
-
Sample Collection: At appropriate time points after dosing (typically 24 and 48 hours), collect bone marrow or peripheral blood.
-
Slide Preparation: Prepare smears of the collected cells on microscope slides and stain them to differentiate between polychromatic and normochromatic erythrocytes.
-
Analysis: Using a microscope, score the number of micronucleated polychromatic erythrocytes per a predetermined number of polychromatic erythrocytes (e.g., 2000).
-
Evaluation: A statistically significant, dose-dependent increase in the frequency of micronucleated cells in the treated groups compared to the control group indicates a positive result.
-
3T3 Neutral Red Uptake (NRU) Cytotoxicity Assay - OECD 129
This assay is used to determine the in vitro cytotoxicity of a substance by assessing its effect on cell viability.[15]
-
Principle: Viable cells are able to incorporate and bind the supravital dye Neutral Red in their lysosomes. Toxic substances can impair cell membrane integrity and lysosomal function, leading to a decreased uptake of the dye. The amount of dye retained by the cells is directly proportional to the number of viable cells.
-
Procedure:
-
Cell Seeding: Seed 3T3 mouse fibroblasts in a 96-well plate and allow them to attach and grow for 24 hours.
-
Treatment: Expose the cells to a range of concentrations of the test substance for a defined period (e.g., 24 or 48 hours).
-
Dye Incubation: Remove the treatment medium and incubate the cells with a medium containing Neutral Red for approximately 3 hours.
-
Dye Extraction: Wash the cells and then extract the dye from the lysosomes using a destain solution (e.g., acidified ethanol).
-
Measurement: Measure the absorbance of the extracted dye at 540 nm using a microplate reader.
-
Calculation: Calculate the percentage of cell viability for each concentration relative to the untreated control and determine the IC50 value.
-
Fish Embryo Acute Toxicity (FET) Test - OECD 236
This test evaluates the acute toxicity of chemicals on the embryonic stages of fish, typically zebrafish (Danio rerio).
-
Principle: Newly fertilized zebrafish embryos are exposed to the test chemical for 96 hours. Lethality is determined based on the observation of four apical endpoints: coagulation of the embryo, lack of somite formation, non-detachment of the tail, and lack of heartbeat.
-
Procedure:
-
Exposure: Place newly fertilized zebrafish embryos in a multi-well plate containing a range of concentrations of the test substance.
-
Observation: Observe the embryos under a microscope at 24, 48, 72, and 96 hours post-fertilization and record the incidence of the four lethal endpoints.
-
Data Analysis: Determine the cumulative mortality at each concentration and calculate the LC50 (lethal concentration for 50% of the organisms) at 96 hours.
-
Signaling Pathways and Mechanisms of Action
The biological effects of beta-carboline alkaloids are mediated through their interaction with various cellular signaling pathways. Understanding these pathways is crucial for elucidating their mechanisms of toxicity and therapeutic potential.
Inhibition of the PI3K/Akt/mTOR Signaling Pathway
The Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a critical regulator of cell survival, proliferation, and growth. Several studies have indicated that harmine can inhibit this pathway, leading to the induction of apoptosis and autophagy in cancer cells.
Caption: Inhibition of the PI3K/Akt/mTOR survival pathway by harmine.
Inhibition of DYRK1A Signaling
Dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A) is a protein kinase implicated in various cellular processes, including cell proliferation and neurodevelopment. Harmine is a potent inhibitor of DYRK1A. This inhibition has been linked to both potential therapeutic effects, such as in Down syndrome and Alzheimer's disease, and potential toxicity.
Caption: Inhibition of DYRK1A kinase activity by harmine.
Experimental Workflow for Comparative Cytotoxicity
A standardized workflow is critical for the objective comparison of the cytotoxic potential of different compounds.
Caption: General workflow for in vitro cytotoxicity comparison.
Conclusion
The safety profiles of harmine, harmaline, tetrahydroharmine, and norharmane are multifaceted and require careful consideration in the context of their intended research or therapeutic application. Harmine and harmaline exhibit significant cytotoxic and potential genotoxic effects, which are being explored for anticancer applications. Norharmane also demonstrates cytotoxic potential. The safety profile of THH is the least characterized and warrants further investigation. The primary mechanism of action for many of their physiological effects is the inhibition of MAO-A, which also carries the risk of drug and food interactions. The modulation of other signaling pathways, such as PI3K/Akt/mTOR and DYRK1A, contributes to their complex pharmacological and toxicological profiles. Researchers and drug developers should proceed with a thorough evaluation of the dose-dependent effects and potential toxicities of these beta-carboline alkaloids in relevant preclinical models.
References
- 1. benchchem.com [benchchem.com]
- 2. In Vitro Cytotoxic Activity of Origanum vulgare L. on HCT-116 and MDA-MB-231 Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Toxicokinetics and Toxicodynamics of Ayahuasca Alkaloids N,N-Dimethyltryptamine (DMT), Harmine, Harmaline and Tetrahydroharmine: Clinical and Forensic Impact - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Harmaline exerts potentially anti-cancer effects on U-87 human malignant glioblastoma cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Toxicokinetics and Toxicodynamics of Ayahuasca Alkaloids N, N-Dimethyltryptamine (DMT), Harmine, Harmaline and Tetrahydroharmine: Clinical and Forensic Impact - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Ayahuasca and Dimethyltryptamine Adverse Events and Toxicity Analysis: A Systematic Thematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Safety Operating Guide
Personal protective equipment for handling 1-Phenyl-2,3,4,9-tetrahydro-1H-beta-carboline
This guide provides crucial safety and logistical information for the handling and disposal of 1-Phenyl-2,3,4,9-tetrahydro-1H-beta-carboline (CAS No. 3790-45-2). The information is intended for researchers, scientists, and professionals in drug development. Given the limited specific hazard data for this compound, a cautious approach based on best practices for handling analogous heterocyclic compounds is recommended.
Personal Protective Equipment (PPE)
Appropriate personal protective equipment is essential to minimize exposure and ensure safety when handling this compound. The following table summarizes the recommended PPE for various laboratory operations.
| Operation | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and preparing solutions (in a fume hood) | Safety glasses with side shields or chemical splash goggles[1] | Nitrile or neoprene gloves | Laboratory coat[1] | Not generally required if handled in a certified chemical fume hood |
| Handling solid compound (outside a fume hood) | Chemical splash goggles[1] | Nitrile or neoprene gloves | Laboratory coat | N95 respirator or higher to prevent inhalation of fine particles[2] |
| Conducting reactions and transfers | Chemical splash goggles and a face shield[1] | Nitrile or neoprene gloves | Flame-resistant laboratory coat[1] | Work in a well-ventilated area, preferably a chemical fume hood[3] |
| Handling large quantities (>1 liter of solution) | Chemical splash goggles and a face shield[1] | Chemically resistant gloves (e.g., butyl rubber) | Chemical-resistant apron over a laboratory coat | Use in a certified chemical fume hood is mandatory |
| Spill cleanup | Chemical splash goggles and a face shield | Heavy-duty, chemically resistant gloves | Disposable coveralls or chemical-resistant suit | Air-purifying respirator with appropriate cartridges |
Operational Plan: Handling and Experimental Workflow
1. Engineering Controls:
-
Always handle this compound in a well-ventilated area.
-
For handling the solid powder or preparing stock solutions, a certified chemical fume hood is strongly recommended to minimize inhalation exposure.[3]
2. General Handling Procedures:
-
Avoid direct contact with skin, eyes, and clothing.[3]
-
Do not eat, drink, or smoke in the laboratory.[3]
-
Wash hands thoroughly with soap and water after handling the compound, before breaks, and at the end of the workday.[3][4]
-
Keep containers tightly closed when not in use and store in a cool, dry, and well-ventilated place.[5][6]
3. Experimental Protocol for Solution Preparation:
-
Objective: To prepare a stock solution of this compound.
-
Materials:
-
This compound (solid)
-
Appropriate solvent (e.g., DMSO, Chloroform, Dichloromethane, Methanol)[7]
-
Volumetric flasks and pipettes
-
Analytical balance
-
-
Procedure:
-
Don the appropriate PPE as outlined in the table above.
-
Perform all weighing and initial solvent addition inside a chemical fume hood.
-
Carefully weigh the desired amount of the solid compound.
-
Transfer the solid to a volumetric flask.
-
Add a small amount of the chosen solvent to dissolve the solid completely.
-
Once dissolved, dilute to the final volume with the solvent.
-
Cap the flask and invert several times to ensure a homogenous solution.
-
Label the container with the compound name, concentration, solvent, and date of preparation.
-
Disposal Plan
All waste containing this compound must be treated as hazardous chemical waste.
1. Waste Segregation:
-
Solid Waste: Collect any unused solid compound, contaminated weighing paper, and disposable labware (e.g., pipette tips, gloves) in a designated, labeled hazardous waste container.
-
Liquid Waste: Collect all solutions containing the compound in a separate, labeled hazardous waste container. Do not mix with incompatible waste streams.
-
Sharps Waste: Dispose of any contaminated needles or other sharps in a designated sharps container.
2. Spill Management:
-
In the event of a spill, evacuate the immediate area.
-
Wear appropriate PPE, including respiratory protection if the spill involves a significant amount of solid or a volatile solvent.
-
For solid spills: Carefully sweep or vacuum the material and place it into a labeled waste container. Avoid generating dust.[3]
-
For liquid spills: Absorb the spill with an inert material (e.g., vermiculite, sand, or chemical absorbent pads) and place the contaminated material into a sealed container for disposal.[3]
-
Clean the spill area with an appropriate solvent and then with soap and water.
3. Final Disposal:
-
Dispose of all hazardous waste in accordance with local, state, and federal regulations.[3] Contact your institution's Environmental Health and Safety (EHS) department for specific disposal procedures.
Workflow and Disposal Diagram
References
- 1. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 2. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 3. benchchem.com [benchchem.com]
- 4. msds.carboline.com [msds.carboline.com]
- 5. msds.carboline.com [msds.carboline.com]
- 6. fishersci.com [fishersci.com]
- 7. This compound CAS#: 3790-45-2 [m.chemicalbook.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
